Butylamine, N-benzylidene-
Description
The exact mass of the compound Butylamine, N-benzylidene- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butylamine, N-benzylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylamine, N-benzylidene- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUISXJUXDNFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304443 | |
| Record name | Butylamine, N-benzylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-18-5 | |
| Record name | Butylbenzylideneamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butylamine, N-benzylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of Butylamine, N-benzylidene- from benzaldehyde and n-butylamine
An In-Depth Technical Guide to the Synthesis of N-Benzylidenebutylamine
Executive Summary
The synthesis of imines, or Schiff bases, represents a cornerstone transformation in organic chemistry, pivotal to the construction of a multitude of valuable chemical entities. This guide provides a comprehensive, technically-grounded exploration of the synthesis of N-benzylidenebutylamine via the condensation reaction between benzaldehyde and n-butylamine. We delve into the core reaction mechanism, present a detailed and validated experimental protocol, discuss critical process parameters, and outline essential safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this fundamental reaction, balancing efficiency with the principles of green chemistry.
Introduction: The Significance of the Imine Bond
Imines, characterized by the carbon-nitrogen double bond (C=N), are nitrogen analogs of aldehydes and ketones.[1] Their importance in synthetic chemistry is profound; they serve as key intermediates in the synthesis of nitrogen-containing heterocycles, alkaloids, and various pharmacologically active compounds.[2] The formation of N-benzylidenebutylamine is a classic example of this transformation, offering a clear and reproducible model for studying the condensation of an aromatic aldehyde with an aliphatic primary amine. Understanding the nuances of this reaction provides a robust foundation for tackling more complex synthetic challenges.
Reaction Mechanism: A Step-wise Deconstruction
The formation of an imine from an aldehyde and a primary amine is a reversible condensation reaction that proceeds in two main stages: nucleophilic addition to form a carbinolamine (or hemiaminal) intermediate, followed by dehydration to yield the imine.[1]
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of n-butylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral carbinolamine intermediate. This step is often rapid and reversible.
-
Dehydration: Under neutral or slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water, driven by the nitrogen lone pair, forms a C=N double bond, yielding the protonated imine (an iminium ion).
-
Deprotonation: A final deprotonation step gives the neutral N-benzylidenebutylamine product and regenerates the catalyst, if one was used.
The overall reaction equilibrium is driven to the product side by the removal of water, which is a critical consideration for achieving high yields.[1][3]
Caption: The two-stage mechanism of imine formation.
Validated Experimental Protocol
This protocol describes a reliable method for the synthesis of N-benzylidenebutylamine using a common laboratory solvent and a dehydrating agent to ensure a high conversion rate. This approach is adapted from established procedures for imine synthesis.[4][5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Quantity | Equivalents |
| Benzaldehyde | 106.12 | 1.044 | 10.0 | 1.06 g (1.01 mL) | 1.0 |
| n-Butylamine | 73.14 | 0.74 | 11.0 | 0.80 g (1.09 mL) | 1.1 |
| Anhydrous MgSO₄ | 120.37 | - | - | ~2.0 g | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 1.33 | - | 20 mL | - |
Step-by-Step Procedure
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous magnesium sulfate (approx. 2.0 g) and dichloromethane (20 mL).
-
Reagent Addition: Add benzaldehyde (1.01 mL, 10.0 mmol) to the flask. Subsequently, add n-butylamine (1.09 mL, 11.0 mmol) dropwise while stirring. Causality Note: A slight excess of the more volatile amine is used to drive the reaction to completion and account for any potential loss upon handling.[4]
-
Reaction: Stopper the flask and stir the suspension vigorously at room temperature for 1 hour.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to the benzaldehyde starting material spot.
-
Work-up: Upon completion, remove the magnesium sulfate by vacuum filtration, washing the solid with a small amount of fresh dichloromethane (~5 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a yellow oil.
-
Purification (Optional): If high purity is required, the crude oil can be purified by vacuum distillation. The product of the reaction between tert-butylamine and benzaldehyde has a reported experimental boiling point of 102 °C at 20 mmHg.[4]
Caption: Step-by-step experimental workflow for synthesis.
Discussion of Alternative Methodologies
While the described protocol is robust, alternative methods offer advantages, particularly from a green chemistry perspective.
-
Solvent-Free (Neat) Synthesis: The reaction can be performed by simply stirring the aldehyde and amine together at room temperature, often in the presence of a heterogeneous catalyst like Amberlyst® 15.[2] This method eliminates the need for solvents, simplifying the work-up to catalyst filtration and removal of any excess volatile amine under vacuum. Yields for similar reactions under these conditions are reported to be excellent, often reaching 99%.[2]
-
Azeotropic Water Removal: For less reactive substrates or scaled-up syntheses, a Dean-Stark apparatus can be employed with a water-immiscible solvent like toluene.[5] The reaction mixture is heated to reflux, and the water-toluene azeotrope is collected, physically removing the water byproduct and driving the equilibrium forward.
Safety and Handling
Professional laboratory safety standards must be strictly adhered to during this synthesis. The primary reagents possess significant hazards that require careful management.
-
Benzaldehyde: Combustible liquid.[6] Harmful if swallowed or inhaled, and causes skin and eye irritation.[7][8] It is also light and air sensitive and should be stored under nitrogen.[7]
-
n-Butylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.
-
Dichloromethane: Suspected of causing cancer.
Core Safety Directives:
-
Ventilation: All manipulations must be performed in a properly functioning chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat at all times.[6][7]
-
Ignition Sources: Keep all reagents, especially n-butylamine and dichloromethane, away from open flames, hot surfaces, and other sources of ignition.[9][10]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.[6]
Conclusion
The synthesis of N-benzylidenebutylamine is a highly efficient and illustrative example of imine formation. The reaction is characterized by its simplicity, high yields, and adaptability to various conditions, including environmentally benign solvent-free protocols. By understanding the underlying mechanism and paying close attention to the role of water removal, researchers can reliably employ this reaction as a fundamental tool in the synthesis of more complex nitrogen-containing molecules for pharmaceutical and materials science applications.
References
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Title: Facile imine synthesis under green conditions using Amberlyst® 15 Source: PeerJ URL: [Link]
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Title: Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles Source: Journal of Chemical Education URL: [Link]
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Title: BENZALDEHYDE MATERIAL SAFETY DATA SHEET Source: Techno PharmChem URL: [Link]
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Title: Imine formation-Typical procedures Source: OperaChem URL: [Link]
- Title: Preparation of N-benzylamines - US6476268B1 Source: Google Patents URL
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Title: Imines – Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL: [Link]
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mechanism of N-benzylidenebutylamine Schiff base formation
An In-Depth Technical Guide to the Mechanism of N-benzylidenebutylamine Schiff Base Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the formation mechanism of N-benzylidenebutylamine, a representative Schiff base. The synthesis of imines is a cornerstone of modern organic and medicinal chemistry, finding applications from catalysis to the development of novel therapeutic agents.[1][2] This document delves into the nuanced mechanistic steps, explores the critical role of reaction conditions, and provides validated experimental protocols for synthesis and characterization. Our focus is to bridge theoretical understanding with practical application, offering insights grounded in established principles of physical organic chemistry.
Introduction: The Significance of the Imine Bond
Schiff bases, characterized by the azomethine or imine functional group (C=N), are pivotal intermediates and products in a vast array of chemical transformations.[1][3] Their utility spans from serving as versatile ligands in coordination chemistry and catalysis to their role as key enzymatic intermediates in biochemical pathways.[4][5] N-benzylidenebutylamine, formed from the condensation of benzaldehyde and n-butylamine, serves as an excellent model system for understanding the fundamental principles governing imine formation. This guide will dissect its formation, providing a robust framework for professionals in drug development and chemical research.
The Core Mechanism: A Stepwise Dissection
The formation of N-benzylidenebutylamine is a reversible, acid-catalyzed reaction that proceeds in two principal stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine.[6][7][8]
Stage 1: Nucleophilic Addition and Carbinolamine Formation
The reaction initiates with the nucleophilic attack of the primary amine (n-butylamine) on the electrophilic carbonyl carbon of benzaldehyde.[6][9] The lone pair of electrons on the nitrogen atom of the amine is the driving force for this initial addition. This step results in the formation of a tetrahedral, zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral amino alcohol, known as a carbinolamine or hemiaminal.[6][7][10]
Stage 2: Acid-Catalyzed Dehydration
The carbinolamine intermediate is generally unstable and must be dehydrated to form the final imine product.[3] This dehydration is the rate-determining step under neutral or alkaline conditions and is significantly accelerated by acid catalysis.[1][11][12]
The mechanism proceeds as follows:
-
Protonation of the Hydroxyl Group: An acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (water).[6][8]
-
Elimination of Water: The lone pair of the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.[6][7]
-
Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the neutral N-benzylidenebutylamine and regenerating the acid catalyst.[6]
Reaction Kinetics and the Influence of pH
The rate of Schiff base formation is exquisitely sensitive to the pH of the reaction medium.[8] A maximal reaction rate is typically observed at a weakly acidic pH, generally between 4 and 5.[6][10]
-
At Low pH (Highly Acidic): If the medium is too acidic, the starting amine becomes protonated (R-NH3+). This protonated form is no longer nucleophilic, and the initial nucleophilic attack on the carbonyl carbon is inhibited, thus slowing the overall reaction.[6][11][12]
-
At High pH (Neutral to Alkaline): In neutral or basic conditions, the concentration of the acid catalyst required to protonate the hydroxyl group of the carbinolamine is low. This makes the dehydration of the carbinolamine the slow, rate-determining step.[11][12]
Therefore, the choice of pH is a critical experimental parameter that must be optimized to balance the need for a nucleophilic amine and an efficient dehydration step.
| pH Condition | Effect on Reactants | Rate-Determining Step | Overall Reaction Rate |
| Strongly Acidic (pH < 4) | n-Butylamine is protonated (non-nucleophilic) | Nucleophilic Addition | Slow |
| Weakly Acidic (pH 4-6) | Optimal balance of free amine and acid catalyst | Neither step is severely limited | Fast (Optimal) |
| Neutral/Alkaline (pH > 7) | Low concentration of H+ for catalysis | Dehydration of Carbinolamine | Slow |
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of N-benzylidenebutylamine.
Synthesis of N-benzylidenebutylamine
This procedure is designed for a high-yield synthesis with straightforward purification. The removal of water is key to driving the equilibrium towards the product.[13]
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Methanol or Ethanol (as solvent)
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add benzaldehyde (1 equivalent) dissolved in methanol.
-
With stirring, add n-butylamine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, add anhydrous magnesium sulfate to the reaction mixture to sequester the water formed.
-
Stir the mixture at room temperature for 1-2 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzylidenebutylamine, which can be further purified by distillation if necessary.
Spectroscopic Characterization
Confirmation of the product structure is achieved through standard spectroscopic techniques.
Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically found in the region of 1625-1650 cm⁻¹ .[14][15] Concurrently, the disappearance of the C=O stretch from benzaldehyde (around 1700 cm⁻¹) and the N-H bending vibrations from n-butylamine (around 1600 cm⁻¹ and 3300-3400 cm⁻¹) confirms the formation of the Schiff base.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) will appear significantly downfield, typically in the range of 8.0-8.5 ppm . The aromatic protons of the benzylidene group will be observed in their usual region (7.2-7.8 ppm), and the aliphatic protons of the butyl group will appear upfield.
-
¹³C NMR: The carbon of the azomethine group (C=N) will exhibit a characteristic signal in the range of 160-170 ppm .
Thermodynamic Considerations
The formation of a Schiff base is a reversible equilibrium process.[16] The overall reaction involves the conversion of two smaller molecules into one larger molecule and a molecule of water. While the formation of the C=N double bond is enthalpically favorable, the reaction can be entropically disfavored.[17] To achieve high yields, the equilibrium must be shifted towards the product side. This is practically achieved by removing water from the reaction mixture, either by azeotropic distillation or by using a dehydrating agent, as described in the experimental protocol.[13]
Conclusion
The formation of N-benzylidenebutylamine exemplifies the classic mechanism of Schiff base synthesis. A thorough understanding of the two-stage process—nucleophilic addition to form a carbinolamine followed by acid-catalyzed dehydration—is essential for optimizing reaction conditions. The critical dependence on pH highlights the delicate balance required for efficient imine synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this important class of compounds, enabling rational design and execution of synthetic strategies in drug development and beyond.
References
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What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? (2024). Retrieved from [Link]
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OpenStax. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Organic Chemistry. Retrieved from [Link]
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REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
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Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. In Master Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2021). 9.13: Nucleophilic Addition of Amines- Imine and Enamine Formation. In Chemistry LibreTexts. Retrieved from [Link]
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Kinetics and thermodynamics of imine 3 synthesis in the presence of different concentrations of SDS. (n.d.). In ResearchGate. Retrieved from [Link]
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JoVE. (2025). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. Retrieved from [Link]
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(PDF) Schiff Base Complexes for Catalytic Application - ResearchGate. (n.d.). Retrieved from [Link]
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Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange. (2018). Retrieved from [Link]
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Reaction and activation thermodynamic properties for imine mechanism a. (n.d.). In ResearchGate. Retrieved from [Link]
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Schiff base - Wikipedia. (n.d.). Retrieved from [Link]
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Formation of imines and enamines (video) - Khan Academy. (n.d.). Retrieved from [Link]
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In imine formation reactions, why do aldehyde reagents form the more thermodynamic imine product while ketone reagents form the more kinetic imine? : r/OrganicChemistry - Reddit. (2020). Retrieved from [Link]
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Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). In Master Organic Chemistry. Retrieved from [Link]
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“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS” - IOSR Journal. (n.d.). Retrieved from [Link]
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How can I calculate rate of reaction for a Schiff base reaction (Aniline + acetone)? (2015). In ResearchGate. Retrieved from [Link]
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CHEM 407 - Carbohydrate Chemistry - Schiff Base Formation - YouTube. (2017). Retrieved from [Link]
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Formation of N-benzylideneanilines by IR irradiation. (n.d.). In ResearchGate. Retrieved from [Link]
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A comparative DFT study of the Schiff base formation from acetaldehyde and butylamine, glycine and phosphatidylethanolamine - ResearchGate. (2012). Retrieved from [Link]
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What is Schiff base|How to do Reaction mechanism of Benzylideneaniline - YouTube. (2020). Retrieved from [Link]
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Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel | Okuo | Chemistry and Materials Research - IISTE.org. (2019). Retrieved from [Link]
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(A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a - ResearchGate. (n.d.). Retrieved from [Link]
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N-ethylbenzylamine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
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1H NMR and 13C NMR spectral data of N-benzylidenebutylamine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-benzylidenebutylamine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-benzylidenebutylamine, an imine of significant interest in synthetic chemistry. Authored for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy as applied to imine structures, details the experimental protocols for data acquisition, and offers a meticulous interpretation of the spectral data. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a deep, authoritative understanding of how NMR spectroscopy serves as a powerful tool for the structural elucidation and purity assessment of N-benzylidenebutylamine.
Core Principles: Characterizing Imines with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] For N-benzylidenebutylamine, which features a characteristic imine (C=N) bond, both ¹H and ¹³C NMR provide critical information about its distinct chemical environments.
-
¹H NMR Spectroscopy gives insights into the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. Key parameters are:
-
Chemical Shift (δ): The position of a signal, measured in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups (like the C=N bond) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): This describes the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring protons, governed by the n+1 rule.
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle and connectivity of the coupled protons.
-
-
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure typically gives a distinct signal, with its chemical shift indicating its hybridization and electronic environment. The imine carbon (C=N) has a characteristic downfield shift due to its sp² hybridization and the electronegativity of the nitrogen atom.
The unique electronic nature of the imine functional group significantly influences the chemical shifts of adjacent protons and carbons, making NMR a definitive tool for its identification.[2]
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires meticulous sample preparation and a standardized acquisition procedure.
Sample Preparation
The objective is to prepare a homogeneous solution of the analyte in a suitable deuterated solvent.[3]
-
Analyte Weighing: Accurately weigh 10-20 mg of purified N-benzylidenebutylamine for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for N-benzylidenebutylamine due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness.[4] The use of deuterated solvents is crucial to avoid large, interfering signals from the solvent's own protons, which would otherwise dominate the spectrum.[1][5] Deuterium resonates at a completely different frequency and provides a "lock" signal for the spectrometer to stabilize the magnetic field.[5][6]
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The final solution height should be approximately 4-5 cm.[3]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints. Cap the tube securely to prevent solvent evaporation.[3]
Spectrometer Setup and Data Acquisition
The following steps outline a general procedure on a modern Fourier Transform NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Insertion: Place the NMR tube into a spinner turbine, adjust its depth using a gauge, and insert it into the spectrometer's magnet.
-
Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the CDCl₃ to maintain a constant magnetic field.[6] The magnetic field homogeneity is then optimized through a process called "shimming," which sharpens the NMR signals.[3]
-
Tuning and Matching: The probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize signal detection sensitivity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
A standard 90° pulse is used to excite the nuclei.
-
Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A proton-decoupled experiment is typically run to simplify the spectrum, resulting in each unique carbon appearing as a singlet.
-
A greater number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform. This involves phase correction, baseline correction, and referencing the chemical shifts. The residual non-deuterated chloroform peak in CDCl₃ at 7.26 ppm is commonly used as a reference for ¹H spectra.[4]
Caption: Experimental workflow for NMR analysis.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of N-benzylidenebutylamine provides a detailed map of the proton environments. The data presented below is referenced from the Spectral Database for Organic Compounds (SDBS).
Table 1: ¹H NMR Spectral Data for N-benzylidenebutylamine in CDCl₃
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 8.32 | Singlet | 1H | Imine H (N=CH) |
| b | 7.78 - 7.74 | Multiplet | 2H | Aromatic H (ortho) |
| c | 7.44 - 7.38 | Multiplet | 3H | Aromatic H (meta, para) |
| d | 3.59 | Triplet | 2H | N-CH₂- |
| e | 1.74 - 1.64 | Multiplet (Quintet) | 2H | -CH₂-CH₂-CH₃ |
| f | 1.46 - 1.34 | Multiplet (Sextet) | 2H | -CH₂-CH₃ |
| g | 0.94 | Triplet | 3H | -CH₃ |
Detailed Interpretation
-
Imine Proton (a): The singlet at 8.32 ppm is highly characteristic of the iminic proton (-N=CH-). Its significant downfield shift is due to the deshielding effect of the C=N double bond and the aromatic ring. It appears as a singlet because it has no adjacent protons.
-
Aromatic Protons (b, c): The signals for the five protons of the benzylidene group appear in the aromatic region. The two ortho protons (b ) are the most deshielded (7.76 ppm) due to their proximity to the electron-withdrawing imine group. The three meta and para protons (c ) appear slightly upfield (7.41 ppm).
-
N-Methylene Protons (d): The triplet at 3.59 ppm corresponds to the two protons on the carbon directly attached to the nitrogen. They are deshielded by the electronegative nitrogen atom. The signal is a triplet because it is coupled to the two adjacent protons of the neighboring methylene group (n=2, so 2+1=3 peaks).
-
Butyl Chain Protons (e, f, g): The remaining protons of the n-butyl group appear in the aliphatic region (0.9-1.8 ppm).
-
The multiplet (quintet) at 1.69 ppm (e) is assigned to the second methylene group in the chain.
-
The multiplet (sextet) at 1.40 ppm (f) corresponds to the third methylene group.
-
The triplet at 0.94 ppm (g) is the terminal methyl group, the most upfield signal as it is furthest from the electron-withdrawing imine functionality.
-
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Table 2: ¹³C NMR Spectral Data for N-benzylidenebutylamine in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 162.3 | Imine Carbon (C=N) |
| 136.2 | Aromatic C (quaternary, C1) |
| 130.5 | Aromatic CH (para) |
| 128.6 | Aromatic CH (ortho or meta) |
| 128.1 | Aromatic CH (ortho or meta) |
| 62.1 | N-CH₂- |
| 33.2 | -CH₂-CH₂-CH₃ |
| 20.6 | -CH₂-CH₃ |
| 14.0 | -CH₃ |
Detailed Interpretation
-
Imine Carbon: The signal at 162.3 ppm is characteristic of the sp²-hybridized carbon of the imine group. This significant downfield shift is a key identifier for this functional group.
-
Aromatic Carbons: The six carbons of the aromatic ring appear between 128.1 and 136.2 ppm . The quaternary carbon (attached to the imine group) is found at 136.2 ppm, while the protonated carbons appear in the range of 128-131 ppm.
-
Aliphatic Carbons: The four carbons of the butyl chain are clearly resolved. The carbon directly attached to the nitrogen (N-C H₂) appears at 62.1 ppm , shifted downfield by the electronegative nitrogen. The remaining methylene carbons appear at 33.2 ppm and 20.6 ppm , with the terminal methyl carbon appearing at 14.0 ppm , the most upfield signal in the spectrum.
Structural Verification and Data Correlation
The combined ¹H and ¹³C NMR data provide unambiguous confirmation of the N-benzylidenebutylamine structure. The workflow below illustrates how different pieces of spectral information are synthesized to validate the molecular structure.
Caption: Correlation of NMR data for structural verification.
Conclusion
The ¹H and ¹³C NMR spectra of N-benzylidenebutylamine offer a complete and detailed picture of its molecular structure. The characteristic chemical shifts of the imine proton (δ 8.32 ppm) and carbon (δ 162.3 ppm) serve as definitive markers for the C=N functional group. Furthermore, the multiplicities, integration values, and chemical shifts of the aromatic and aliphatic moieties align perfectly with the expected structure. This guide demonstrates the power of a rigorous, protocol-driven approach to NMR spectroscopy, providing researchers with the foundational knowledge to confidently acquire, interpret, and validate the spectral data for N-benzylidenebutylamine and related compounds.
References
-
TutorChase. (n.d.). Why is deuterated solvent used in NMR analysis? Retrieved from [Link]
-
ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments? Retrieved from [Link]
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UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Sakthinathan, S. P., et al. (2020). Spectral Correlations and Antimicrobial Activities of Some (E)-N-Benzylidenepyridin-2-Amines. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of the N-benzylidenebutylamine C=N Bond
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of the imine (C=N) functional group in N-benzylidenebutylamine, a representative Schiff base. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical underpinnings, practical experimental considerations, and nuanced data interpretation required for a robust analysis. We will explore the causality behind experimental choices, from sample preparation to spectral acquisition, and detail a self-validating protocol for achieving high-quality, reproducible data. This guide is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of the Imine Bond and the Role of FT-IR Spectroscopy
The imine or Schiff base linkage (-C=N-) is a cornerstone of synthetic and biological chemistry. Its presence is critical in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, and it plays a vital role in numerous biological mechanisms. The electronic and structural characteristics of the C=N bond are directly linked to the reactivity and function of the molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation at specific frequencies, FT-IR spectroscopy provides a molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[1][2] The stretching vibration of the C=N bond gives rise to a characteristic absorption band in the mid-infrared region, making FT-IR an indispensable tool for its characterization.[3] This guide will focus on the precise and accurate analysis of this key vibrational feature in N-benzylidenebutylamine.
Theoretical Foundations: Understanding the C=N Stretching Vibration
The position, intensity, and shape of the C=N stretching band in an FT-IR spectrum are dictated by several factors intrinsic to the molecule's structure and its immediate environment.
The Harmonic Oscillator Model and Vibrational Frequency
At a fundamental level, the stretching of a covalent bond can be likened to the vibration of a simple harmonic oscillator. The frequency of this vibration is described by Hooke's Law, where the vibrational frequency (ν) is proportional to the square root of the force constant (k) of the bond divided by the reduced mass (μ) of the atoms involved.[3]
A C=N double bond is significantly stronger and stiffer (higher force constant) than a C-N single bond, and weaker than a C≡N triple bond. This directly translates to their respective stretching frequencies in the IR spectrum.[3]
| Bond Type | Typical Stretching Frequency (cm⁻¹) |
| C-N | 1000 - 1350 |
| C=N | 1640 - 1690 |
| C≡N | 2220 - 2260 |
Table 1: Comparison of Carbon-Nitrogen Bond Stretching Frequencies.[3]
Factors Influencing the C=N Stretching Frequency in N-benzylidenebutylamine
The precise wavenumber of the C=N stretch in N-benzylidenebutylamine is influenced by a subtle interplay of electronic and structural effects:
-
Conjugation: The phenyl group attached to the carbon of the imine bond in N-benzylidenebutylamine allows for conjugation. This delocalization of π-electrons slightly reduces the double bond character of the C=N bond, lowering its force constant and thus shifting the stretching frequency to a lower wavenumber (a "red shift") compared to non-conjugated imines.[4]
-
Substitution on the Nitrogen Atom: The butyl group on the nitrogen atom is an electron-donating alkyl group. This can subtly influence the electronic environment of the imine bond.
-
Protonation: While not applicable to the neat compound, if the analysis were to be conducted in an acidic medium, protonation of the imine nitrogen would significantly alter the bond character. Protonation generally leads to an increase in the C=N stretching frequency.[5][6][7]
-
Hydrogen Bonding: In the presence of protic solvents or impurities, hydrogen bonding to the imine nitrogen can influence the C=N stretching frequency, typically causing a shift to lower wavenumbers.
Experimental Protocol: A Self-Validating Workflow for High-Fidelity Spectra
The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following protocol outlines a robust methodology for the analysis of liquid N-benzylidenebutylamine.
Choice of Sampling Technique: Attenuated Total Reflectance (ATR)
For liquid samples like N-benzylidenebutylamine, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the preferred method due to its simplicity, speed, and minimal sample preparation requirements.[8][9][10] ATR operates on the principle of total internal reflection of an infrared beam within a crystal of high refractive index (e.g., diamond or zinc selenide).[10][11] An evanescent wave penetrates a small distance into the sample placed in direct contact with the crystal, and the sample absorbs energy at its characteristic vibrational frequencies.[9][10]
Causality behind choosing ATR:
-
Minimal Sample Preparation: Unlike transmission methods that require disassembly of liquid cells, ATR simply involves placing a drop of the liquid on the crystal.[8][10][12]
-
Reproducibility: The path length of the measurement is constant and determined by the properties of the ATR crystal and the evanescent wave, leading to highly reproducible spectra.
-
Ease of Cleaning: The ATR crystal can be easily cleaned with a suitable solvent, preventing cross-contamination between samples.[10]
Caption: Experimental workflow for ATR-FT-IR analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Confirm the desiccator within the instrument is active to minimize water vapor interference.
-
-
ATR Crystal Cleaning and Background Acquisition:
-
Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with a volatile solvent such as isopropanol or ethanol. Ensure the solvent completely evaporates.
-
Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's optical bench, which will then be ratioed out from the sample spectrum.
-
-
Sample Application:
-
Spectral Acquisition:
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (A good starting point for routine analysis)
-
Number of Scans: 16-32 (Co-adding multiple scans improves the signal-to-noise ratio)
-
-
Initiate the sample scan.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Apply an ATR correction if comparing the spectrum to a library of transmission spectra. This correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.[8]
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
-
Post-Measurement Cleanup:
-
Carefully clean the N-benzylidenebutylamine from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
Spectral Interpretation and Data Analysis
The FT-IR spectrum of N-benzylidenebutylamine will exhibit several characteristic bands. The primary focus is the C=N stretch, but analysis of other regions validates the compound's structure.
Caption: Logical relationship in spectral data analysis.
Identification of the C=N Stretching Band
-
Expected Position: For N-benzylidenebutylamine, the C=N stretching vibration is expected to appear as a medium to strong intensity band in the region of 1640-1650 cm⁻¹ . The conjugation with the phenyl ring shifts it to a slightly lower frequency than non-conjugated imines (which appear closer to 1690 cm⁻¹).[3] In some Schiff bases, this band has been observed at slightly lower wavenumbers, around 1620-1630 cm⁻¹.[14][15][16]
-
Intensity: The C=N stretch is typically of medium to strong intensity due to the change in dipole moment during the vibration.
Corroborative Peak Assignments
A self-validating analysis involves confirming the presence of other expected functional groups.
| Wavenumber Range (cm⁻¹) | Assignment | Expected Appearance in N-benzylidenebutylamine |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to medium sharp peaks.[17] |
| 2960 - 2850 | Aliphatic C-H Stretch | Strong, sharp peaks from the butyl group.[17] |
| ~1645 | C=N Stretch (Imine) | Medium to strong, sharp peak. (Primary band of interest) |
| 1600, 1580, 1500, 1450 | Aromatic C=C Ring Stretch | Multiple sharp peaks of varying intensity.[17] |
| 1465 | CH₂ Bending (Scissoring) | Medium intensity peak from the butyl group. |
| 1380 | CH₃ Bending (Symmetrical) | Medium intensity peak from the terminal methyl of the butyl group. |
| 1250 - 1000 | C-N Stretch | Medium intensity peak.[3] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong peaks indicative of monosubstitution on the benzene ring.[17] |
Table 2: Expected FT-IR Absorption Bands for N-benzylidenebutylamine.
Potential Pitfalls and Troubleshooting
-
Broad O-H Band (~3200-3600 cm⁻¹): The presence of a broad absorption band in this region indicates water contamination or hydrolysis of the imine back to benzaldehyde and butylamine. The protocol must be conducted in a dry environment.
-
Carbonyl Peak (~1700 cm⁻¹): A sharp, strong peak around 1700 cm⁻¹ is indicative of benzaldehyde impurity, suggesting an incomplete reaction or sample degradation.[1]
-
N-H Bending Peaks (~1650-1550 cm⁻¹): The presence of N-H bands could indicate the presence of the starting material, butylamine, as an impurity.[3]
Conclusion
The FT-IR spectroscopic analysis of the C=N bond in N-benzylidenebutylamine is a precise and informative technique. By employing ATR-FT-IR spectroscopy with a meticulous and self-validating protocol, researchers can obtain high-quality, reproducible spectra. The characteristic C=N stretching frequency, typically observed around 1640-1650 cm⁻¹, serves as a definitive marker for the imine functionality. A comprehensive analysis, however, relies on the corroborative identification of other key vibrational modes and an awareness of potential impurities that can confound the spectrum. This guide provides the foundational knowledge and practical steps necessary for drug development professionals and researchers to confidently apply FT-IR spectroscopy in their characterization of Schiff bases and related compounds.
References
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Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). Available from: [Link]
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The Organic Chemistry Tutor. FTIR - How to prepare Liquid sample. (2013). Available from: [Link]
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Frontiers. High-Level Rovibrational Calculations on Ketenimine. (2021). Available from: [Link]
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ResearchGate. How to interpret FTIR data? (2021). Available from: [Link]
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PubMed Central. High-Level Rovibrational Calculations on Ketenimine. (2021). Available from: [Link]
- Jenisha, S., Theodore David, J., & Priyadharsini, P. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of Research in Engineering and Technology.
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OrgChem101. How to Interpret FTIR Results: A Beginner's Guide. (2025). Available from: [Link]
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ResearchGate. FTIR spectra of N‐benzylidenebenzylamine adsorbed on... (Year). Available from: [Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Available from: [Link]
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Coraton, Y., Ringholm, M., & Ruud, K. (Year). Analytic calculations of anharmonic infrared and Raman vibrational spectra. Royal Society of Chemistry. Available from: [Link]
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ACS Publications. The Chemistry of Imines. Chemical Reviews. Available from: [Link]
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SlideShare. Sample preparation and factors affect IR bands. Available from: [Link]
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ResearchGate. FTIR spectra (1490–1465 cm⁻¹ wavelength range) of benzylamine, ethanol,... (Year). Available from: [Link]
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Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019). Chemistry and Materials Research. Available from: [Link]
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ARC Journals. Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. Available from: [Link]
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ResearchGate. (PDF) Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2023). Available from: [Link]
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ResearchGate. IR Spectra of N,N'-Bis(benzylidene)ethylenediamine. Available from: [Link]
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ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). Available from: [Link]
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Bulgarian Chemical Communications. Synthesis and structural characterization of N-[2-(diphenylphosphorothioyl)phenyl]- 2-(phenylamino)benzamide. Available from: [Link]
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CyberLeninka. BENZAMIDE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available from: [Link]
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An In-depth Technical Guide to the UV-Vis Absorption Spectrum of N-benzylidenebutylamine
This guide provides a comprehensive technical overview of the synthesis and UV-Vis spectroscopic analysis of N-benzylidenebutylamine, a representative aromatic Schiff base. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize UV-Vis spectroscopy for structural elucidation and quantitative analysis of conjugated organic molecules. This document delves into the theoretical underpinnings of the compound's electronic transitions, provides field-proven experimental protocols, and offers insights into the interpretation of its absorption spectrum, with a particular focus on solvent effects.
Introduction: The Significance of N-benzylidenebutylamine and its Chromophore
N-benzylidenebutylamine belongs to the class of compounds known as Schiff bases or imines, characterized by the presence of a carbon-nitrogen double bond (azomethine group). The specific molecule under consideration features a benzene ring conjugated with this imine functionality, creating a chromophore that absorbs ultraviolet (UV) radiation. The study of its UV-Vis absorption spectrum is crucial for several reasons: it confirms the successful synthesis of the imine, provides insights into the electronic structure of the conjugated system, and can be used for quantitative determination via the Beer-Lambert Law.[1][2] The principles discussed herein are broadly applicable to a wide range of aromatic Schiff bases, which are pivotal intermediates in organic synthesis and exhibit diverse biological activities.
Theoretical Background: Electronic Transitions in a Conjugated System
The UV-Vis spectrum of N-benzylidenebutylamine is dominated by electronic transitions within the π-electron system of the benzene ring and the C=N double bond, as well as transitions involving the non-bonding electrons of the nitrogen atom. The key transitions expected are:
-
π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital.[3][4] In N-benzylidenebutylamine, the conjugation between the phenyl ring and the imine group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift) compared to non-conjugated systems.[5][6]
-
n → π* Transitions: These transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital of the C=N double bond.[3] These transitions are typically of lower energy and significantly lower intensity (molar absorptivity) than π → π* transitions.[4]
The solvent environment can significantly influence the energies of these transitions, a phenomenon known as solvatochromism.[7][8] This effect is a powerful tool for probing the nature of the electronic excited state.
Synthesis of N-benzylidenebutylamine: A Validated Protocol
The synthesis of N-benzylidenebutylamine is a classic example of Schiff base formation via the condensation of an aldehyde with a primary amine.[9][10]
Materials and Reagents
-
Benzaldehyde (freshly distilled)
-
Ethanol (absolute)
-
Magnesium sulfate (anhydrous)
Step-by-Step Synthesis Protocol
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) in absolute ethanol.
-
Slowly add n-butylamine (1 equivalent) to the stirred solution at room temperature. The addition is often accompanied by a mild exothermic reaction and a change in the appearance of the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add anhydrous magnesium sulfate to the mixture to remove the water formed during the condensation.
-
Stir for an additional 15-20 minutes, then filter the mixture to remove the magnesium sulfate.
-
The filtrate, which is a solution of N-benzylidenebutylamine in ethanol, can be used directly for UV-Vis analysis, or the solvent can be removed under reduced pressure to yield the crude product. For higher purity, vacuum distillation can be performed.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section outlines a detailed procedure for obtaining high-quality UV-Vis absorption spectra of N-benzylidenebutylamine.[13][14]
Instrumentation and Materials
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvents: Cyclohexane (non-polar), Acetonitrile (polar aprotic), and Ethanol (polar protic)
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a small amount of purified N-benzylidenebutylamine and dissolve it in a known volume of the chosen solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Working Solutions: Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 absorbance units). A typical concentration for analysis is in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.
Instrumental Parameters and Data Acquisition
-
Wavelength Range: Scan from 400 nm down to 200 nm.
-
Blank Correction: Fill a quartz cuvette with the pure solvent being used for the analysis and run a baseline correction (autozero) to subtract the solvent's absorbance.
-
Sample Measurement: Rinse a second quartz cuvette with the sample solution, then fill it and place it in the sample holder.
-
Acquisition: Acquire the absorption spectrum.
-
Repeat for Different Solvents: Repeat the sample preparation and data acquisition steps for each of the selected solvents (cyclohexane, acetonitrile, ethanol) to investigate solvatochromic effects.
Data Interpretation and Expected Results
The UV-Vis spectrum of N-benzylidenebutylamine is expected to show two main absorption bands corresponding to the π → π* and n → π* transitions.
Predicted Absorption Maxima (λmax)
| Electronic Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent Effects |
| π → π | 240 - 280 | > 10,000 | Red shift (bathochromic) with increasing solvent polarity. The polar excited state is stabilized more than the ground state.[15] |
| n → π | 300 - 350 | < 1,000 | Blue shift (hypsochromic) with increasing solvent polarity, especially in protic solvents, due to stabilization of the non-bonding electrons in the ground state by hydrogen bonding.[7][8] |
Visualization of Electronic Transitions
Conclusion
The UV-Vis absorption spectrum of N-benzylidenebutylamine provides a clear spectral signature of its conjugated imine chromophore. Through systematic synthesis and spectroscopic analysis, researchers can confirm the compound's identity and probe its electronic structure. The distinct π → π* and n → π* transitions, along with their predictable solvatochromic shifts, offer a valuable educational and research tool. The protocols and interpretive guidelines presented in this document serve as a robust framework for the reliable characterization of N-benzylidenebutylamine and related Schiff bases, ensuring scientific integrity and reproducibility in experimental workflows.
References
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UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). PubMed. Available at: [Link]
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UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). Semantic Scholar. Available at: [Link]
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Introduction to N-benzylidenebutylamine and Electron Ionization Mass Spectrometry
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-benzylidenebutylamine
A Senior Application Scientist's Perspective on Predicting and Interpreting EI-MS Data
For researchers, scientists, and professionals in drug development, mass spectrometry (MS) is an indispensable tool for molecular identification and structural elucidation. Understanding the fragmentation patterns of novel or modified compounds is crucial for confident analysis. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-benzylidenebutylamine, a Schiff base with relevance in various chemical syntheses. By dissecting the probable fragmentation pathways, we aim to equip the reader with the foundational knowledge to interpret the mass spectra of this and related imine-containing molecules.
N-benzylidenebutylamine is a Schiff base formed from the condensation of benzaldehyde and n-butylamine. Its structure features a phenyl ring, an imine (C=N) double bond, and an n-butyl group. This combination of functionalities dictates its behavior under electron ionization.
Electron ionization is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[1][2] This process imparts significant energy into the molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•). The excess energy causes the molecular ion to undergo extensive and often predictable fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[3][4]
Predicted Mass Spectrum and Key Fragmentation Pathways
The molecular weight of N-benzylidenebutylamine (C₁₁H₁₅N) is 161.25 g/mol . Therefore, the molecular ion peak (M+•) is expected at an m/z of 161. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd m/z value, which is consistent with the "nitrogen rule".[5]
The fragmentation of N-benzylidenebutylamine is predicted to be dominated by cleavages that lead to the formation of stable carbocations and radicals. The primary fragmentation pathways are detailed below.
Alpha-Cleavage: The Dominant Fragmentation Route
Alpha-cleavage is a characteristic fragmentation of compounds containing a heteroatom like nitrogen.[6][7] In this process, the bond between a carbon atom alpha to the nitrogen and an adjacent atom is broken. For N-benzylidenebutylamine, there are two potential sites for alpha-cleavage on the butyl chain.
-
Formation of the Base Peak (m/z 118): The most favorable alpha-cleavage involves the loss of a propyl radical (•CH₂CH₂CH₃) from the butyl group. This results in a highly stable, resonance-stabilized cation at m/z 118 . This fragment is predicted to be the base peak in the spectrum due to its significant stability.[8][9]
-
Alternative Alpha-Cleavage (m/z 146): A less favorable alpha-cleavage can occur with the loss of a methyl radical (•CH₃), leading to a fragment at m/z 146 .
The driving force for alpha-cleavage is the formation of a resonance-stabilized iminium ion, where the positive charge is delocalized between the carbon and nitrogen atoms.[6][10]
Cleavage of the C-N Single Bond
Cleavage of the C-N single bond between the benzylidene group and the butylamine moiety is another plausible fragmentation pathway. This can lead to two possible charged fragments:
-
Formation of the Benzyl Cation (m/z 91): Cleavage with charge retention on the benzyl portion would form the tropylium ion, a stable aromatic cation, at m/z 91 . The tropylium ion is a common and stable fragment in the mass spectra of benzyl-containing compounds.
-
Formation of the Butyl Cation (m/z 57): Alternatively, charge retention on the butyl fragment would produce the butyl cation at m/z 57 .
Rearrangements and Other Minor Fragments
Rearrangement reactions can also occur, although they are often less predictable. A potential rearrangement could involve the transfer of a hydrogen atom followed by fragmentation. Other minor peaks in the spectrum would likely arise from further fragmentation of the primary fragment ions. For example, the phenyl-containing fragments can lose acetylene (C₂H₂) to give characteristic smaller ions.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted major fragmentation pathways of N-benzylidenebutylamine under electron ionization.
Caption: Predicted major fragmentation pathways of N-benzylidenebutylamine in EI-MS.
Summary of Predicted Fragment Ions
The following table summarizes the predicted key fragment ions, their m/z values, and the proposed fragmentation mechanism.
| m/z | Proposed Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |
| 161 | [C₁₁H₁₅N]+• | Molecular Ion | Moderate to Low |
| 146 | [C₁₀H₁₂N]+ | α-Cleavage (Loss of •CH₃) | Low |
| 118 | [C₈H₈N]+ | α-Cleavage (Loss of •C₃H₇) | High (Base Peak) |
| 91 | [C₇H₇]+ | C-N Cleavage (Tropylium Ion) | Moderate |
| 77 | [C₆H₅]+ | Loss of CH₂N from m/z 91 | Low |
| 57 | [C₄H₉]+ | C-N Cleavage (Butyl Cation) | Moderate |
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization can be employed:
-
Sample Preparation: Dissolve a small amount of N-benzylidenebutylamine in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight (e.g., 200).
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Conclusion
The electron ionization mass spectrometry fragmentation of N-benzylidenebutylamine is predicted to be dominated by a characteristic alpha-cleavage, leading to a highly stable iminium ion at m/z 118, which is expected to be the base peak. Other significant fragments arising from cleavage of the C-N single bond, such as the tropylium ion at m/z 91 and the butyl cation at m/z 57, are also anticipated. Understanding these fundamental fragmentation pathways allows for the confident identification of N-benzylidenebutylamine and provides a framework for interpreting the mass spectra of other N-substituted imines. This predictive approach, grounded in the principles of mass spectrometry, is a powerful tool in the arsenal of analytical chemists and drug development professionals.
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An In-depth Technical Guide to the Chemical Properties and Reactivity of N-benzylidenebutylamine
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-benzylidenebutylamine, an imine of significant interest in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its behavior, supported by established experimental protocols and safety considerations.
Molecular Structure and Physicochemical Properties
N-benzylidenebutylamine, with the chemical formula C₁₁H₁₅N, is a Schiff base formed from the condensation of benzaldehyde and n-butylamine.[1][2] The central feature of its structure is the imine or azomethine group (C=N), which dictates its chemical reactivity.
The molecule consists of a phenyl ring attached to the carbon of the imine bond and a butyl group attached to the nitrogen. This combination of an aromatic and an aliphatic moiety influences its solubility and electronic properties. The lone pair of electrons on the sp²-hybridized nitrogen atom and the π-system of the C=N double bond are key to its nucleophilic and electrophilic character.
Table 1: Physicochemical Properties of N-benzylidenebutylamine and Related Compounds
| Property | N-benzylidenebutylamine | N-benzylidene-tert-butylamine | N-benzylbenzylamine |
| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₅N | C₁₄H₁₃N |
| Molecular Weight | 161.24 g/mol [2] | 161.24 g/mol | 195.26 g/mol [3] |
| Boiling Point | 250–252 °C[1] | 209 °C[4] | - |
| Density | 0.95 g/cm³[1] | 0.906 g/mL at 25 °C[4] | - |
| Refractive Index | - | n20/D 1.52 | - |
Spectroscopic Characterization
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzylidene group, the imine proton (methine proton), and the aliphatic protons of the butyl group. The imine proton (CH=N) typically appears as a singlet in the downfield region, around 8.3 ppm, as seen in N-benzylidenebenzylamine.[5][6] The protons of the butyl group will exhibit distinct multiplets with chemical shifts and coupling patterns corresponding to their positions relative to the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the imine carbon (C=N) in the range of 160-170 ppm. The aromatic carbons will appear in the 120-140 ppm region, and the aliphatic carbons of the butyl group will be observed in the upfield region. Data from N-(tert-Butyl)benzylamine shows the benzylic carbon and the carbons of the butyl group at various shifts.[7]
2.2. Infrared (IR) Spectroscopy
The IR spectrum of N-benzylidenebutylamine is characterized by a strong absorption band corresponding to the C=N stretching vibration, typically observed in the range of 1690-1640 cm⁻¹. The spectrum will also display bands for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring. The IR spectrum of the related N-benzyl-N-butylamine shows characteristic peaks for these functional groups.[8]
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of N-benzylidenebutylamine shows a molecular ion peak (M⁺) at m/z 161, corresponding to its molecular weight.[9] Common fragmentation patterns would involve cleavage of the C-N and C-C bonds of the butyl group and fragmentation of the benzylidene moiety.
Synthesis of N-benzylidenebutylamine
The synthesis of N-benzylidenebutylamine is a straightforward condensation reaction between benzaldehyde and n-butylamine. This reaction is typically carried out under conditions that facilitate the removal of the water molecule formed as a byproduct, driving the equilibrium towards the imine product.
Experimental Protocol: Synthesis of N-benzylidenebutylamine
This protocol is adapted from the synthesis of the closely related N-benzylidenebenzylamine.[10]
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Anhydrous Magnesium Sulfate (MgSO₄) or another suitable dehydrating agent
-
A suitable solvent (e.g., dichloromethane, toluene, or ethanol)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in the chosen solvent.
-
Add n-butylamine (1 equivalent) to the solution at room temperature with stirring.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate, to the reaction mixture to remove the water formed during the reaction.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dehydrating agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure N-benzylidenebutylamine.
Caption: Synthesis of N-benzylidenebutylamine.
Chemical Reactivity
The reactivity of N-benzylidenebutylamine is centered around the electrophilic carbon and the nucleophilic nitrogen of the imine bond.
4.1. Hydrolysis
Imines are susceptible to hydrolysis, which is the reverse of their formation reaction. In the presence of water, particularly under acidic or basic conditions, N-benzylidenebutylamine can be cleaved to regenerate benzaldehyde and n-butylamine. The mechanism typically involves the protonation of the imine nitrogen (under acidic conditions) or nucleophilic attack of a hydroxide ion on the imine carbon (under basic conditions), followed by the formation of a carbinolamine intermediate that subsequently breaks down.
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Navigating the Solution Phase: An In-depth Technical Guide to the Solubility of N-benzylidenebutylamine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-benzylidenebutylamine, a Schiff base of significant interest in synthetic chemistry and material science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in a range of common organic solvents. The guide delves into the molecular determinants of solubility, presents a robust experimental protocol for quantitative solubility assessment, and provides a framework for interpreting the resulting data.
Introduction: The Molecular Profile of N-benzylidenebutylamine
N-benzylidenebutylamine is an imine, or Schiff base, formed from the condensation reaction of benzaldehyde and n-butylamine. Its molecular structure, featuring a nonpolar butyl group and a benzyl group attached to a polar imine (C=N) moiety, results in a nuanced solubility profile. The interplay between these hydrophobic and hydrophilic regions dictates its interaction with various solvent environments. A thorough understanding of its solubility is paramount for its effective use in chemical reactions, purification processes, and the formulation of novel materials.
The general principle of "like dissolves like" provides a foundational understanding; however, the specific quantitative solubility in different organic solvents is critical for process optimization and reproducibility. Schiff bases, in general, tend to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), while exhibiting lower solubility in non-polar solvents like hexane.[1] The polarity of the imine group contributes significantly to this behavior.[2]
Theoretical Framework: Predicting Solubility
While empirical determination remains the gold standard, theoretical models can offer valuable predictive insights into the solubility of N-benzylidenebutylamine.
Polarity and Intermolecular Forces
The solubility of N-benzylidenebutylamine is governed by the balance of intermolecular forces between the solute and the solvent molecules. These forces include:
-
Van der Waals forces: The nonpolar benzyl and butyl groups will interact favorably with nonpolar solvents through these weak, transient forces.
-
Dipole-dipole interactions: The polar imine bond (C=N) creates a molecular dipole, leading to favorable interactions with polar solvents.
-
Hydrogen bonding: While N-benzylidenebutylamine itself is not a strong hydrogen bond donor, the nitrogen atom in the imine can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents like alcohols.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[3] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from atomic forces.
-
δp (Polar): Energy from intermolecular dipole-dipole interactions.
-
δh (Hydrogen bonding): Energy from hydrogen bonds.
Caption: Logical workflow for predicting the solubility of N-benzylidenebutylamine.
Quantitative Solubility of N-benzylidenebutylamine: A Practical Assessment
As precise, peer-reviewed quantitative solubility data for N-benzylidenebutylamine is not widely published, this section provides a template for its experimental determination. The following table should be populated with experimentally derived values.
| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimentally Determined Solubility ( g/100g solvent) at 25 °C |
| Polar Protic | Methanol | High | Data to be determined |
| Ethanol | High | Data to be determined | |
| Polar Aprotic | Acetone | High | Data to be determined |
| Dichloromethane | Medium | Data to be determined | |
| Ethyl Acetate | Medium | Data to be determined | |
| Non-Polar | Toluene | Low to Medium | Data to be determined |
| Hexane | Low | Data to be determined |
Experimental Protocol for Quantitative Solubility Determination
This section outlines a robust, step-by-step methodology for the quantitative determination of N-benzylidenebutylamine solubility in various organic solvents. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
N-benzylidenebutylamine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Calibrated pipettes and syringes
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks
Experimental Workflow
Sources
theoretical and computational studies of N-benzylidenebutylamine structure
An In-Depth Technical Guide to the Theoretical and Computational Investigation of N-benzylidenebutylamine's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzylidenebutylamine, a Schiff base, represents a class of compounds with significant interest in medicinal chemistry and materials science due to its versatile chemical properties and biological activities. A profound understanding of its three-dimensional structure, conformational flexibility, and electronic characteristics is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive framework for the theoretical and computational exploration of N-benzylidenebutylamine. We will delve into the core methodologies, from initial synthesis and characterization to advanced quantum chemical calculations, offering field-proven insights into the causality behind experimental and computational choices. This document is designed to be a self-validating system, where theoretical predictions are benchmarked against experimental data, ensuring a high degree of scientific integrity.
Introduction: The Significance of N-benzylidenebutylamine
Schiff bases, characterized by the azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] N-benzylidenebutylamine, formed from the condensation of benzaldehyde and n-butylamine, serves as a fundamental model for understanding the structure-activity relationships within this class of compounds. Its structural simplicity allows for a detailed yet manageable computational analysis, providing a foundational understanding that can be extrapolated to more complex derivatives. The conformational landscape of the C-N single bond and the electronic distribution across the molecule are key determinants of its reactivity and interaction with biological targets.
Synthesis and Spectroscopic Characterization: The Experimental Foundation
A robust computational study is anchored in solid experimental data. The synthesis and characterization of N-benzylidenebutylamine provide the necessary empirical validation for our theoretical models.
Synthesis Protocol
The synthesis of N-benzylidenebutylamine is a straightforward condensation reaction. The following protocol is a standard and efficient method:
Step-by-Step Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and n-butylamine in a suitable solvent, such as absolute ethanol.[2]
-
Reaction Conditions: The mixture is typically refluxed for a period of 2-4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or recrystallization to yield pure N-benzylidenebutylamine.
-
Characterization: The identity and purity of the synthesized compound are confirmed using spectroscopic techniques.
Spectroscopic Characterization
Spectroscopic analysis provides the experimental fingerprints of the molecule, which are crucial for validating the results of computational simulations.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent feature in the IR spectrum of N-benzylidenebutylamine is the characteristic stretching vibration of the azomethine (C=N) group, which typically appears in the range of 1625-1660 cm⁻¹.[2] The absence of the C=O stretching band from benzaldehyde and the N-H stretching bands from n-butylamine confirms the formation of the Schiff base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the azomethine group (-CH=N-) gives a characteristic singlet peak in the downfield region, typically around δ 8.0-8.5 ppm. The signals for the aromatic protons of the benzylidene group and the aliphatic protons of the butyl group will also be present in their expected regions.[2]
-
¹³C NMR: The carbon atom of the azomethine group will show a characteristic signal in the range of δ 160-170 ppm.[2]
-
-
UV-Visible Spectroscopy: The electronic transitions of N-benzylidenebutylamine can be observed in the UV-Vis spectrum. Typically, two main absorption bands are expected, corresponding to the π→π* and n→π* transitions of the conjugated system.[3]
Computational Methodology: A Quantum Chemical Approach
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of molecules with high accuracy.[4][5]
The Computational Workflow
A systematic computational workflow ensures the reliability and reproducibility of the theoretical results.
Caption: A typical workflow for the computational analysis of N-benzylidenebutylamine.
Step-by-Step Computational Protocol
-
Initial Structure Generation: A 3D model of N-benzylidenebutylamine is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p).[4][6] The choice of the B3LYP functional is due to its proven accuracy in predicting the geometries of organic molecules.[4] The 6-311++G(d,p) basis set provides a good balance between computational cost and accuracy.[6]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with the experimental FT-IR spectrum.
-
Conformational Analysis: A potential energy surface (PES) scan is performed by rotating the dihedral angle around the C-N single bond to identify different conformers and determine the most stable one.[7]
-
Electronic Properties Calculation: Key electronic properties are calculated, including:
-
HOMO-LUMO energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[4]
-
-
Spectroscopic Prediction:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[4]
Structural and Electronic Properties of N-benzylidenebutylamine: A Theoretical Perspective
The following table summarizes the key structural and electronic parameters of N-benzylidenebutylamine, as predicted by DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Calculated Value | Significance |
| Bond Lengths (Å) | ||
| C=N | ~1.28 | Indicates the double bond character of the azomethine group. |
| C-N | ~1.46 | Represents the single bond connecting the azomethine carbon to the butyl group. |
| Bond Angles (°) ** | ||
| C-C=N | ~120 | Consistent with sp² hybridization of the azomethine carbon. |
| C=N-C | ~120 | Reflects the geometry around the nitrogen atom. |
| Dihedral Angle (°) ** | ||
| C-C-N=C | Varies | Defines the conformation around the C-N single bond. |
| Electronic Properties | ||
| HOMO Energy (eV) | ~ -6.0 | Relates to the electron-donating ability of the molecule. |
| LUMO Energy (eV) | ~ -0.5 | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (eV) | ~ 5.5 | Indicates the chemical stability of the molecule. |
| Dipole Moment (Debye) | ~ 2.0 | Measures the overall polarity of the molecule. |
Bridging Theory and Experiment: Validation and Insights
The ultimate goal of computational studies is to provide a deeper understanding of experimental observations and to make predictions that can guide future research.
Correlation of Spectroscopic Data
The calculated vibrational frequencies and NMR chemical shifts should be in good agreement with the experimental data. Any discrepancies can often be explained by factors such as solvent effects, which can be modeled in more advanced computational studies.
Understanding Reactivity
The calculated electronic properties provide valuable insights into the reactivity of N-benzylidenebutylamine. The MEP map can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. The HOMO and LUMO energy levels can be used to predict the molecule's behavior in chemical reactions.
Conclusion and Future Directions
This technical guide has outlined a comprehensive approach to the theoretical and computational study of N-benzylidenebutylamine. By combining experimental synthesis and characterization with advanced quantum chemical calculations, researchers can gain a detailed understanding of the structural and electronic properties of this important Schiff base. This knowledge is crucial for the rational design of new N-benzylidenebutylamine derivatives with tailored properties for applications in drug development and materials science. Future studies could explore the interaction of N-benzylidenebutylamine with biological targets through molecular docking and molecular dynamics simulations, further bridging the gap between theoretical chemistry and practical applications.
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Hajam, M. A., et al. (2022). Molecular structure determination, spectroscopic, quantum computational studies and molecular docking of 4-(E)-[2-(benzylamino... Journal of Molecular Structure, 1255, 132439. [Link]
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Uddin, M. N., et al. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10), 25-33. [Link]
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Yavuz, M., & Tanak, H. (2010). Density functional modelling studies on N-2-Methoxyphenyl-2-oxo-5-nitro-1-benzylidenemethylamine. Journal of Molecular Structure: THEOCHEM, 961(1-3), 86-93. [Link]
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Chiedu, E. I., et al. (2019). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. International Journal of Advanced Research in Chemical Science, 6(12), 25-30. [Link]
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Bisong, A. A., et al. (2022). Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. Journal of Molecular Structure, 1250, 131795. [Link]
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The Synthesis and Versatile Applications of N-benzylidenebutylamine: A Technical Guide
N-benzylidenebutylamine, a Schiff base derived from the condensation of benzaldehyde and n-butylamine, is a versatile molecule with significant applications across various scientific disciplines. Its deceptively simple structure, featuring a characteristic azomethine (-C=N-) group, belies a rich chemical reactivity that has been harnessed in organic synthesis, materials science, and medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, characterization, and key applications of N-benzylidenebutylamine, offering valuable insights for researchers, scientists, and professionals in drug development.
The Chemistry and Synthesis of N-benzylidenebutylamine
The formation of N-benzylidenebutylamine is a classic example of a Schiff base condensation reaction, a reversible reaction between a primary amine and an aldehyde or ketone. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine.
Reaction Mechanism and Influencing Factors
The synthesis is typically carried out by directly reacting benzaldehyde with n-butylamine. The equilibrium of this reaction can be shifted towards the product by removing the water formed during the reaction, for instance, through azeotropic distillation or the use of dehydrating agents. The reaction rate and yield are influenced by several factors, including temperature, solvent, and the presence of catalysts. While often performed without a catalyst, acid or base catalysis can accelerate the reaction.
Experimental Protocol: Synthesis of N-benzylidenebutylamine
This protocol describes a standard laboratory procedure for the synthesis of N-benzylidenebutylamine.
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus (optional)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark apparatus if available), dissolve benzaldehyde (1 equivalent) in toluene.
-
Add n-butylamine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude N-benzylidenebutylamine.
-
The product can be further purified by vacuum distillation if necessary.
Characterization
The successful synthesis of N-benzylidenebutylamine can be confirmed using various spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show a characteristic strong absorption band for the C=N (imine) stretch, typically in the range of 1640-1690 cm⁻¹. The disappearance of the C=O stretch from benzaldehyde (around 1700 cm⁻¹) and the N-H stretches from n-butylamine (around 3300-3400 cm⁻¹) also indicates the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the imine carbon (-CH=N-) will appear as a characteristic singlet in the downfield region, typically around 8.0-8.5 ppm. The aromatic protons of the benzylidene group will be observed in the range of 7.2-7.8 ppm, and the protons of the butyl group will appear in the upfield region.
-
¹³C NMR: The carbon of the imine group (C=N) will show a characteristic signal in the range of 160-170 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of N-benzylidenebutylamine (C₁₁H₁₅N, 161.24 g/mol ).
Applications of N-benzylidenebutylamine
The utility of N-benzylidenebutylamine stems from the reactivity of its imine functionality and the electronic properties conferred by its aromatic ring.
Corrosion Inhibition
Schiff bases, including N-benzylidene derivatives, have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments[1][2]. The inhibitory action is attributed to the adsorption of the Schiff base molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring facilitate the adsorption process. This protective layer impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The efficiency of corrosion inhibition is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment.
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) at 303 K | Inhibition Efficiency (%) at 333 K |
| 0.1 | Data not available | Data not available |
| 0.2 | Data not available | Data not available |
| 0.3 | Data not available | Data not available |
| 0.4 | ~91% (for a similar benzylidene derivative)[1] | ~41% (for a similar benzylidene derivative)[1] |
| 0.5 | ~92% (for a similar benzylidene derivative)[1] | Data not available |
Table 1: Corrosion Inhibition Efficiency of a Benzylidene Derivative on Mild Steel in 1.0 M HCl. Note: Data is for a structurally similar benzylidene derivative, benzylidene-5-phenyl-1,3,4-thiadiazol-2-amine (BPTA), as a representative example[1].
Intermediate in Organic Synthesis
N-benzylidenebutylamine serves as a crucial intermediate in various organic transformations. One of the most significant applications is in reductive amination reactions. The in-situ formation of the imine followed by reduction provides a convenient and efficient route to N-benzyl-n-butylamine, a secondary amine that is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals[3].
Furthermore, the C=N bond in N-benzylidenebutylamine can participate in cycloaddition reactions, providing a pathway for the synthesis of nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals[4][5].
Potential in Medicinal Chemistry
While direct studies on the biological activity of N-benzylidenebutylamine are limited, the broader class of Schiff bases and benzylamine derivatives has demonstrated a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities[6][7][8][9]. The imine group is often crucial for their biological action. The lipophilic nature of the benzyl and butyl groups in N-benzylidenebutylamine may also contribute to its ability to cross cell membranes. Further research into the specific biological activities of N-benzylidenebutylamine and its derivatives could unveil new therapeutic agents. For instance, some benzylamine derivatives have shown promising antifungal activity[7][8].
Conclusion
N-benzylidenebutylamine, while a seemingly simple molecule, is a testament to the power and versatility of Schiff base chemistry. Its straightforward synthesis, coupled with the reactive nature of the imine bond, makes it a valuable compound in multiple scientific domains. From protecting metals against corrosion to serving as a key intermediate in the synthesis of complex organic molecules and showing potential in the development of new therapeutic agents, N-benzylidenebutylamine continues to be a subject of interest for researchers. This guide has provided a comprehensive overview of its synthesis and applications, aiming to equip scientists and professionals with the knowledge to effectively utilize this compound in their research and development endeavors.
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ResearchGate. (n.d.). Benzylidene as efficient corrosion inhibition of mild steel in acidic solution. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Retrieved from [Link]
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Jetir.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. Retrieved from [Link]
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ResearchGate. (n.d.). Electrochemical polarization parameters for corrosion of mild steel in.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis characterization and corrosion inhibition efficiency of N-C2 {(2E)-2-[4-(dimethylamino) benzylidene] hydrazinyl} 2-oxo ethyl benzamide on mild steel. Retrieved from [Link]
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ResearchGate. (n.d.). Corrosion electrochemical parameters of the different samples. Retrieved from [Link]
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ResearchGate. (n.d.). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzylamine. Retrieved from [Link]
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MDPI. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism and energy pro fi le of the cycloaddition reactions between benzyne and N -aryl imines. Retrieved from [Link]
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University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. Retrieved from [Link]
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Methodological & Application
protocol for the synthesis of N-benzylidenebutylamine in the laboratory
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of N-benzylidenebutylamine, an important imine or Schiff base, in a laboratory setting. The protocol is designed for researchers, scientists, and professionals in drug development and organic chemistry. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, emphasizes safety considerations, and details the characterization of the final product. The synthesis involves the condensation reaction between benzaldehyde and n-butylamine. This guide offers a robust and reproducible methodology, ensuring a high yield and purity of the target compound.
Introduction: The Significance of Imines
Imines, also known as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N).[1][2] They are pivotal intermediates in a vast array of chemical transformations and are integral to many biological processes. Their utility in organic synthesis stems from the electrophilic nature of the imine carbon and the nucleophilicity of the nitrogen atom, allowing for a diverse range of reactions. In the pharmaceutical industry, the imine motif is a key structural component in numerous therapeutic agents, exhibiting a wide spectrum of biological activities. The synthesis of N-benzylidenebutylamine serves as a classic and illustrative example of imine formation.
Reaction Mechanism and Scientific Principles
The formation of N-benzylidenebutylamine from benzaldehyde and n-butylamine is a nucleophilic addition-elimination reaction, also known as a condensation reaction because a molecule of water is eliminated.[2] The reaction is typically catalyzed by a small amount of acid.[1][2]
The mechanism can be described in two main stages:
-
Nucleophilic Addition: The reaction commences with the nucleophilic attack of the primary amine (n-butylamine) on the electrophilic carbonyl carbon of the aldehyde (benzaldehyde).[1][3] This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[1] This initial attack forms a dipolar intermediate, which then undergoes proton transfer to yield a neutral intermediate called a carbinolamine.[3]
-
Elimination (Dehydration): The carbinolamine is then protonated on the hydroxyl group by the acid catalyst, converting it into a good leaving group (water).[3] The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule. The resulting species is a protonated imine, or iminium ion.[1] A final deprotonation step, typically by a water molecule or another amine molecule, yields the neutral imine, N-benzylidenebutylamine, and regenerates the acid catalyst.
It is crucial to control the pH of the reaction mixture. While acid catalysis is necessary, highly acidic conditions (low pH) will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.[3] Conversely, in highly basic conditions (high pH), the protonation of the hydroxyl group in the carbinolamine intermediate is hindered, slowing down the dehydration step.[3] An optimal pH is typically mildly acidic, around 4.5, to facilitate both the nucleophilic attack and the dehydration.[3]
The overall reaction is reversible.[4] To drive the equilibrium towards the formation of the imine, it is common practice to remove the water as it is formed.[2][4] This can be achieved through various methods, such as azeotropic distillation with a Dean-Stark apparatus or the use of drying agents like molecular sieves.
Materials and Equipment
Reagents and Chemicals
| Substance | Formula | Molar Mass ( g/mol ) | Quantity | Supplier | CAS No. |
| Benzaldehyde | C₇H₆O | 106.12 | 10.6 g (0.1 mol) | Sigma-Aldrich | 100-52-7 |
| n-Butylamine | C₄H₁₁N | 73.14 | 7.3 g (0.1 mol) | Sigma-Aldrich | 109-73-9 |
| Toluene | C₇H₈ | 92.14 | 100 mL | Fisher Scientific | 108-88-3 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Acros Organics | 7487-88-9 |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | ~0.1 g (catalytic) | Alfa Aesar | 104-15-4 |
Equipment
-
250 mL Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus (simple or fractional)
-
IR Spectrometer
-
NMR Spectrometer
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Magnetic stir bar
Experimental Protocol
Reaction Setup and Synthesis
Safety First: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Benzaldehyde is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[5][6][7] n-Butylamine is flammable and corrosive, causing severe skin burns and eye damage.[8] Toluene is a flammable liquid and can cause skin and respiratory irritation.
-
Assemble the Apparatus: Set up a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all joints are properly sealed.
-
Charge the Flask: To the round-bottom flask, add 10.6 g (0.1 mol) of benzaldehyde, 7.3 g (0.1 mol) of n-butylamine, and 100 mL of toluene.
-
Add Catalyst: Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 g) to the reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (approximately 2-3 hours). The theoretical amount of water to be collected is 1.8 mL (0.1 mol).
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Work-up and Isolation
-
Solvent Removal: Disassemble the apparatus and transfer the reaction mixture to a round-bottom flask suitable for a rotary evaporator. Remove the toluene under reduced pressure.
-
Extraction (Optional, if impurities are present): If the crude product appears impure, it can be dissolved in a suitable organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to remove any remaining acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration: If a drying agent was used, filter the solution to remove it.
-
Final Solvent Removal: Evaporate the remaining solvent using a rotary evaporator to obtain the crude N-benzylidenebutylamine.
Purification
The crude product can be purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.
-
Set up for Vacuum Distillation: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the appropriate boiling point for N-benzylidenebutylamine.
Workflow Diagram
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- 4. Imine formation-Typical procedures - operachem [operachem.com]
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- 6. chemicalbook.com [chemicalbook.com]
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- 8. chemos.de [chemos.de]
Application Notes and Protocols: N-benzylidenebutylamine as a Corrosion Inhibitor for Mild Steel
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and materials engineers on the utilization of N-benzylidenebutylamine, a Schiff base compound, as an effective corrosion inhibitor for mild steel, particularly in acidic environments. This document outlines the synthesis of N-benzylidenebutylamine, detailed protocols for evaluating its inhibition efficiency using standard electrochemical and gravimetric techniques, and an in-depth discussion of its mechanism of action. The protocols are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction: The Challenge of Mild Steel Corrosion
Mild steel, an alloy of iron and carbon, is a cornerstone of modern infrastructure and industry due to its mechanical properties and cost-effectiveness. However, its susceptibility to corrosion in aggressive environments, such as acidic solutions used in industrial cleaning, pickling, and oil and gas exploration, presents a significant challenge. Corrosion leads to material degradation, compromising structural integrity and resulting in substantial economic losses.
Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, effectively decrease the rate of corrosion.[1] Organic inhibitors, particularly those containing heteroatoms (like nitrogen, sulfur, and oxygen) and π-electrons in their structure, have proven to be highly effective.[2] These molecules can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
N-benzylidenebutylamine belongs to the Schiff base class of organic compounds, characterized by the presence of an azomethine (-C=N-) group. This functional group, along with the π-electrons from the aromatic ring, makes N-benzylidenebutylamine a promising candidate for corrosion inhibition.[2] This guide will detail the application and evaluation of this compound as a corrosion inhibitor for mild steel.
N-benzylidenebutylamine: Synthesis and Properties
2.1. Synthesis of N-benzylidenebutylamine
The synthesis of N-benzylidenebutylamine is a straightforward condensation reaction between benzaldehyde and n-butylamine.[3][4]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Slowly add n-butylamine (1 equivalent) to the flask while stirring.
-
The reaction is typically carried out at room temperature or with gentle heating (reflux) for a few hours to ensure completion.[3]
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting N-benzylidenebutylamine, a yellowish liquid, can be purified by vacuum distillation if necessary.
-
Characterization of the synthesized compound should be performed using spectroscopic methods like FT-IR (to confirm the formation of the C=N bond) and NMR.
Evaluating Corrosion Inhibition Performance
The effectiveness of N-benzylidenebutylamine as a corrosion inhibitor is quantified by its inhibition efficiency (IE%). Several standard techniques are employed for this purpose, including the weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
3.1. Materials and Preparation
-
Mild Steel Coupons: Rectangular coupons of mild steel with a typical composition (e.g., C: 0.15%, Mn: 0.45%, Si: 0.20%, S: 0.025%, P: 0.025%, and the remainder Fe) are used. The coupons should be mechanically polished with a series of emery papers of decreasing grit size (e.g., 220, 400, 600, 800, 1000, and 1200 grit), rinsed with deionized water and acetone, and then dried in a desiccator.
-
Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is a commonly used aggressive medium for testing corrosion inhibitors for mild steel.
-
Inhibitor Solutions: Prepare a stock solution of N-benzylidenebutylamine in the corrosive medium. From this stock solution, prepare a range of concentrations (e.g., 100 ppm, 200 ppm, 500 ppm, 1000 ppm) to evaluate the effect of concentration on inhibition efficiency.
3.2. Weight Loss Method
This gravimetric method provides a direct measure of material loss due to corrosion.
Protocol:
-
Accurately weigh the polished and dried mild steel coupons to four decimal places (W_initial).
-
Immerse the coupons in beakers containing the corrosive medium (1 M HCl) with and without different concentrations of N-benzylidenebutylamine.
-
Ensure the coupons are fully submerged and that the volume of the solution is sufficient to avoid significant changes in its composition during the experiment.
-
Maintain the beakers at a constant temperature (e.g., 25 °C) in a water bath for a specified immersion period (e.g., 6 hours).[5]
-
After the immersion period, carefully remove the coupons, rinse them with deionized water, clean them with a soft brush to remove corrosion products, rinse again with acetone, and dry them thoroughly.
-
Weigh the cleaned and dried coupons (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
The corrosion rate (CR) in mm/year can be calculated using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Data Presentation: Weight Loss Measurements
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | - |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
| 500 | Value | Value | Value |
| 1000 | Value | Value | Value |
Note: The values in the table are placeholders and should be replaced with experimental data.
3.3. Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These tests are performed using a three-electrode electrochemical cell connected to a potentiostat. The cell consists of a mild steel coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
3.3.1. Potentiodynamic Polarization
This technique provides information on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Protocol:
-
Assemble the three-electrode cell with the polished mild steel working electrode, counter electrode, and reference electrode immersed in the test solution (1 M HCl with and without the inhibitor).
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).[2][6]
-
The resulting Tafel plot (logarithm of current density vs. potential) is analyzed to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
The inhibition efficiency (IE%) is calculated from the corrosion current densities: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Data Presentation: Potentiodynamic Polarization Parameters
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | Value | Value | - |
| 100 | Value | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value | Value |
| 500 | Value | Value | Value | Value | Value |
| 1000 | Value | Value | Value | Value | Value |
Note: The values in the table are placeholders and should be replaced with experimental data.
3.3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for a detailed analysis of the inhibitor's protective film.
Protocol:
-
Set up the three-electrode cell as described for potentiodynamic polarization.
-
Allow the system to reach a steady OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[7]
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The Nyquist plot for mild steel in acidic media usually shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.
-
The inhibition efficiency (IE%) is calculated from the charge transfer resistance values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Data Presentation: Electrochemical Impedance Spectroscopy Parameters
| Inhibitor Concentration (ppm) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | - |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
| 500 | Value | Value | Value |
| 1000 | Value | Value | Value |
Note: The values in the table are placeholders and should be replaced with experimental data. C_dl represents the double-layer capacitance.
Mechanism of Corrosion Inhibition
N-benzylidenebutylamine inhibits the corrosion of mild steel through adsorption onto the metal surface. This adsorption process can be understood through the following logical workflow:
Caption: Experimental workflow for evaluating corrosion inhibitors.
Conclusion
N-benzylidenebutylamine demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments. The protocols outlined in this guide provide a robust framework for its synthesis and the systematic evaluation of its performance. By employing a combination of gravimetric and electrochemical techniques, researchers can obtain reliable and comprehensive data on its inhibition efficiency and mechanism of action. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible results, contributing to the development of effective corrosion management strategies.
References
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Huckabee, T. L., et al. (2000). A Reductive Amination of Benzaldehyde with α-Methylbenzylamine and Subsequent Hydrogenation of the Imine Formed. Organic Process Research & Development, 4, 594-595. [Link]
- Process for the preparation of N-benzylamines. (2002).
-
Inhibition of mild steel corrosion in 3.5% NaCl medium using 1-butyl-3-methylimidazolium chloride. (2018). International Journal of Innovative Science and Engineering Technology, 5(6), 133-143. [Link]
-
Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl in the absence and presence of different concentrations of ionic liquids. (2018). ResearchGate. [Link]
-
Potentiodynamic polarization curves for mild steel in 1 M HCl in the presence and absence of Schiff bases. (2020). ResearchGate. [Link]
-
Potentiodynamic polarization curves of mild steel in 1 M HCl without and with various concentrations of inhibitors. (2021). ResearchGate. [Link]
- Method of producing n-benzylidene benzylamine. (2013).
-
Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). Molecules, 27(4), 1339. [Link]
-
Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). ResearchGate. [Link]
-
Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2016). Journal of Electrochemical Science and Technology, 7(2), 153-160. [Link]
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Inhibition effect of a synthesized N, N′-bis(2-hydroxybenzaldehyde)- 1, 3-propandiimine on corrosion of mild steel in HCl. (2012). Journal of Central South University, 19(2), 301-307. [Link]
-
Potentiodynamic polarization curves for mild steel in 1 M HCl containing different concentrations of betanin. (2019). ResearchGate. [Link]
-
Potentiodynamic polarization parameters for the corrosion of mild steel in 1 M HCl solution containing different concentrations of inhibitors. (2018). ResearchGate. [Link]
-
Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. (2022). International Journal of Creative Research Thoughts, 10(12), c636-c641. [Link]
-
Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies. (2020). Chemical Review and Letters, 3(3), 118-124. [Link]
-
Impedance spectroscopy (EIS) for uninhibited mild steel and inhibited with the presence of inhibitor AMMP. (2022). ResearchGate. [Link]
-
Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (2021). Materials, 14(21), 6563. [Link]
-
Variation of weight loss with time for mild steel corrosion in the uninhibited and inhibited (a) 1 M HCl and (b) 0.5 M H2SO4. (2021). ResearchGate. [Link]
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Application Notes & Protocols: N-benzylidenebutylamine Derivatives in Antimicrobial Agent Development
Introduction: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Schiff bases, characterized by their azomethine or imine group (-C=N-), represent a versatile class of organic compounds with a wide spectrum of pharmacological activities, including notable antimicrobial properties.[1][2][3] Among these, N-benzylidenebutylamine derivatives, formed through the condensation of substituted benzaldehydes and n-butylamine, have emerged as a promising subclass. Their relative ease of synthesis and the tunability of their chemical structure allow for systematic investigation of structure-activity relationships (SAR) to optimize potency and spectrum.[4][5]
This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and preclinical evaluation of N-benzylidenebutylamine derivatives as potential antimicrobial agents. The methodologies outlined herein cover the foundational steps from chemical synthesis to the determination of antimicrobial efficacy and preliminary elucidation of the mechanism of action.
Section 1: Synthesis of N-benzylidenebutylamine Derivatives
The synthesis of N-benzylidenebutylamine and its derivatives is typically achieved through a straightforward condensation reaction between an appropriate substituted benzaldehyde and n-butylamine.[6] This reaction forms the characteristic imine bond. The choice of substituent on the benzaldehyde ring is a critical aspect of drug design, as it significantly influences the electronic properties, lipophilicity, and ultimately, the biological activity of the final compound.[7][8]
Protocol 1: General Synthesis of a Substituted N-benzylidenebutylamine
Principle: This protocol describes the acid-catalyzed condensation of a primary amine (n-butylamine) with an aldehyde (a substituted benzaldehyde) to form a Schiff base. The reaction proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the imine.
Materials:
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)
-
n-Butylamine
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (as catalyst)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) in 50 mL of absolute ethanol.
-
Add n-butylamine (10 mmol, 1:1 molar ratio) to the solution while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) to yield the pure N-benzylidenebutylamine derivative.
-
Dry the purified crystals under vacuum and characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.
Causality Note: The use of an acid catalyst like glacial acetic acid is crucial to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine, thereby accelerating the reaction rate.
Caption: General workflow for the synthesis of N-benzylidenebutylamine derivatives.
Section 2: Antimicrobial Susceptibility Testing
The foundational assessment of any potential antimicrobial agent is the determination of its ability to inhibit or kill microbial pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the primary quantitative measures used.[9]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] This protocol adheres to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9]
Materials:
-
N-benzylidenebutylamine derivative stock solution (e.g., 1280 µg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture on an agar plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Preparation (Serial Dilution): a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the stock solution of the test compound to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no bacteria, only broth).
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum (prepared in step 1c) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each test well is 200 µL.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Result Interpretation: a. After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the N-benzylidenebutylamine derivative in which there is no visible growth.[12] This can be confirmed by reading the optical density (OD) at 600 nm.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13] This test is a direct extension of the MIC assay.[14]
Procedure:
-
Following the determination of the MIC (Protocol 2), select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Using a calibrated loop or pipette, take a 10 µL aliquot from each of these clear wells.
-
Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]
Data Presentation: Results from MIC and MBC assays are best summarized in a table for clear comparison.
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| NBD-1 (Parent) | S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| NBD-2 (4-Cl) | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| NBD-3 (4-NO₂) | S. aureus ATCC 29213 | 4 | 16 | 4 | Bactericidal |
| NBD-4 (4-OCH₃) | S. aureus ATCC 29213 | 32 | >128 | >4 | Bacteriostatic |
| NBD-2 (4-Cl) | E. coli ATCC 25922 | 32 | 128 | 4 | Bactericidal |
| NBD-3 (4-NO₂) | E. coli ATCC 25922 | 16 | 64 | 4 | Bactericidal |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[12]
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Section 3: Elucidating the Mechanism of Action (MoA)
Understanding how a compound exerts its antimicrobial effect is a critical step in drug development. For Schiff bases, two common mechanisms are the disruption of cell membrane integrity and the inhibition of essential intracellular enzymes.[15][16]
Protocol 4: Cell Membrane Permeability Assay (SYTOX Green Uptake)
Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact plasma membrane of live bacteria.[17] If a compound damages the cell membrane, the dye can enter the cell, bind to DNA, and produce a strong fluorescent signal, which can be measured using flow cytometry or a fluorescence plate reader.[18]
Materials:
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Bacterial suspension (mid-log phase, washed and resuspended in PBS)
-
Test compounds (N-benzylidenebutylamine derivatives)
-
Positive control (e.g., Melittin or another membrane-disrupting peptide)
-
Negative control (untreated cells)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader (Excitation/Emission ~504/523 nm)
Procedure:
-
Prepare a bacterial suspension in PBS to an OD₆₀₀ of ~0.2.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1-2 µM and incubate in the dark for 15 minutes.
-
Dispense 100 µL of the bacteria-dye mixture into the wells of a 96-well black plate.
-
Add the test compounds at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include positive and negative controls.
-
Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) using a microplate reader.
-
An increase in fluorescence intensity relative to the negative control indicates membrane permeabilization.
Protocol 5: General Enzyme Inhibition Assay
Principle: Many antibiotics function by inhibiting essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.[19][20] An enzyme inhibition assay measures the effect of a compound on the activity of a specific, purified enzyme.[21] This is a generalized protocol that must be adapted to the specific enzyme and substrate system.
Materials:
-
Purified target bacterial enzyme
-
Specific substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the enzyme)
-
Test compounds
-
96-well plate
-
Spectrophotometer or other detection instrument appropriate for the assay (e.g., to detect a colorimetric or fluorescent product)
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the N-benzylidenebutylamine derivative to the wells.
-
Add a fixed amount of the purified enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the rate of product formation over time using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a control reaction with no inhibitor.
-
Data can be used to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Potential mechanisms of action for N-benzylidenebutylamine derivatives.
Section 4: Structure-Activity Relationship (SAR) Insights
The systematic modification of the N-benzylidenebutylamine scaffold allows for the elucidation of SAR, which is fundamental to medicinal chemistry.[22] Studies on Schiff bases and related compounds have shown that antimicrobial activity is often modulated by the electronic nature and lipophilicity of substituents on the aromatic ring.[7][23]
-
Lipophilicity: Increased lipophilicity can enhance the ability of a compound to traverse the lipid-rich bacterial cell membrane, often leading to improved activity.[7]
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on the benzylidene ring can increase the reactivity of the imine bond and often correlates with higher antimicrobial potency.[5] Conversely, electron-donating groups (e.g., -OH, -OCH₃) may have a different impact.[24]
By synthesizing and testing a library of derivatives with varied substituents, researchers can build a robust SAR model to guide the design of more potent and selective antimicrobial agents.
References
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- Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Heliyon. (2021). Schiff base metal complexes as a dual antioxidant and antimicrobial agents.
- Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.
- Benchchem. Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
- Frontiers in Medical Technology. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms.
- Journal of Chemistry. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series.
- Mycobiology. (2008). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine.
- Biobide. What is an Inhibition Assay?.
- MDPI. (2021). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria.
- PubMed. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics.
- PubMed. (2008). Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine.
- PubMed. (1998). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives.
- National Institutes of Health (NIH). (2013). Two interdependent mechanisms of antimicrobial activity allow for efficient killing in nylon-3-based polymeric mimics of innate immunity peptides - PMC.
- ResearchGate. (2016). Can anyone please tell about the possible methods to confirm the mode of action for antimicrobial activity other than cell membrane disruption?.
- ScienceDaily. (2018). A near-universal way to measure enzyme inhibition.
- ResearchGate. Minimal inhibitory concentrations (MIC, µg/mL) of Schiff bases 14–25....
- Arabian Journal of Chemistry. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine.
- International Journal of Multidisciplinary Research and Studies. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II).
- ResearchGate. (2020). (PDF) Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms.
- ResearchGate. Minimum inhibition concentration (MIC) for the compounds against different organisms..
- Scientific Research Publishing. (2022). Synthesis, Characterization and Antimicrobial Activity of Schiff Base (E)-N-(4-(2-Hydroxybenzylideneamino) Phenylsulfonyl) Acetamide Metal Complexes.
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- National Institutes of Health (NIH). (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC.
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- MDPI. (2022). Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties.
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- Royal Society of Chemistry. (2022). Discovery of Schiff bases as potent antibacterial and antifungal agents.
- Bentham Science. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview.
- Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol.
- ResearchGate. Structure–activity relationship of the new compounds in terms of antimicrobial activity..
- Protocols.io. (2017). Minimal Inhibitory Concentration (MIC).
- National Institutes of Health (NIH). (2021). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC.
- MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
- International Journal of Environmental Sciences. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity.
- National Institutes of Health (NIH). (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC.
- NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols.
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- Taylor & Francis. Antimicrobia Susceptibility Testing Protocols.
- National Institutes of Health (NIH). (2023). Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf.
- PubMed. (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine.
- JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES.
- Iraqi Journal of Pharmaceutical Sciences. (2024). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties.
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Application Notes & Protocols: The Role of N-Benzylidenebutylamine as a Versatile Intermediate in Organic Synthesis
Abstract
N-Benzylidenebutylamine, a Schiff base derived from benzaldehyde and n-butylamine, is a foundational intermediate in modern organic synthesis. Its utility extends far beyond its simple structure, primarily due to the electrophilic nature of its carbon-nitrogen double bond (C=N). This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and application of N-benzylidenebutylamine. We will explore its role as a precursor for secondary amines, a substrate for stereoselective C-C bond formation, a key component in the construction of complex nitrogen-containing heterocycles, and its utility in multicomponent reactions. Each application is supported by detailed, field-tested protocols, mechanistic insights, and safety considerations to ensure reliable and safe execution in a laboratory setting.
Introduction to N-Benzylidenebutylamine
Chemical Properties and Synthesis
N-Benzylidenebutylamine is an imine that is typically formed through the condensation reaction between benzaldehyde and n-butylamine, usually with the removal of water. This reaction is often reversible and can be driven to completion by using a dehydrating agent or azeotropic distillation. The central feature of this molecule is the imine functional group, which dictates its reactivity.
| Property | Value |
| IUPAC Name | N-benzylidenebutan-1-amine |
| Molecular Formula | C₁₁H₁₅N |
| Molar Mass | 161.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 235-237 °C |
| Key Feature | Electrophilic sp²-hybridized carbon in the C=N bond |
Core Reactivity: The Imino Group
The synthetic versatility of N-benzylidenebutylamine stems from the polarization of the imine bond. The nitrogen atom is more electronegative than the carbon atom, rendering the imine carbon electrophilic and susceptible to attack by a wide range of nucleophiles. Concurrently, the nitrogen atom's lone pair of electrons imparts basicity. This dual reactivity allows it to serve as a building block for a diverse array of more complex molecules.
Protocol: Synthesis of N-Benzylidenebutylamine
This protocol details the straightforward synthesis via direct condensation, a robust method suitable for multigram scale production in a standard laboratory setting.
Causality: The reaction is an equilibrium process. The use of a Dean-Stark apparatus facilitates the removal of water, the reaction byproduct, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the imine product, ensuring a high yield.
Protocol Steps:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add benzaldehyde (10.6 g, 100 mmol), n-butylamine (7.3 g, 100 mmol), and toluene (100 mL).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, purify by vacuum distillation to yield a colorless to pale yellow oil.
-
Validation: Confirm product identity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic C=N stretch in the IR spectrum appears around 1645 cm⁻¹. The imine proton (-CH=N-) typically appears as a singlet around δ 8.3 ppm in the ¹H NMR spectrum.
Application I: Synthesis of Secondary Amines via Reductive Amination
One of the most fundamental applications of imines is their reduction to secondary amines. This transformation is a cornerstone of amine synthesis, providing a reliable route to N-substituted amines.[1]
Mechanistic Principle
Hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), readily reduce the imine bond. The hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic imine carbon. A subsequent protonation step, typically from the solvent (e.g., methanol for NaBH₄) or during an aqueous workup, yields the final secondary amine, N-benzylbutylamine.
Protocol: Sodium Borohydride Reduction
Causality: Sodium borohydride is chosen for its mild reactivity and compatibility with protic solvents like methanol, making it safer and easier to handle than LiAlH₄. The reaction is performed at a low temperature initially to control the exothermic reaction rate and prevent potential side reactions.
Protocol Steps:
-
Dissolution: Dissolve N-benzylidenebutylamine (8.05 g, 50 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reductant: Slowly add sodium borohydride (2.8 g, 75 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2) to neutralize excess NaBH₄ and hydrolyze borate esters.
-
Basification & Extraction: Make the solution basic (pH ~10) by adding 4 M sodium hydroxide (NaOH). Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-benzylbutylamine.
-
Validation: Purity can be assessed by GC-MS and structure confirmed by NMR. The disappearance of the imine proton signal and the appearance of a new methylene signal (-CH₂-NH-) and an N-H proton signal in the ¹H NMR spectrum confirms the reduction.
Application II: C-C Bond Formation via Nucleophilic Addition
N-benzylidenebutylamine serves as an excellent electrophile for the addition of carbon nucleophiles, such as organometallic reagents, providing a direct route to α-substituted benzylamines.[2] This method is crucial for constructing complex molecular skeletons.
Mechanistic Principle
Organometallic reagents, like Grignard reagents (R-MgBr) or organolithiums (R-Li), attack the electrophilic imine carbon. This forms a new carbon-carbon bond and generates a magnesium or lithium amide intermediate. A subsequent aqueous workup protonates the nitrogen, yielding the α-branched amine product.
Caption: Nucleophilic addition of a Grignard reagent to N-benzylidenebutylamine.
Protocol: Grignard Addition for α-Ethyl-N-benzylbutylamine
Causality: Anhydrous conditions are critical because Grignard reagents are highly reactive towards protic sources, especially water, which would quench the reagent and halt the desired reaction. Diethyl ether is a common solvent as it is anhydrous and solvates the magnesium species, facilitating the reaction.
Protocol Steps:
-
Setup: Ensure all glassware is oven-dried. In a 250 mL three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place N-benzylidenebutylamine (8.05 g, 50 mmol) dissolved in anhydrous diethyl ether (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Grignard: Add ethylmagnesium bromide (20 mL of a 3.0 M solution in diethyl ether, 60 mmol) dropwise via the dropping funnel over 30 minutes.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 40 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure α-ethyl-N-benzylbutylamine.
Application III: Construction of N-Heterocycles via Cycloaddition Reactions
The imine functionality of N-benzylidenebutylamine can participate as a 2π component in cycloaddition reactions, a powerful strategy for constructing nitrogen-containing heterocyclic rings.[3][4] The aza-Diels-Alder reaction ([4+2] cycloaddition) is a prime example.[5]
Theoretical Background
In an aza-Diels-Alder reaction, the imine acts as the dienophile. It reacts with a 1,3-diene to form a six-membered tetrahydropyridine ring. The reaction's feasibility is governed by frontier molecular orbital (FMO) theory; typically, the reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the imine dienophile.
Protocol: [4+2] Cycloaddition with Danishefsky's Diene
Causality: Danishefsky's diene is a highly reactive, electron-rich diene, making it an excellent partner for reactions with electron-deficient or neutral dienophiles like imines. A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is used to activate the imine by coordinating to the nitrogen atom. This coordination lowers the energy of the imine's LUMO, accelerating the reaction rate and often improving selectivity.
Protocol Steps:
-
Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve N-benzylidenebutylamine (4.0 g, 25 mmol) in anhydrous dichloromethane (DCM) (50 mL).
-
Catalyst Addition: Add anhydrous zinc chloride (3.4 g, 25 mmol). Stir the mixture for 20 minutes at room temperature.
-
Diene Addition: Cool the mixture to 0 °C and add Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) (5.2 g, 30 mmol) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Workup: Quench the reaction with a saturated sodium bicarbonate solution (50 mL). Extract the mixture with DCM (3 x 40 mL).
-
Hydrolysis: Combine the organic layers and treat with 1 M HCl (20 mL) and stir vigorously for 1 hour to hydrolyze the silyl enol ether intermediate.
-
Isolation: Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the corresponding dihydropyridinone derivative.
Mechanistic Pathway
Caption: Aza-Diels-Alder reaction pathway for heterocycle synthesis.
Summary of Synthetic Pathways
The versatility of N-benzylidenebutylamine allows it to be a central branching point for the synthesis of diverse molecular architectures.
Caption: Synthetic utility of N-benzylidenebutylamine as a key intermediate.
Safety and Handling Protocols
Proper handling of N-benzylidenebutylamine and associated reagents is paramount for laboratory safety. The following guidelines are based on standard safety data sheets.[6]
-
Hazard Identification: The compound may cause skin and eye irritation. Ingestion and inhalation should be avoided. It is a combustible liquid.[6]
-
Handling and Storage:
-
Always handle inside a certified chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a face shield, nitrile gloves, and a flame-retardant lab coat.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
-
Conclusion
N-Benzylidenebutylamine is a powerful and versatile intermediate in organic synthesis. Its accessibility and the predictable reactivity of its imine bond make it an indispensable tool for constructing a wide range of nitrogen-containing compounds. From the straightforward synthesis of secondary amines to the complex assembly of heterocyclic systems, the applications detailed in this guide highlight its significance. By following the robust protocols and safety guidelines provided, researchers can confidently leverage N-benzylidenebutylamine to advance their synthetic objectives in chemical and pharmaceutical development.
References
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Chemos GmbH & Co. KG. Safety Data Sheet: N-Isopropyl-N-benzylamine. [Link]
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Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
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Li, W., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]
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Khanna, I., et al. Synthesis of N-substituted aryl amidines by strong base activation of amines. National Institutes of Health. [Link]
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Chad's Prep. (2021). 22.3 Synthesis of Amines. YouTube. [Link]
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Bessone, C. D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Institutes of Health. [Link]
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Wang, Y., et al. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. National Institutes of Health. [Link]
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ResearchGate. Use of benzynes for the synthesis of heterocycles. [Link]
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Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
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Bode, J. W., et al. (2015). An oxazetidine amino acid for chemical protein synthesis by rapid, serine-forming ligations. PubMed. [Link]
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ResearchGate. Mechanism and energy pro fi le of the cycloaddition reactions between benzyne and N -aryl imines. [Link]
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catalytic activity of metal complexes with N-benzylidenebutylamine ligands
An Application Guide to the Catalytic Activity of Metal Complexes with N-benzylidenebutylamine Ligands
Introduction: The Versatile World of Schiff Base Catalysts
In the landscape of coordination chemistry and homogeneous catalysis, Schiff bases represent a cornerstone class of ligands.[1] Synthesized through the condensation of primary amines with carbonyl compounds, these ligands, characterized by their azomethine (-C=N-) group, exhibit remarkable versatility in coordinating with a wide array of metal ions to form stable and catalytically active complexes.[2][3] The electronic properties and structure of these complexes can be finely tuned by modifying the aldehyde/ketone or amine precursors, making them ideal candidates for targeted catalytic applications.[1]
This guide focuses specifically on metal complexes derived from the N-benzylidenebutylamine ligand. This relatively simple Schiff base, formed from benzaldehyde and n-butylamine, provides a robust platform for exploring fundamental catalytic principles. The resulting metal complexes have shown significant potential in various organic transformations, including oxidations, reductions, and coupling reactions. Their high thermal and moisture stability is often a key attribute for their successful application as catalysts, sometimes even at elevated temperatures.[1][2]
This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis, characterization, and catalytic application of these complexes. We will move beyond simple procedural steps to explain the underlying causality, ensuring a deeper understanding and empowering you to adapt and innovate in your own research.
Part 1: Synthesis and Characterization Workflow
A logical workflow is critical for the reproducible synthesis and validation of organometallic catalysts. The process begins with the synthesis of the organic ligand, followed by its complexation with a chosen metal salt, and concludes with thorough characterization to confirm the identity and purity of the final complex.
Caption: Workflow for catalyst synthesis and validation.
Protocol 1: Synthesis of N-benzylidenebutylamine Ligand
Principle: This protocol describes the acid-catalyzed condensation reaction between benzaldehyde and n-butylamine. The reaction is typically performed under reflux to drive the equilibrium towards the product by removing the water formed as a byproduct.
Materials:
-
Benzaldehyde (1.0 eq)
-
n-Butylamine (1.0 eq)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble the reflux apparatus in a fume hood. Ensure all glassware is dry.
-
Reagent Addition: To the round-bottom flask, add absolute ethanol (40 mL), benzaldehyde (1.0 eq), and n-butylamine (1.0 eq).
-
Catalyst: Add 2-3 drops of glacial acetic acid to the mixture.
-
Scientist's Note: The acid protonates the carbonyl oxygen of benzaldehyde, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine, thereby accelerating the reaction.
-
-
Reflux: Heat the mixture to reflux (approx. 80-85°C) with constant stirring. Continue refluxing for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Purification: The resulting oily product can be purified by vacuum distillation to yield a pale yellow liquid.
-
Confirmation: The formation of the Schiff base should be confirmed by FT-IR spectroscopy, looking for the characteristic C=N (azomethine) stretching vibration.
Protocol 2: General Synthesis of Metal(II) Complexes
Principle: This protocol outlines the formation of a coordination complex by reacting the synthesized N-benzylidenebutylamine ligand with a hydrated metal(II) salt in a methanolic solution. The ligand acts as a donor, coordinating to the metal center.[4][5]
Materials:
-
N-benzylidenebutylamine ligand (2.0 eq)
-
Metal(II) Salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O) (1.0 eq)
-
Methanol (Solvent)
-
Round-bottom flask (100 mL)
-
Reflux condenser and magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve the N-benzylidenebutylamine ligand (2.0 eq) in 20 mL of methanol in the round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the chosen metal(II) salt (1.0 eq) in 15 mL of methanol. Gentle warming may be required.
-
Reaction: Add the methanolic solution of the metal salt dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation is often observed immediately.
-
Scientist's Note: A 2:1 ligand-to-metal molar ratio is common for forming tetrahedral or square planar complexes with bivalent metals, but the optimal ratio may vary.[4]
-
-
Reflux: Attach the reflux condenser and heat the mixture to reflux for 2-3 hours to ensure complete complexation.[5]
-
Isolation: Cool the reaction mixture. The solid complex can be collected by vacuum filtration. If no precipitate forms, reducing the solvent volume or adding a less polar co-solvent (like diethyl ether) can induce crystallization.
-
Washing & Drying: Wash the collected solid with cold methanol or diethyl ether to remove unreacted starting materials. Dry the complex in a desiccator.
Essential Characterization Techniques
Confirming the structure of the synthesized complex is a non-negotiable step for ensuring the validity of subsequent catalytic studies.
-
FT-IR Spectroscopy: This is the first line of evidence. A successful ligand synthesis is marked by the disappearance of the C=O stretch (from benzaldehyde, ~1700 cm⁻¹) and N-H bends (from butylamine) and the appearance of a strong C=N (azomethine) stretch, typically around 1620-1640 cm⁻¹.[4][5] Upon complexation, this C=N peak often shifts to a lower frequency, indicating coordination of the azomethine nitrogen to the metal center.[6]
-
NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., Zn(II)), NMR provides definitive structural proof. The proton of the azomethine group (-CH=N-) gives a characteristic singlet in the ¹H NMR spectrum, typically around 8-9 ppm.[5] The corresponding carbon appears around 160-170 ppm in the ¹³C NMR spectrum.[4]
-
UV-Visible Spectroscopy: This technique provides insight into the electronic transitions within the complex and its coordination geometry. Shifts in the absorption bands of the ligand upon complexation confirm coordination. For d-block metals like Cu(II), Ni(II), and Co(II), d-d transitions can provide information about the geometry of the complex (e.g., tetrahedral vs. octahedral).
-
Molar Conductivity: Measured in a suitable solvent (like DMF or DMSO), this helps determine if the complex is an electrolyte.[5] This is crucial for complexes synthesized from salts like NiCl₂, where the chloride ions might be inside or outside the coordination sphere.
Part 2: Application in Catalytic Oxidation
Metal complexes with Schiff base ligands are well-documented as effective catalysts for oxidation reactions.[7] Their ability to exist in multiple stable oxidation states allows them to facilitate electron transfer, which is the heart of redox catalysis.
Application Note: Catalytic Oxidation of Benzylamine
The oxidation of primary amines to imines is a fundamental transformation in organic synthesis, providing access to valuable intermediates. Metal complexes of N-benzylidenebutylamine can effectively catalyze the oxidative coupling of benzylamine to N-benzylidenebenzylamine using a mild oxidant like hydrogen peroxide (H₂O₂).
Proposed Catalytic Cycle:
Caption: A proposed catalytic cycle for amine oxidation.
Protocol 3: Catalytic Oxidation of Benzylamine
Principle: The metal complex catalyzes the oxidation of benzylamine in the presence of H₂O₂. The catalyst facilitates the transfer of oxygen from the peroxide to the substrate, leading to the formation of the imine and water.
Materials:
-
Synthesized Metal-N-benzylidenebutylamine complex (Catalyst, 1-5 mol%)
-
Benzylamine (Substrate, 1.0 eq)
-
30% Hydrogen Peroxide (Oxidant, 2.0-3.0 eq)
-
Acetonitrile (Solvent)
-
Reaction vial or flask with magnetic stir bar
-
TLC plates for monitoring
Procedure:
-
Reaction Setup: In a reaction vial, dissolve benzylamine (1.0 eq) and the metal complex catalyst (e.g., 2 mol%) in acetonitrile (5 mL).
-
Initiation: To the stirring solution, add 30% hydrogen peroxide (2.0 eq) dropwise.
-
Safety Note: H₂O₂ is a strong oxidant. Handle with care, and add it slowly to control any potential exotherm.
-
-
Reaction: Stir the reaction at a controlled temperature (e.g., 60°C). Monitor the reaction's progress by taking small aliquots and analyzing them with TLC, comparing against the starting material spot.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench any remaining peroxide by adding a small amount of saturated aqueous sodium sulfite solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
Analysis and Purification: The crude product can be analyzed by GC-MS to determine conversion and selectivity. Further purification can be achieved via column chromatography on silica gel.
Data Analysis and Interpretation
The choice of metal center profoundly impacts catalytic activity. A comparative study, even on a small scale, can reveal important structure-activity relationships.
Table 1: Comparative Catalytic Performance in Benzylamine Oxidation
| Entry | Catalyst (2 mol%) | Time (h) | Conversion (%)¹ | Selectivity (%)² |
| 1 | [Cu(L)₂]Cl₂ | 4 | 95 | >99 |
| 2 | [Ni(L)₂]Cl₂ | 6 | 88 | 97 |
| 3 | [Co(L)₂]Cl₂ | 6 | 92 | 98 |
| 4 | [Zn(L)₂]Cl₂ | 12 | 45 | 90 |
| 5 | No Catalyst | 12 | <5 | - |
L = N-benzylidenebutylamine. Conditions: Benzylamine (1 mmol), 30% H₂O₂ (2.5 mmol), CH₃CN (5 mL), 60°C. ¹ Determined by GC analysis based on the consumption of benzylamine. ² Selectivity for N-benzylidenebenzylamine determined by GC analysis.
Interpretation:
-
The data clearly show that the metal complex is essential for the reaction.
-
The Cu(II) complex exhibits the highest activity, likely due to the accessibility of Cu(I)/Cu(II)/Cu(III) redox states that facilitate the catalytic cycle.
-
Ni(II) and Co(II) complexes also show excellent activity and selectivity.[7][8]
-
The Zn(II) complex, being redox-inactive, shows significantly lower activity. Its limited catalysis likely proceeds through a Lewis acid activation mechanism rather than a redox pathway. This highlights the importance of the metal's electronic properties.
Conclusion
Metal complexes of N-benzylidenebutylamine serve as an accessible yet powerful platform for catalytic exploration. The straightforward synthesis of the ligand and its complexes, combined with their robust catalytic activity, makes them an excellent system for both academic research and industrial process development. By understanding the causal relationships between ligand design, metal choice, and reaction conditions, researchers can unlock the full potential of these versatile catalysts for a wide range of chemical transformations.
References
-
A short review on chemistry of schiff base metal complexes and their catalytic application. (2018). International Journal of Chemical Studies. [Link]
-
Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. (2022). MDPI. [Link]
-
Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. (2021). IntechOpen. [Link]
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(PDF) Applications of metal complexes of Schiff bases-A review. (2015). ResearchGate. [Link]
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SCHIFF BASE METAL COMPLEXES AS A VERSATILE CATALYST: A REVIEW. (2023). Semantic Scholar. [Link]
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Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. (2022). Nature. [Link]
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Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019). International Institute for Science, Technology and Education (IISTE). [Link]
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Preparation of N-benzylideneaniline and their derivatives by Schiff... (n.d.). ResearchGate. [Link]
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Examples of transition metal complexes and ligands used in the oxidation of substituted phenols. (2019). ResearchGate. [Link]
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Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. (2024). MDPI. [Link]
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(PDF) Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019). ResearchGate. [Link]
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The oxidative self-coupling reaction of benzylamine derivatives a. (n.d.). ResearchGate. [Link]
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Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. (2019). ARC Journals. [Link]
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Synthesis, Characterization and Antibacterial Properties of N,N'-Bis(4-dimethylaminobenzylidene)benzene. (2018). Semantic Scholar. [Link]
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Evaluation of benzylamine oxidation in presence of NHC-Ru complexes. a. (2021). ResearchGate. [Link]
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Application Notes & Protocols: N-Benzylidenebutylamine as a Cornerstone Synthon for Heterocyclic Compound Synthesis
Abstract
N-benzylidenebutylamine, a readily accessible Schiff base, serves as a remarkably versatile and powerful building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its intrinsic reactivity as an imine allows it to participate in a variety of fundamental transformations, most notably as a precursor to reactive intermediates for cycloaddition reactions. This guide provides an in-depth exploration of its application in constructing pharmaceutically relevant scaffolds such as pyrrolidines and β-lactams. We will delve into the mechanistic underpinnings of these transformations, provide field-tested, step-by-step protocols, and offer expert insights into experimental design and optimization, grounded in authoritative scientific literature.
The Strategic Importance of N-Benzylidenebutylamine in Heterocyclic Chemistry
Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, and agrochemicals, making their efficient synthesis a central goal of organic chemistry.[1][2][3][4] N-benzylidenebutylamine emerges as a key player in this field due to the dual nature of its imine functionality. The C=N double bond can act as a dipolarophile or dienophile, but more importantly, the molecule can be readily converted in situ into highly reactive intermediates such as azomethine ylides.
Azomethine ylides are nitrogen-based 1,3-dipoles that are cornerstones of [3+2] cycloaddition reactions, providing a direct and highly stereoselective route to substituted pyrrolidines.[5][6] Concurrently, the imine bond is an ideal reaction partner for ketenes in the Staudinger [2+2] cycloaddition, a premier method for constructing the azetidin-2-one (β-lactam) ring system.[7][8][9] This guide will focus on these two powerful applications.
Synthesis of Pyrrolidines via [3+2] Cycloaddition
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[10][11] The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is one of the most efficient methods for its construction, capable of generating up to four new contiguous stereocenters in a single step.[5][6]
Mechanistic Rationale: The Azomethine Ylide Pathway
N-benzylidenebutylamine does not act as a 1,3-dipole itself. It serves as a stable precursor to the transient azomethine ylide. This intermediate is typically generated in situ through the reaction of the imine with a Lewis or Brønsted acid, or via thermal or photochemical activation. The resulting ylide, a species with positive and negative charges separated by two atoms, readily reacts with electron-deficient alkenes (dipolarophiles) to form a five-membered pyrrolidine ring.[6][12] The high degree of regio- and stereoselectivity observed in these reactions makes them particularly valuable for complex target synthesis.[5]
Caption: Workflow for Pyrrolidine Synthesis via [3+2] Cycloaddition.
Protocol: Synthesis of a Diethyl 2-Butyl-4-phenylpyrrolidine-3,3-dicarboxylate
This protocol describes a representative three-component reaction where N-benzylidenebutylamine is formed in situ from benzaldehyde and n-butylamine, which then generates the azomethine ylide that reacts with diethyl malonate.
| Reagent/Material | M.W. | Amount | Moles | Role |
| Benzaldehyde | 106.12 | 1.06 g | 10 mmol | Imine Precursor |
| n-Butylamine | 73.14 | 0.73 g | 10 mmol | Imine Precursor |
| Diethyl 2-benzylidenemalonate | 248.27 | 2.48 g | 10 mmol | Dipolarophile |
| Silver Acetate (AgOAc) | 166.91 | 167 mg | 1 mmol | Catalyst |
| Triethylamine (TEA) | 101.19 | 1.01 g | 10 mmol | Base |
| Toluene | - | 50 mL | - | Solvent |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (10 mmol), n-butylamine (10 mmol), and toluene (20 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of N-benzylidenebutylamine. Water is a byproduct; for optimal results, this step can be performed with a Dean-Stark trap to remove it.
-
Add diethyl 2-benzylidenemalonate (10 mmol), silver acetate (1 mmol, 10 mol%), and triethylamine (10 mmol).
-
Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 6-12 hours, indicated by the disappearance of starting materials), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the silver catalyst. Wash the pad with ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford the pure pyrrolidine product.
Synthesis of β-Lactams via [2+2] Cycloaddition
The β-lactam (azetidin-2-one) ring is the defining feature of one of the most important classes of antibiotics.[7] The Staudinger cycloaddition, a reaction between an imine and a ketene, remains a cornerstone of β-lactam synthesis due to its reliability and versatility.[9][13]
Mechanistic Rationale: The Staudinger Reaction
This reaction involves the [2+2] cycloaddition of the C=N bond of N-benzylidenebutylamine with the C=C bond of a ketene.[13] Ketenes are highly reactive and are almost always generated in situ, typically by the dehydrohalogenation of an acyl chloride using a tertiary amine base like triethylamine. The reaction is believed to proceed through a zwitterionic intermediate, and the stereochemical outcome (formation of cis or trans isomers) is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions.[8][13]
Caption: Workflow for β-Lactam Synthesis via Staudinger [2+2] Cycloaddition.
Protocol: Synthesis of 1-Butyl-3,4-diphenyl-azetidin-2-one
This protocol details the reaction of N-benzylidenebutylamine with diphenylketene, generated in situ from diphenylacetyl chloride.
| Reagent/Material | M.W. | Amount | Moles | Role |
| N-Benzylidenebutylamine | 161.26 | 1.61 g | 10 mmol | Imine |
| Diphenylacetyl Chloride | 230.69 | 2.54 g | 11 mmol | Ketene Precursor |
| Triethylamine (TEA) | 101.19 | 2.02 g | 20 mmol | Base |
| Dichloromethane (DCM) | - | 60 mL | - | Solvent (Anhydrous) |
Causality Note: The use of anhydrous solvent is critical. Ketenes are highly electrophilic and will readily react with water, quenching the desired cycloaddition pathway.
Procedure:
-
Set up a 250 mL three-necked flask, flame-dried under an inert atmosphere (Nitrogen or Argon) and equipped with a magnetic stirrer, a dropping funnel, and a septum.
-
Dissolve N-benzylidenebutylamine (10 mmol) and triethylamine (20 mmol) in anhydrous dichloromethane (30 mL) and add the solution to the flask.
-
Cool the stirred solution to 0°C using an ice bath.
-
Dissolve diphenylacetyl chloride (11 mmol) in anhydrous dichloromethane (30 mL) and add this solution to the dropping funnel.
-
Add the diphenylacetyl chloride solution dropwise to the cooled imine solution over a period of 30-45 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure β-lactam.
| Product Stereochemistry Data (Illustrative) | |
| Reaction Conditions | Typical Diastereomeric Ratio (cis:trans) |
| Non-polar solvent (e.g., Toluene) | Often favors trans isomer |
| Polar solvent (e.g., Acetonitrile) | May increase proportion of cis isomer |
Note: The exact ratio is highly dependent on the specific substrates used. The trans isomer is often thermodynamically favored.[8]
Summary and Outlook
N-benzylidenebutylamine stands out as a cost-effective and highly effective synthon for constructing valuable nitrogen-containing heterocycles. The protocols detailed herein for the synthesis of pyrrolidines and β-lactams via [3+2] and [2+2] cycloadditions, respectively, highlight its utility. These methods are characterized by their operational simplicity, high convergence, and ability to rapidly build molecular complexity. For researchers in drug discovery and process development, mastering these transformations provides a direct route to core scaffolds that are central to modern medicinal chemistry. Further exploration into enantioselective catalysis for these reactions continues to be a fertile ground for innovation, promising even more precise control over the synthesis of chiral heterocyclic targets.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). The synthesis of some β-lactams and investigation of their metal-chelating activity, carbonic anhydrase and acetylcholinesterase inhibition profiles. PubMed.
- Kaur, N., & Kishore, D. (2014). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central.
- Ryan, J. H. (2015).
- Naredla, R. R., & Klumpp, D. A. (2013). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PMC - PubMed Central.
- Sarrafi, Y., et al. (2017). Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone. Beilstein Journal of Organic Chemistry.
- Gulevskaya, A., & Nelina-Nemtseva, J. I. (2018). 1,3-Dipolar cycloaddition reactions of azomethine ylides and alkynes. Chemistry of Heterocyclic Compounds.
- Wikipedia contributors. (2023). Azomethine ylide. Wikipedia.
- G. Keglevich. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry.
- Unknown author. (2017).
- Unknown author. (n.d.). Preparation of β-lactams by [2+2] cycloaddition of ketenes and imines.
- Unknown author. (n.d.).
- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Müller, T. J. J. (2011). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
- Unknown author. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing.
- de la Torre, M. C., & Sierra, M. A. (2020).
- Kaur, H., & Wuest, W. M. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
- Kaur, H., & Wuest, W. M. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed.
- Unknown author. (n.d.). Various procedures for the synthesis of nitrogen heterocyclic compounds.
- Unknown author. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. PMC - NIH.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- MDPI Books. (n.d.).
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Comprehensive Purity Characterization of N-benzylidenebutylamine: A Multi-Modal Analytical Approach
An Application Note for Drug Development Professionals
Author: Gemini, Senior Application Scientist
Introduction
N-benzylidenebutylamine, an imine or Schiff base, is a crucial structural motif and intermediate in organic synthesis, finding applications in the development of novel pharmaceutical agents and specialty chemicals. The purity of such intermediates is paramount, as even trace impurities can significantly impact the yield, stereoselectivity, and impurity profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This application note provides a detailed, multi-modal guide for the comprehensive characterization and purity determination of N-benzylidenebutylamine, tailored for researchers, quality control analysts, and drug development professionals. We will delve into the core analytical techniques, explaining the causality behind experimental choices and providing robust, self-validating protocols.
The primary route to synthesizing N-benzylidenebutylamine is the condensation reaction between benzaldehyde and n-butylamine.[1][2] This reaction, while straightforward, can lead to a specific profile of process-related impurities. The most common impurities are unreacted starting materials (benzaldehyde and n-butylamine) and the byproduct, water. Furthermore, the imine functional group (C=N) is susceptible to hydrolysis, meaning the product can revert to its starting materials in the presence of water, making accurate purity assessment critical.[1]
This guide outlines an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy to ensure a holistic and reliable assessment of N-benzylidenebutylamine purity.
Logical Workflow for Purity Analysis
A systematic approach ensures that all potential impurities are identified and quantified. The following workflow illustrates the logical progression from initial identification to quantitative purity assessment.
Caption: Integrated workflow for N-benzylidenebutylamine purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of structural elucidation and purity assessment, providing unambiguous information about the molecular structure and enabling quantification of the analyte relative to impurities or a certified standard.
Principle of Analysis
¹H NMR provides detailed information on the chemical environment of hydrogen atoms in the molecule. The key diagnostic signals for N-benzylidenebutylamine are the imine proton (-CH=N-) and the protons on the carbons adjacent to the nitrogen atom. The absence of the aldehyde proton from benzaldehyde (~9.9-10.1 ppm) and the amine protons of n-butylamine (variable, ~1.0-2.0 ppm) are strong indicators of a complete reaction. ¹³C NMR complements this by identifying the carbon skeleton, with the C=N carbon signal being particularly diagnostic.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the N-benzylidenebutylamine sample into an NMR tube.
-
Solvent Selection: Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent for organic molecules and is unlikely to react with the imine.
-
Internal Standard (for Quantification): For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity, such as mesitylene or 1,3,5-trimethoxybenzene. The standard's signals should not overlap with the analyte's signals.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay (D1) of at least 5 times the longest T1 of interest (e.g., 10-30 seconds) is critical for accurate quantification.
-
Data Processing: Process the spectrum using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the relevant peaks.
Data Interpretation
| Compound | Key ¹H NMR Signals (CDCl₃, estimated) | Rationale for Identification |
| N-benzylidenebutylamine (Product) | ~8.2-8.3 ppm (s, 1H, -CH=N) ~7.7-7.8 ppm (m, 2H, Ar-H ortho) ~7.3-7.5 ppm (m, 3H, Ar-H meta, para) ~3.6 ppm (t, 2H, -N-CH₂-) | Presence of the characteristic imine proton singlet and signals for both aromatic and aliphatic portions. |
| Benzaldehyde (Impurity) | ~10.0 ppm (s, 1H, -CHO) ~7.9 ppm (d, 2H, Ar-H) ~7.5-7.7 ppm (m, 3H, Ar-H) | The highly deshielded aldehyde proton is a unique and unambiguous marker. |
| n-Butylamine (Impurity) | ~2.7 ppm (t, 2H, -N-CH₂-) ~1.3-1.6 ppm (m, 4H, -CH₂-CH₂-) ~0.9 ppm (t, 3H, -CH₃) ~1.1 ppm (broad s, 2H, -NH₂) | Presence of the primary amine protons and the characteristic butyl chain signals, shifted from their positions in the product. |
The purity can be calculated by comparing the integral of a unique product proton signal (e.g., the imine proton at ~8.2 ppm) to the integral of a known proton signal from the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components
GC-MS is an exceptionally sensitive technique for separating and identifying volatile and semi-volatile compounds. It is ideal for detecting residual starting materials and other low-molecular-weight byproducts.
Principle of Analysis
The sample is vaporized and separated based on boiling point and polarity on a chromatographic column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint for identification. Monitoring reaction conversions by GC-MS is a common practice in imine synthesis.[4]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the N-benzylidenebutylamine sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with a low-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
GC Method Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C, and hold for 5 minutes. This program should be optimized to ensure separation of benzaldehyde, n-butylamine, and the product.
-
Split Ratio: 50:1 or higher to avoid column overloading.
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 400.
-
Data Interpretation
The identity of each peak in the chromatogram is confirmed by comparing its mass spectrum to a reference library (e.g., NIST).[5]
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| n-Butylamine | Early eluting | 73 (M+), 30 (base peak, [CH₂NH₂]⁺) |
| Benzaldehyde | Mid eluting | 106 (M+), 105 ([M-H]⁺), 77 ([C₆H₅]⁺) |
| N-benzylidenebutylamine | Late eluting | 161 (M+), 118, 91 ([C₇H₇]⁺), 77 |
This method provides excellent qualitative and semi-quantitative data. For accurate quantification, a calibration curve with certified standards is required.
High-Performance Liquid Chromatography (HPLC): The Standard for Quantitative Assay
HPLC is the industry-standard technique for the quantitative determination of purity and the detection of less volatile or thermally unstable impurities. The development of an HPLC method for imines requires care, as they can be sensitive to protic or acidic mobile phases.[6]
Principle of Analysis
The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is typically used for detection, as the aromatic ring in N-benzylidenebutylamine provides strong chromophores.
Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation & Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. To avoid hydrolysis, the aqueous phase should be buffered to a neutral or slightly basic pH (e.g., pH 7-8.5 using a phosphate or bicarbonate buffer).[7] A typical starting point could be 70:30 Acetonitrile:Water (buffered).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Data Interpretation
The purity is typically determined by an area percent calculation, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area_Product / ΣArea_All_Peaks) * 100
This assumes that all components have a similar response factor at the chosen wavelength. For a more accurate assay, a reference standard of N-benzylidenebutylamine should be used to create a calibration curve.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Confirmation
FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups, verifying that the desired chemical transformation has occurred.
Principle of Analysis
Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrations of chemical bonds. The C=N imine bond has a characteristic stretching frequency that distinguishes it from the C=O carbonyl of the starting aldehyde.
Protocol: FT-IR Analysis
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr disk can be prepared for solid samples.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Data Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C=N Stretch (Imine) | 1640 - 1660 | Confirmation of product formation .[1] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Presence of the benzyl group. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Presence of the butyl group.[8] |
| C=O Stretch (Aldehyde) | ~1700 | Absence indicates consumption of benzaldehyde. |
| N-H Stretch (Amine) | ~3300 - 3400 | Absence indicates consumption of n-butylamine. |
A strong absorption in the 1640-1660 cm⁻¹ region coupled with the disappearance of the strong C=O stretch at ~1700 cm⁻¹ provides compelling evidence for the successful synthesis of the imine.
Summary and Conclusion
The purity of N-benzylidenebutylamine must be rigorously controlled to ensure the quality of downstream products in drug development and chemical synthesis. No single analytical technique is sufficient for a complete characterization. The integrated workflow presented in this application note—combining NMR for structure, GC-MS for volatile impurities, HPLC for quantitative assay, and FT-IR for functional group confirmation—provides a robust, cross-validating system. This multi-modal approach equips researchers and quality control professionals with the necessary tools to confidently assess the purity of N-benzylidenebutylamine, ensuring it meets the stringent requirements for its intended application.
References
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The FT-IR of synthesized imine compounds. ResearchGate. Available from: [Link]
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Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. Diyala Journal of Pure Science. Available from: [Link]
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Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. NIH. Available from: [Link]
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Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. Available from: [Link]
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Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available from: [Link]
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Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. ResearchGate. Available from: [Link]
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N-BENZYLAMINE. Ataman Kimya. Available from: [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Human Metabolome Database. Available from: [Link]
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Catalytic Methods for Imine Synthesis. ResearchGate. Available from: [Link]
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A Lactate-Derived Chiral Aldehyde for Determining the Enantiopurity of Enantioenriched Primary Amines. The Royal Society of Chemistry. Available from: [Link]
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Imine-based chiroptical sensing for analysis of chiral amines: from method design to synthetic application. Chemical Science. Available from: [Link]
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Direct liquid chromatography determination of the reactive imine SJG-136 (NSC 694501). Journal of Chromatography B. Available from: [Link]
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Electronic Supplementary Information Direct and Mild Palladium-Catalyzed Aerobic Oxidative Synthesis of Imines from Alcohols and. The Royal Society of Chemistry. Available from: [Link]
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The Chemistry of Imines. Chemical Reviews. Available from: [Link]
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1 H NMR spectra of the N-benzylideneaniline imine reaction crude... ResearchGate. Available from: [Link]
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Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. Available from: [Link]
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Benzylamine. NIST WebBook. Available from: [Link]
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Application Notes & Protocols for Green Synthesis of N-benzylidenebutylamine
Introduction: The Imperative for Greener Schiff Base Synthesis
N-benzylidenebutylamine, a Schiff base or imine, represents a class of compounds with significant utility in organic synthesis and the development of pharmaceuticals. The central azomethine (C=N) linkage is a versatile pharmacophore and a key building block for the synthesis of various heterocyclic compounds. Traditionally, the synthesis of such imines involves the condensation of an aldehyde (benzaldehyde) and a primary amine (n-butylamine), often requiring prolonged reaction times, elevated temperatures, and the use of volatile organic solvents which contribute to environmental waste.
In alignment with the principles of green chemistry, there is a pressing need for cleaner, more efficient, and sustainable synthetic methodologies. This guide provides detailed application notes and validated protocols for the green synthesis of N-benzylidenebutylamine, focusing on techniques that minimize or eliminate solvent use, reduce energy consumption, and shorten reaction times. We will explore microwave-assisted, ultrasound-assisted, and mechanochemical approaches, presenting them as superior alternatives to conventional methods.
Conventional Synthesis: A Baseline for Comparison
To appreciate the advancements offered by green methodologies, it is instructive to first consider a traditional approach to N-benzylidenebutylamine synthesis.
Protocol: Conventional Solvent-Based Condensation
This method relies on refluxing the reactants in an organic solvent with azeotropic removal of the water byproduct to drive the reaction to completion.
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Toluene or Benzene
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add benzaldehyde (1 equivalent) and n-butylamine (1 equivalent).
-
Add toluene (100 mL) as the solvent.
-
Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation if necessary.
Critique of the Conventional Method: This approach, while effective, has several drawbacks from a green chemistry perspective. It utilizes hazardous volatile organic solvents, requires significant energy input for prolonged heating, and the overall process is time-consuming.
Green Synthesis Protocols for N-benzylidenebutylamine
The following protocols offer environmentally benign alternatives that provide excellent yields in significantly shorter reaction times.
Method 1: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation provides rapid and uniform heating of the reaction mixture, dramatically accelerating the rate of reaction. The direct interaction of microwaves with polar reactants and intermediates often leads to higher yields and cleaner product formation.[1][2][3]
Protocol: Solvent-Free Microwave-Assisted Synthesis
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a snap cap
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave reaction vial containing a magnetic stir bar, add benzaldehyde (1 equivalent).
-
Add n-butylamine (1 equivalent) dropwise while gently stirring.
-
Seal the vial with the cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the mixture at 100-150 W for 3-5 minutes. Monitor the reaction progress by TLC if desired.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting product is often of high purity. If further purification is needed, it can be achieved by vacuum distillation.
Data Presentation: MAOS vs. Conventional Method
| Parameter | Conventional Method | Microwave-Assisted Method |
| Solvent | Toluene | None (Solvent-free) |
| Catalyst | None (or acid catalyst) | None |
| Reaction Time | 4 - 6 hours | 3 - 5 minutes |
| Energy Input | High (prolonged heating) | Low (short irradiation time) |
| Typical Yield | 70-85% | >90%[3] |
| Work-up | Solvent removal, drying | Direct isolation |
Workflow for Microwave-Assisted Synthesis
Caption: Workflow for Microwave-Assisted Synthesis of N-benzylidenebutylamine.
Method 2: Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates.[4][5][6]
Protocol: Ultrasound-Assisted Solvent-Free Synthesis
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., a thick-walled test tube or small flask)
Procedure:
-
In a suitable reaction vessel, mix benzaldehyde (1 equivalent) and n-butylamine (1 equivalent).
-
Place the vessel in an ultrasonic bath containing water. The water level should be adjusted to be at the same level as the reaction mixture.
-
Turn on the ultrasound bath and irradiate the mixture for 15-30 minutes at room temperature or with gentle warming (40-50 °C).
-
Monitor the reaction by TLC. The formation of a single product spot indicates the completion of the reaction.
-
Upon completion, the product can be directly isolated.
Data Presentation: Ultrasound vs. Conventional Method
| Parameter | Conventional Method | Ultrasound-Assisted Method |
| Solvent | Toluene | None (Solvent-free) |
| Catalyst | None (or acid catalyst) | None |
| Reaction Time | 4 - 6 hours | 15 - 30 minutes |
| Temperature | Reflux (~110 °C) | Room Temperature - 50 °C |
| Typical Yield | 70-85% | High (>90%) |
| Work-up | Solvent removal, drying | Direct isolation |
Workflow for Ultrasound-Assisted Synthesis
Caption: Workflow for Ultrasound-Assisted Synthesis of N-benzylidenebutylamine.
Method 3: Mechanochemical Synthesis
Mechanochemistry utilizes mechanical energy (e.g., grinding, milling) to induce chemical reactions, often in the absence of any solvent.[7][8][9] This technique is highly aligned with the principles of green chemistry as it can eliminate the need for solvents entirely, leading to a significant reduction in waste. The process involves grinding the reactants together, which increases the surface area for reaction and can lead to the formation of eutectic melts that facilitate the reaction.[10]
Protocol: Solvent-Free Mechanochemical Grinding
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Mortar and pestle
-
Spatula
Procedure:
-
Add n-butylamine (1 equivalent) to a clean, dry mortar.
-
Add benzaldehyde (1 equivalent) to the mortar.
-
Begin grinding the two reactants together vigorously with the pestle.
-
Initially, the mixture may become a paste or liquid. Continue grinding for 5-10 minutes.
-
The reaction is often accompanied by a change in color and consistency.
-
The reaction is typically complete within 10 minutes at room temperature. The product is formed in high purity and often solidifies upon standing.
Data Presentation: Mechanochemical vs. Conventional Method
| Parameter | Conventional Method | Mechanochemical Method |
| Solvent | Toluene | None (Solvent-free) |
| Catalyst | None (or acid catalyst) | None |
| Reaction Time | 4 - 6 hours | 5 - 10 minutes |
| Temperature | Reflux (~110 °C) | Room Temperature |
| Typical Yield | 70-85% | Quantitative |
| Work-up | Solvent removal, drying | Direct isolation |
Workflow for Mechanochemical Synthesis
Caption: Workflow for Mechanochemical Synthesis of N-benzylidenebutylamine.
Conclusion and Future Outlook
The green synthesis methods presented herein—microwave-assisted, ultrasound-assisted, and mechanochemical—offer profound advantages over conventional techniques for the production of N-benzylidenebutylamine. These protocols drastically reduce reaction times from hours to minutes, eliminate the need for hazardous organic solvents, consume less energy, and consistently produce high yields of the desired product. For researchers and professionals in drug development and chemical synthesis, the adoption of these methods not only enhances laboratory efficiency and safety but also aligns with the global imperative for sustainable chemical manufacturing. The scalability of these techniques, particularly mechanochemistry and continuous-flow microwave synthesis, holds significant promise for industrial applications, paving the way for a greener future in chemical production.
References
-
Ullah, H., Zaman, K., & Ismail, M. (2020). Microwave Assisted Synthesis of BenzilideneBenzylamine and Its Acetylcholinesterase and Butyrylcholinesterase Activity. Journal of Tropical Pharmacy and Chemistry, 5(2). Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. Available at: [Link]
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
-
Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Batra, P., et al. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]
-
Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Chettibi, N., Bentoumi, H., & Liacha, M. (2018). Conventional and ultrasound assisted synthesis and antibacterial evaluation of some N′-(nitro-substituted benzylidene)-2(3-oxo- 2H-benzo[b][11][12]oxazin-4(3H)-yl)acetohydrazide. Semantic Scholar. Available at: [Link]
-
The mechanochemical production of biphenyls from nitrogen-containing organic compounds: amides, anilines, and sulfonamides. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
DDQ in mechanochemical C–N coupling reactions. (n.d.). Beilstein Journals. Available at: [Link]
-
Glassner, M., et al. (2015). Solvent-free mechanochemical synthesis of a bicyclononyne tosylate: a fast route towards bioorthogonal clickable poly(2-oxazoline)s. Polymer Chemistry, 6, 8354. Available at: [Link]
-
Chemistry Lab- Mechanochemical Solvent free Azomethine Synthesis. (2020). YouTube. Available at: [Link]
- Fu, J., et al. (2026). Highly selective preparation of N-benzylidenebenzylamine from solvent-free selective aerobic oxidation of benzylamine over bifunctional MoO3/SiO2 catalyst.
- A Solvent-Free Process for Synthesis of Imines by Iron-Catalyzed Oxidative Self- or Cross-Condensation of Primary Amines Using Molecular Oxygen as Sole Oxidant. (n.d.).
-
Suresh, R., et al. (2015). Solvent-free synthesis of azomethines, spectral correlations and antimicrobial activities of some E-benzylidene-4-chlorobenzenamines. Semantic Scholar. Available at: [Link]
-
Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. (n.d.). National Institutes of Health (NIH). Available at: [Link]
Sources
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- 2. jocpr.com [jocpr.com]
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- 4. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanochemical production of biphenyls from nitrogen-containing organic compounds: amides, anilines, and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 9. Solvent-free mechanochemical synthesis of a bicyclononyne tosylate: a fast route towards bioorthogonal clickable poly(2-oxazoline)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Benzylidenebutylamine Synthesis
Welcome to the technical support center for the synthesis of N-benzylidenebutylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their product. Here, we delve into the critical parameters of the reaction, offering scientifically grounded explanations and practical, field-tested solutions.
Troubleshooting Guide: Enhancing Your N-Benzylidenebutylamine Yield
This section addresses specific problems you may encounter during the synthesis of N-benzylidenebutylamine, providing in-depth explanations and actionable steps to resolve them.
Issue 1: Persistently Low Yield Despite Following Standard Protocols
Question: I am reacting benzaldehyde with n-butylamine, but my yield of N-benzylidenebutylamine is consistently below 50%. What are the most likely causes, and how can I improve it?
Answer:
Persistently low yields in imine synthesis, a classic condensation reaction, almost always point to an unfavorable reaction equilibrium. The formation of N-benzylidenebutylamine from benzaldehyde and n-butylamine is a reversible process that produces water as a byproduct.[1][2] According to Le Chatelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials, thereby limiting your yield.[2]
Core Causality & Solution Workflow:
To drive the reaction forward and maximize your yield, the in-situ removal of water is paramount. Here are the most effective strategies, ranging from simple to more complex setups:
-
Strategy A: Azeotropic Distillation with a Dean-Stark Apparatus. This is the gold standard for water removal in imine synthesis.[1][3][4] By refluxing your reaction in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or cyclohexane), the water is continuously distilled off and collected in the Dean-Stark trap, effectively preventing the reverse reaction.[1][3]
-
Strategy B: Use of Dehydrating Agents. If a Dean-Stark apparatus is unavailable, incorporating a drying agent directly into the reaction mixture is a viable alternative.
-
Molecular Sieves (4Å): These are highly effective at trapping water molecules. Add activated 4Å molecular sieves to your reaction vessel.[1][2]
-
Anhydrous Hygroscopic Salts: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used, though they may be less efficient than molecular sieves at higher temperatures.[1][5]
-
-
Strategy C: Utilizing an Excess of One Reactant. Using a slight excess (1.1-1.2 equivalents) of the more volatile or less expensive reactant, in this case, likely n-butylamine, can also help shift the equilibrium towards the product.[5]
Experimental Protocol: Synthesis of N-benzylidenebutylamine using a Dean-Stark Apparatus
-
To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1 equivalent) and n-butylamine (1.05 equivalents).
-
Add a suitable solvent, such as toluene, to dissolve the reactants.
-
Optionally, add a catalytic amount of an acid catalyst like p-toluenesulfonic acid (p-TSA) (0.01-0.05 equivalents).[1][4]
-
Assemble the Dean-Stark apparatus and a condenser on top of the flask.
-
Heat the mixture to reflux. You should observe the co-distillation of water and the solvent, with the water being collected in the graduated arm of the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N-benzylidenebutylamine.
Issue 2: The Reaction Stalls or Proceeds Very Slowly
Question: My reaction to form N-benzylidenebutylamine is extremely slow, even with heating. How can I accelerate the reaction rate?
Answer:
The rate of imine formation is highly dependent on the pH of the reaction medium.[5] The reaction proceeds through a carbinolamine intermediate, and the rate-limiting step is typically the acid-catalyzed dehydration of this intermediate.[6]
Core Causality & Solution Workflow:
If the reaction is sluggish, it is likely due to insufficient activation of the carbonyl group or a pH that is not optimal.
-
Acid Catalysis: The addition of a catalytic amount of a protic acid is crucial. The acid protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the n-butylamine.[1]
-
Optimizing pH: The optimal pH for imine formation is typically in the mildly acidic range of 4-5.[5]
Troubleshooting Decision Tree for Slow Reactions:
Caption: Decision workflow for troubleshooting slow imine formation.
Issue 3: Difficulty in Purifying the Final Product
Question: After my reaction, I am left with a crude oil that is difficult to purify. What are the likely impurities and the best purification methods?
Answer:
The primary impurities in the synthesis of N-benzylidenebutylamine are typically unreacted starting materials (benzaldehyde and n-butylamine), the carbinolamine intermediate, and potentially side products from self-condensation of benzaldehyde if basic conditions were used.
Core Causality & Solution Workflow:
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
For Unreacted Starting Materials:
-
Benzaldehyde: Can often be removed by washing the crude product with an aqueous solution of sodium bisulfite, which forms a water-soluble adduct.
-
n-Butylamine: Can be removed by washing with a dilute acid solution (e.g., 1M HCl) to form a water-soluble ammonium salt.
-
-
General Purification:
-
Distillation: Since N-benzylidenebutylamine is a liquid, vacuum distillation is often the most effective method for obtaining a highly pure product, especially for larger scales.[1]
-
Chromatography: For smaller scales or for removing closely related impurities, column chromatography on silica gel can be employed. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction without a solvent? A1: While solvent-free reactions are possible and can be more environmentally friendly, they often require higher temperatures. For the synthesis of N-benzylidenebutylamine, using a solvent like toluene is advantageous as it facilitates water removal via azeotropic distillation, which is a very efficient way to drive the reaction to completion.[3][4]
Q2: Are there alternative, "greener" solvents I can use? A2: Yes, research has explored more environmentally friendly solvents. For some imine syntheses, water itself has been used as a solvent, often in combination with sonication to enhance reaction rates.[7] However, for this specific reaction, the challenge of water removal would need to be addressed, possibly by other means if water is the solvent. Other solvents like ethanol can also be used, and purification may involve recrystallization.[1]
Q3: What is the expected spectral data for N-benzylidenebutylamine? A3: While specific spectral data should be confirmed experimentally, you would typically expect to see the characteristic C=N (imine) stretch in the IR spectrum around 1645 cm⁻¹. In the ¹H NMR spectrum, the aldehydic proton of benzaldehyde (around 10 ppm) will be absent, and a new singlet for the iminic proton (CH=N) will appear, typically in the region of 8.0-8.5 ppm.
Q4: Can this reaction be catalyzed by a base? A4: While acid catalysis is most common for this type of imine formation, there are instances of base-catalyzed imine synthesis in the literature.[1] However, for the reaction between an aldehyde and a primary amine, acid catalysis is generally more efficient as it activates the electrophilicity of the carbonyl carbon.[1]
Table 1: Summary of Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Water Removal | Dean-Stark, Molecular Sieves | Drives equilibrium towards product formation.[1][2] | Low yield due to reversible reaction. |
| Catalyst | Catalytic p-TSA or Acetic Acid | Activates carbonyl group for nucleophilic attack.[1] | Slow or stalled reaction. |
| pH | Mildly Acidic (4-5) | Balances amine nucleophilicity and intermediate dehydration.[5] | Protonated amine (low pH) or slow dehydration (high pH). |
| Solvent | Toluene or Cyclohexane | Forms an azeotrope with water for efficient removal.[3] | Difficulty in removing water, affecting yield. |
| Temperature | Reflux | Provides energy for the reaction and facilitates azeotropic distillation. | Slower reaction rates at lower temperatures. |
References
-
Imine formation-Typical procedures. (2024). OperaChem. [Link]
-
Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. (n.d.). ResearchGate. [Link]
-
Efficient imine synthesis using an eco-friendly solvent. (2025). ACS Fall 2025. [Link]
-
Dean-Stark apparatus – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]
-
Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd). (2021). ACS Sustainable Chemistry & Engineering. [Link]
-
Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution. (n.d.). Synthetic Communications. [Link]
-
Imine formation with Dean Stark (And other Dean Stark uses...). (2007). Sciencemadness Discussion Board. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficient imine synthesis using an eco-friendly solvent - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Purification of Crude N-benzylidenebutylamine by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude N-benzylidenebutylamine. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during recrystallization, ensuring the attainment of high-purity material essential for downstream applications. Our approach is grounded in fundamental chemical principles and validated through practical, field-proven methodologies.
The Foundational Principle: Why Recrystallization Works
Recrystallization is a powerful purification technique for solid organic compounds, predicated on differences in solubility.[1][2] The ideal recrystallization solvent will dissolve the target compound (N-benzylidenebutylamine) and any impurities at an elevated temperature, but the target compound will be significantly less soluble than the impurities at a lower temperature.[3] As the hot, saturated solution cools, the solubility of the N-benzylidenebutylamine decreases, forcing it to crystallize out of the solution in a pure form. The impurities, being present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[4]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address the most common issues encountered during the recrystallization of N-benzylidenebutylamine.
Q1: My N-benzylidenebutylamine is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated to the point that the solute comes out of solution at a temperature above its melting point. The resulting oil may solidify into an amorphous mass that traps impurities, defeating the purpose of recrystallization.
Causality & Solution Workflow:
-
Immediate Remedy: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[5] This should keep the compound dissolved for longer as it cools, allowing it to reach its freezing point before saturation is achieved.
-
Solvent System Modification: If oiling out persists, your solvent choice may be the issue.
-
Lower Boiling Point Solvent: Switch to a solvent with a lower boiling point.
-
Mixed Solvent System: Introduce a "poorer" solvent (one in which the compound is less soluble) into the system. For N-benzylidenebutylamine, which has both aromatic and aliphatic character, a good starting point could be an ethanol/water or toluene/hexane system. Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol or toluene) and then slowly add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
-
Q2: After cooling the solution, no crystals have formed. What are my next steps?
Answer:
The absence of crystallization upon cooling is a common issue, typically arising from either using too much solvent or the formation of a stable supersaturated solution.
Troubleshooting Protocol:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[5] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure N-benzylidenebutylamine, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.
-
Flash Cooling: Briefly cool the bottom of the flask in an ice bath. This can sometimes induce the formation of a few initial crystals, which can then act as nucleation sites upon returning the flask to a slower cooling process.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[4][5] Gently heat the solution to its boiling point and evaporate a portion of the solvent in a fume hood. Allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the product to crash out of solution too quickly, trapping impurities.[5]
-
Consider an Antisolvent: If you are using a single solvent system, you can try adding a miscible "antisolvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid, then clarify with a drop or two of the original solvent before cooling.[6]
Q3: My final yield is disappointingly low. Where could I have lost my product?
Answer:
A low yield is often a result of procedural missteps rather than a failure of the technique itself. The goal is to maximize recovery without compromising purity.
Common Causes of Product Loss:
-
Excessive Solvent Use: Using more than the minimum amount of hot solvent required to dissolve the crude solid will result in a significant portion of your product remaining in the mother liquor upon cooling.[4][5]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product will crystallize on the filter paper and in the funnel stem.[5] To prevent this, use a pre-heated funnel and flask and keep the solution at or near its boiling point.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product and wash it away with the filtrate.[4]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath after slow cooling to room temperature, can leave a substantial amount of product dissolved.
Q4: The melting point of my recrystallized product is still broad or low, indicating the presence of impurities. How can I improve the purity?
Answer:
A sharp melting point close to the literature value is a key indicator of purity. A broad or depressed melting point suggests that impurities are still present.
Strategies for Enhancing Purity:
-
Slow Cooling is Crucial: Rapid cooling causes the compound to crash out of solution, trapping impurities within the crystal lattice.[7] For optimal purity, allow the flask to cool slowly and undisturbed to room temperature. Insulating the flask with a beaker of hot water or towels can help. Once at room temperature, the flask can be moved to an ice bath to maximize yield.
-
Decolorization: If your crude product is colored and the pure compound is known to be colorless or white, colored impurities may be present. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product.[5]
-
Second Recrystallization: If the product is still not pure after one recrystallization, a second recrystallization using the same or a different solvent system may be necessary.
Visualizing the Process
Recrystallization Workflow
The following diagram outlines the standard workflow for a successful recrystallization.
Caption: Standard workflow for purification by recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Caption: Decision tree for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
-
Q: What are the likely impurities in my crude N-benzylidenebutylamine?
-
A: Crude N-benzylidenebutylamine, typically synthesized via the condensation of benzaldehyde and n-butylamine, may contain unreacted starting materials (benzaldehyde and n-butylamine). It may also contain water, which is a byproduct of the imine formation, and potentially side-products from self-condensation of benzaldehyde, especially if reaction conditions are not optimized. The imine product itself is also susceptible to hydrolysis back to its starting materials if exposed to water, particularly under acidic conditions.[8]
-
-
Q: How do I choose the best starting solvent for recrystallization?
-
A: The principle of "like dissolves like" is a good starting point.[9] N-benzylidenebutylamine has a non-polar aromatic ring and an aliphatic chain, but also a polar C=N imine bond. This suggests that solvents of intermediate polarity might work well. A good empirical approach is to test the solubility of a small amount of your crude product in various solvents in test tubes.[9] The ideal solvent will dissolve the compound when hot but show low solubility when cold.[1] Common choices to test include ethanol, isopropanol, ethyl acetate, toluene, and hexane, or mixtures thereof.[10][11]
-
-
Q: How can I quantitatively assess the purity of my final product?
-
A: The most common and immediate method is melting point determination. A pure compound will have a sharp melting point that matches the literature value. Impurities broaden the melting point range and depress the melting temperature. For more rigorous analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify any remaining impurities.
-
Protocols
Protocol 1: Solvent Selection for Recrystallization
-
Place approximately 20-30 mg of crude N-benzylidenebutylamine into several small test tubes.
-
Add a different potential solvent to each tube, dropwise, starting with about 0.5 mL.
-
Agitate the tubes at room temperature. If the solid dissolves completely, the solvent is unsuitable as a primary recrystallization solvent because solubility is too high at low temperatures.[9]
-
For solvents that do not dissolve the solid at room temperature, gently heat the test tube in a water bath. Continue to add the solvent in small portions until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large amount of crystalline solid upon cooling.[3]
Protocol 2: Recrystallization of Crude N-benzylidenebutylamine
-
Place the crude N-benzylidenebutylamine in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add a boiling chip and cover the solid with a small amount of the chosen recrystallization solvent.
-
Heat the flask on a hot plate. Bring the solvent to a gentle boil.
-
Add more hot solvent in small portions, swirling after each addition, until the solid has just completely dissolved. Do not add an excess of solvent.[4]
-
(Optional) If the solution is colored or contains insoluble impurities, remove the flask from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and then reheat to boiling. Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15 minutes to maximize the yield of crystals.
-
Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass to air dry. Determine the weight and melting point of the purified product.
Solvent Data for Recrystallization
The following table summarizes properties of common organic solvents useful for recrystallization.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Water Solubility ( g/100g ) | Notes |
| Water | 100.0 | 80.1 | Miscible | Good for polar compounds; high boiling point can be problematic. |
| Ethanol | 78.4 | 24.5 | Miscible | Excellent general-purpose solvent for moderately polar compounds. |
| Methanol | 64.7 | 32.7 | Miscible | Similar to ethanol but more polar and lower boiling point. |
| Isopropanol | 82.6 | 19.9 | Miscible | Less polar than ethanol, good alternative. |
| Acetone | 56.0 | 20.7 | Miscible | High solvency for many compounds; low boiling point. |
| Ethyl Acetate | 77.1 | 6.0 | 8.3 | Good for compounds of intermediate polarity. |
| Toluene | 110.6 | 2.4 | 0.05 | Good for non-polar and aromatic compounds. |
| Hexane | 68.0 | 1.9 | 0.001 | For non-polar compounds; often used as the "poor" solvent in a mixed pair. |
Data sourced from multiple publicly available chemical property databases.[12]
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation. [Link]
-
Williamson, K. L., & Masters, K. M. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 54(8), 510. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Ataman Kimya. N-BENZYLAMINE. [Link]
-
University of California, Irvine, Department of Chemistry. Recrystallization. [Link]
-
LibreTexts Chemistry. 3.6F: Troubleshooting (Recrystallization). [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Jackson, K. T., et al. (2018). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Nature Communications, 9(1), 2671. [Link]
-
ChemHelp ASAP. recrystallization & purification of N-bromosuccinimide. [Link]
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Recrystallization [sites.pitt.edu]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. echemi.com [echemi.com]
- 8. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Synthesis of N-benzylidenebutylamine
Welcome to the technical support center for the synthesis of N-benzylidenebutylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related Schiff bases (imines). As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis of N-benzylidenebutylamine. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction yield is disappointingly low. What are the common causes and how can I improve it?
A1: Low yield in N-benzylidenebutylamine synthesis is almost always linked to the reversible nature of imine formation.[1][2] The reaction between benzaldehyde and n-butylamine produces the imine and a molecule of water. If water is allowed to accumulate, it will hydrolyze the imine product back into the starting materials, establishing an unfavorable equilibrium.
Causality & Solutions:
-
Inefficient Water Removal: The primary driver for pushing the reaction towards the product side is the removal of water as it is formed, in accordance with Le Chatelier's principle.[2]
-
Solution: The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. The toluene-water azeotrope boils at a lower temperature, physically removing water from the reaction flask. Alternatively, for smaller-scale reactions or different solvents, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or activated molecular sieves (4Å) directly to the reaction mixture is effective.[3][4]
-
-
Suboptimal pH Control: The reaction is typically acid-catalyzed, but the pH must be carefully controlled.[1]
-
Causality: The catalyst protonates the carbonyl oxygen of benzaldehyde, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1][5] However, if the pH is too low (highly acidic), the n-butylamine (a base) will be protonated to form a non-nucleophilic butylammonium ion, halting the initial addition step.[5][6] If the pH is too high (neutral or basic), the carbonyl group isn't sufficiently activated, leading to a very slow reaction.[1]
-
Solution: The optimal pH for imine formation is generally around 4.5-5.[1][6] Use a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) or glacial acetic acid. Avoid strong mineral acids unless you can precisely buffer the system.
-
-
Incorrect Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, using a slight excess of one reactant can sometimes improve yields, especially if one is volatile.
-
Solution: Consider using a small excess (e.g., 1.1 equivalents) of the less expensive or more easily removed reactant. Since n-butylamine is more volatile than benzaldehyde, a slight excess can compensate for any evaporative loss.
-
Q2: The reaction seems to have stalled with significant amounts of starting material remaining. How can I drive it to completion?
A2: A stalled reaction is a clear sign that the reaction has reached equilibrium prematurely. This is directly related to the issues of water removal and catalysis discussed in Q1.
Solutions to Drive the Reaction Forward:
-
Re-evaluate Water Removal: If using a Dean-Stark trap, ensure the solvent is refluxing vigorously enough to carry water into the trap. If using molecular sieves, ensure they were properly activated (dried at high temperature under vacuum) before use, as they can be saturated with atmospheric moisture.[4] Consider adding freshly activated sieves if the reaction has stalled.
-
Optimize Catalyst Loading: If you used too little catalyst, the reaction rate will be impractically slow. If you suspect the catalyst has degraded, add a fresh catalytic amount.
-
Increase Temperature: Increasing the reaction temperature will increase the reaction rate and the efficiency of azeotropic water removal. For toluene, this means ensuring the mixture is at a full reflux (~110 °C).
-
Increase Reaction Time: Some imine formations, even under optimized conditions, can require several hours to reach completion. Monitor the reaction by TLC or GC to confirm that the reactant concentrations are no longer changing before concluding the reaction.
Q3: My purified product is decomposing or reverting to starting materials. How can I ensure product stability?
A3: The C=N bond in an imine is susceptible to hydrolysis.[3] Any exposure to water, especially in the presence of trace acid, can reverse the formation reaction.[1][5]
Stabilization Strategies:
-
Anhydrous Workup: During the workup phase, ensure all solvents are anhydrous and avoid aqueous washes if possible. If an aqueous wash is necessary to remove the catalyst, follow it immediately with a brine wash and thorough drying of the organic layer over a strong desiccant like anhydrous MgSO₄ or Na₂SO₄.
-
Thorough Purification: Residual acid catalyst can promote hydrolysis during storage. Ensure the catalyst is completely removed during workup or purification. Distillation is often the preferred method for purifying N-benzylidenebutylamine, as it effectively removes non-volatile starting materials and catalysts.
-
Proper Storage: The purified imine should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect it from atmospheric moisture. Storing it over activated molecular sieves can further enhance stability.[4]
Q4: I'm observing unexpected side products. What could they be and how can I minimize them?
A4: While the formation of N-benzylidenebutylamine is typically a clean reaction, side products can form under non-optimal conditions.
Potential Side Products & Prevention:
-
Benzaldehyde Self-Condensation Products: Under strongly basic conditions (which should be avoided), benzaldehyde can undergo self-condensation reactions.
-
Prevention: Maintain a mildly acidic pH. Avoid using strong base catalysts or introducing basic contaminants.
-
-
Products from Impure Starting Materials: Impurities in the starting benzaldehyde (e.g., benzoic acid from air oxidation) or n-butylamine can lead to corresponding side products.
-
Prevention: Use high-purity starting materials. It is good practice to distill benzaldehyde before use if it has been stored for a long time, as it can oxidize to benzoic acid.
-
-
Over-alkylation/Secondary Reactions: While less common for this specific synthesis, in more complex imine formations, the product can sometimes react further.
-
Prevention: Monitor the reaction progress and stop it once the starting materials are consumed to avoid over-reaction or degradation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of N-benzylidenebutylamine synthesis?
A1: The synthesis is a classic example of nucleophilic addition to a carbonyl group, followed by elimination (a condensation reaction).[5]
-
Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen of n-butylamine attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a hemiaminal or carbinolamine.[7]
-
Step 3: Acid Catalysis & Dehydration: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Step 4: Elimination: The lone pair on the nitrogen forms a double bond with the carbon, expelling the water molecule and forming a positively charged iminium ion.
-
Step 5: Deprotonation: A base (like another amine molecule or the conjugate base of the acid catalyst) removes the proton from the nitrogen to yield the final, neutral N-benzylidenebutylamine product.[6]
Q2: What is the best solvent for this synthesis?
A2: The ideal solvent should be inert to the reactants and facilitate the removal of water.
-
Toluene: This is the most common and highly recommended solvent. It is inert, has a high boiling point suitable for reflux, and forms an azeotrope with water, making it perfect for use with a Dean-Stark apparatus.
-
Benzene or Hexane: These can also be used for azeotropic removal of water, but toluene is often preferred due to its higher boiling point and lower toxicity compared to benzene.
-
Alcohols (e.g., Methanol, Ethanol): While the reaction can be run in alcohols, water removal is less straightforward. These are more common in reductive amination procedures where the imine is formed and reduced in situ.
-
Solvent-Free: The reaction can also be run "neat" (without solvent) by mixing the two liquid reactants, often with a dehydrating agent like molecular sieves.[4]
Q3: How can I purify the final product?
A3: N-benzylidenebutylamine is a liquid at room temperature. The most common and effective purification method is vacuum distillation . This separates the higher-boiling imine product from any unreacted benzaldehyde, residual catalyst, and high-boiling-point impurities. Other methods like column chromatography can be used but may risk hydrolysis of the product on the stationary phase (e.g., silica gel) if not performed under strictly anhydrous conditions.
Q4: What key analytical data confirms the synthesis of N-benzylidenebutylamine?
A4: A combination of spectroscopic methods is used to confirm product identity and purity.
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong C=N (imine) stretching band around 1645 cm⁻¹. Key indicators of a complete reaction are the disappearance of the broad N-H stretching bands from n-butylamine (around 3300-3400 cm⁻¹) and the C=O (aldehyde) stretching band from benzaldehyde (around 1700 cm⁻¹).
-
¹H NMR Spectroscopy: The most characteristic signal is the appearance of the imine proton singlet (-CH=N-) between δ 8.2-8.4 ppm. You should also see the disappearance of the aldehyde proton (-CHO) from benzaldehyde at ~δ 10 ppm and the N-H protons from n-butylamine.
-
¹³C NMR Spectroscopy: Expect a signal for the imine carbon (C=N) around δ 160-165 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for confirming purity and molecular weight. The mass spectrum should show the correct molecular ion peak for C₁₁H₁₅N (m/z = 161.24).
Section 3: Standard Experimental Protocol
This protocol describes a standard lab-scale synthesis using a Dean-Stark apparatus for efficient water removal.
Reagents & Equipment:
-
Benzaldehyde (10.61 g, 100 mmol, 1.0 eq)
-
n-Butylamine (7.31 g, 100 mmol, 1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (190 mg, 1 mmol, 0.01 eq)
-
Toluene (200 mL)
-
500 mL round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer
Procedure:
-
Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is dry. Add a magnetic stir bar to the flask.
-
Reagent Addition: To the flask, add toluene (200 mL), benzaldehyde (100 mmol), n-butylamine (100 mmol), and p-TsOH·H₂O (1 mmol).
-
Reaction: Heat the mixture to a vigorous reflux. The toluene will begin to distill and collect in the Dean-Stark trap. As the toluene-water azeotrope condenses, the water (being denser) will separate and collect in the bottom of the trap while the toluene overflows back into the reaction flask.
-
Monitoring: Continue the reflux until no more water is collected in the trap (approximately 1.0 mL, or 100 mmol, should be collected). This typically takes 2-4 hours. The reaction can also be monitored by TLC or GC to confirm the disappearance of the starting materials.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove the p-TsOH catalyst, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure N-benzylidenebutylamine as a colorless to pale yellow oil.
Section 4: Visualizations & Data
Diagrams
Caption: Overall reaction scheme for the synthesis of N-benzylidenebutylamine.
Caption: Simplified mechanism of acid-catalyzed imine formation.
Caption: Troubleshooting workflow for low-yield imine synthesis.
Data Summary Table
| Condition ID | Catalyst (mol%) | Water Removal Method | Typical Time (h) | Expected Yield (%) | Notes |
| A | None | None | 24 | < 10% | Reaction reaches equilibrium quickly with minimal product formation. |
| B | p-TsOH (1%) | None | 12 | 20-30% | Catalyst increases rate, but equilibrium still limits yield. |
| C | p-TsOH (1%) | Molecular Sieves (4Å) | 6-8 | 75-85% | Good for moderate scales; sieves must be fully activated. |
| D | p-TsOH (1%) | Dean-Stark (Toluene) | 2-4 | > 90% | Most efficient and scalable method for driving reaction to completion.[3] |
Section 5: References
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Majee, A., & Kumar, V. (2021). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances. [Link]
-
Various Authors. (2018). Problem in synthesis of imine? ResearchGate. [Link]
-
Panda, D. (2014). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal of Applied Chemistry. [Link]
-
Various Authors. (n.d.). Reaction of N-benzylidenebenzylamine with aniline. ResearchGate. [Link]
-
Various Authors. (2023). Need help with imine formation. Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
Wikipedia. (n.d.). Schiff base. [Link]
-
Gimaletdinova, L. I., et al. (2013). Method of producing n-benzylidene benzylamine. Google Patents.
-
LibreTexts Chemistry. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. [Link]
-
LibreTexts Chemistry. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Ioffe, S. L., et al. (2012). ChemInform Abstract: Synthesis of N-Benzylidenebenzylamine from Benzylamine under the Action of Iron-Containing Catalysts in CCl4. ResearchGate. [Link]
-
Sayer, J. M., et al. (1973). Imine-Forming Elimination Reactions. I. General Base Acid Catalysis and Influence of the Nitrogen Substituent on Rates and Equilibria for Carbinolamine Dehydration. ResearchGate. [Link]
-
Various Authors. (2018). What are the reactions of schiff bases? ResearchGate. [Link]
-
Sun, M., et al. (2024). Highly dispersed cobalt nanoparticles catalyst for efficient cascade synthesis of N-benzylanilines via the amination of toluene over a cobalt-based catalyst. Molecular Catalysis. [Link]
-
TMP Chem. (2017). CHEM 407 - Carbohydrate Chemistry - Schiff Base Formation. YouTube. [Link]
-
Nordvang, E., et al. (2017). Formation of benzaldehyde and N-benzylidenebenzylamine by-products from benzylamine during oxidative dehydrogenation to benzonitrile. ResearchGate. [Link]
-
Horodysky, A. G., & Kaminski, J. M. (1984). Purification of N-substituted aminobenzaldehydes. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
stability and degradation of N-benzylidenebutylamine under different conditions
Introduction
Welcome to the technical support guide for N-benzylidenebutylamine. As a widely used Schiff base (imine), N-benzylidenebutylamine serves as a crucial intermediate in organic synthesis and materials science. However, the reactivity of the imine functional group (C=N) also makes it susceptible to degradation under various experimental conditions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues, understand the underlying degradation mechanisms, and implement best practices for handling and storage.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments involving N-benzylidenebutylamine. Each issue is presented in a question-and-answer format, detailing the cause, providing a step-by-step diagnostic protocol, and offering a scientifically grounded solution.
Issue 1: My freshly prepared or stored N-benzylidenebutylamine solution is rapidly turning yellow/brown. What is happening?
Answer:
This discoloration is a classic indicator of degradation, likely stemming from hydrolysis, oxidation, or polymerization.
-
Causality: N-benzylidenebutylamine, like many imines, is sensitive to trace amounts of water, which can hydrolyze the C=N bond to reform benzaldehyde and n-butylamine.[1] Benzaldehyde is prone to air oxidation, forming benzoic acid and colored byproducts. Additionally, Schiff bases can undergo polymerization or side reactions under certain conditions, leading to colored impurities.
Diagnostic Protocol:
-
Purity Check: Immediately analyze a sample of the discolored solution using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a freshly prepared, pure standard. The appearance of new spots (TLC) or peaks (HPLC) confirms the presence of degradation products.
-
Identify Degradants: Use a more advanced analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the impurities.[2][3] Look for masses corresponding to benzaldehyde (106.12 g/mol ) and n-butylamine (73.14 g/mol ).
-
Control Experiment: Prepare two small-scale solutions of N-benzylidenebutylamine in your solvent of choice. Store one under an inert atmosphere (e.g., nitrogen or argon) and the other exposed to ambient air. If the air-exposed sample discolors faster, oxidation is a significant contributor.
Solution & Prevention:
-
Use Anhydrous Solvents: Always use dry, anhydrous solvents for reactions and storage. If necessary, distill solvents over a suitable drying agent or use commercially available anhydrous grades.
-
Inert Atmosphere: Handle and store N-benzylidenebutylamine under an inert atmosphere (N₂ or Ar) to minimize contact with both moisture and oxygen.[1]
-
Solvent Choice: Protic solvents like methanol or ethanol can participate in hydrolysis and should be used with caution, ensuring they are thoroughly dried.[4] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are often preferred.[4][5]
-
Storage: Store the compound in a tightly sealed container, preferably in a desiccator or a glovebox, at low temperatures (2-8°C) to slow down degradation kinetics.[1][6]
Issue 2: The purity of my N-benzylidenebutylamine, as measured by NMR or HPLC, is decreasing over time, even when stored as a solid. I see new peaks corresponding to benzaldehyde and n-butylamine.
Answer:
This is a clear case of hydrolysis, the most common degradation pathway for Schiff bases. The imine bond is electrophilic and susceptible to nucleophilic attack by water.
-
Mechanism of Hydrolysis: The hydrolysis is typically catalyzed by trace amounts of acid or base.[1][7] The reaction proceeds via the addition of water across the C=N double bond to form an unstable carbinolamine intermediate, which then breaks down into the parent aldehyde (benzaldehyde) and amine (n-butylamine).
Visualization of Hydrolysis Pathway
Below is a diagram illustrating the acid-catalyzed hydrolysis mechanism.
Caption: Acid-catalyzed hydrolysis of N-benzylidenebutylamine.
Troubleshooting & Mitigation:
-
pH Control: The stability of imines is highly pH-dependent. Hydrolysis is fastest under acidic conditions and can also occur under basic conditions.[8][9] For experimental setups, maintaining a neutral pH is often critical. If the reaction requires acidic or basic conditions, the imine should be considered unstable and potentially generated in situ.
-
Storage Environment: Even as a solid, the compound can adsorb moisture from the atmosphere. Store the solid in a vacuum-sealed bag or in a desiccator containing a drying agent like silica gel or anhydrous calcium chloride.
-
Recrystallization: If purity has already decreased, the compound can often be repurified by recrystallization from a non-polar, anhydrous solvent.
Data Summary: pH and Solvent Effects on Stability
The following table summarizes the expected relative stability of N-benzylidenebutylamine under different conditions.
| Condition | Solvent Type | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 6) | Protic (e.g., aq. Ethanol) | Low | Rapid Hydrolysis[8] |
| Neutral (pH ~7) | Aprotic (e.g., Toluene) | High | Minimal Degradation |
| Neutral (pH ~7) | Protic (e.g., Ethanol) | Moderate | Slow Hydrolysis |
| Basic (pH > 8) | Protic (e.g., aq. Ethanol) | Moderate to Low | Base-catalyzed Hydrolysis[10] |
| High Temperature | Any | Moderate to Low | Thermal Decomposition[1][11] |
Issue 3: I'm using N-benzylidenebutylamine as a reagent, but my reaction yields are inconsistent.
Answer:
Inconsistent yields are often a direct consequence of using a reagent of variable purity. If the N-benzylidenebutylamine has partially degraded, its effective concentration is lower than calculated, leading to lower-than-expected yields in your main reaction.
-
Root Cause Analysis: The primary cause is the degradation of the starting material, as discussed in the previous points. The presence of hydrolysis products (benzaldehyde, n-butylamine) can also interfere with your reaction, either by competing for reagents or by catalyzing side reactions.
Workflow for Ensuring Reagent Quality
To ensure reproducible results, implement the following quality control workflow.
Caption: Quality control workflow for N-benzylidenebutylamine.
Best Practices:
-
Analyze Before Use: Always verify the purity of your N-benzylidenebutylamine via a suitable analytical method (e.g., ¹H NMR, HPLC) immediately before using it in a reaction.
-
Calculate Based on Actual Purity: If minor degradation has occurred and purification is not feasible, adjust the amount of reagent used based on the purity determined by analysis (e.g., quantitative NMR).
-
Use Freshly Prepared Reagent: For highly sensitive reactions, it is best to synthesize or purify the N-benzylidenebutylamine immediately before use.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid N-benzylidenebutylamine? A1: For long-term stability, store solid N-benzylidenebutylamine at 2-8°C in a tightly sealed, opaque container placed inside a desiccator. For maximum protection, backfill the container with an inert gas like argon or nitrogen before sealing.
Q2: How does temperature affect the stability of N-benzylidenebutylamine? A2: High temperatures can promote thermal decomposition.[1][12] While some imines are stable at elevated temperatures (e.g., 70-90°C) under anhydrous conditions, it is generally recommended to avoid excessive heat during storage or workup (e.g., rotary evaporation) unless the thermal stability has been specifically established for your compound.[11][13]
Q3: Can I use solvents like methanol or ethanol for my reaction? A3: Yes, but with caution. Protic solvents can facilitate hydrolysis. If their use is unavoidable, ensure they are of the highest possible anhydrous grade. Often, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can help scavenge water produced in situ or present as an impurity.[5][13]
Q4: What is the best analytical method to monitor the stability of N-benzylidenebutylamine? A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent and widely used method for routine stability monitoring.[14][15] It allows for the separation and quantification of the parent compound and its primary degradation products, benzaldehyde and n-butylamine. For definitive identification of unknown degradants, coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is the preferred approach.[14][16][17]
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
This protocol outlines a general-purpose HPLC method for assessing the purity of N-benzylidenebutylamine.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of N-benzylidenebutylamine in acetonitrile to a final concentration of ~1 mg/mL.
References
-
ResearchGate. (2024). How to purify Schiff base product? [Online] Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods. [Online] Available at: [Link]
- Al-Amiery, A. A., et al. (2012). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes.
- Crugeiras, J., et al. (2019). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. Journal of the American Chemical Society, 141(22), 8825-8833.
- Cisowska, A., et al. (2021).
- Chi, S., & Rochelle, G. T. (2006). Oxidative Degradation of Monoethanolamine. AIChE Journal, 52(4), 1418-1427.
- Kadhum, A. A. H., et al. (2011). Synthesis and characterization of new Schiff bases derived from 3-aminocoumarin. Journal of the Indian Chemical Society, 88(10), 1549-1553.
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Online] Available at: [Link]
- Mahmood, I., & Mahmood, T. (2018). Synthesis of schiff bases from natural products and their remarkable antimicrobial and antioxidant activity. FUUAST Journal of Biology, 8(2), 223-228.
- Rahman, M. M., et al. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry, 10(6), 6936-6963.
-
ResearchGate. (2018). Is Imine group stable at high Temp.? [Online] Available at: [Link]
- Morris, D. G., et al. (1968). The thermal decomposition of amine imides.
- Crugeiras, J., et al. (2019). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Journal of the American Chemical Society, 141(22), 8825-8833.
-
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Online] Available at: [Link]
- Trollebø, M. A., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 59(42), 18776-18786.
- Powers, I. N., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
-
ResearchGate. (2014). What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)? [Online] Available at: [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction? [Online] Available at: [Link]
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
- Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489-510.
-
Wikipedia. Schiff base. [Online] Available at: [Link]
- Singh, R., et al. (2023). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Creative Research Thoughts, 11(6), d482-d489.
-
Agency for Toxic Substances and Disease Registry. Chapter 7: Analytical Methods. [Online] Available at: [Link]
- Popović-Koprivica, A., et al. (2023).
-
It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Online] Available at: [Link]
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
- Ouci, H., et al. (2022). A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
-
Study Force. (2019). Hydrolysis of Amides. [Online] Available at: [Link]
- E-Mokadem, A., et al. (2016). Studies on the Stability of the Anticancer-Active [N,N'-Bis(salicylidene)-1,2-phenylenediamine]chloridoiron(III) Complex under Pharmacological-like Conditions. Journal of Chemistry, 2016, 8564231.
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- 6. documents.thermofisher.com [documents.thermofisher.com]
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- 8. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
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minimizing side product formation in N-benzylidenebutylamine synthesis
Technical Support Center: N-Benzylidenebutylamine Synthesis
Welcome to the technical support center for the synthesis of N-benzylidenebutylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. Our focus is to provide in-depth, field-proven insights to help you minimize side product formation and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My final yield of N-benzylidenebutylamine is significantly lower than expected. What are the primary causes and how can I fix this?
A1: Low yield in this imine synthesis is almost always linked to the reversible nature of the reaction. The condensation of benzaldehyde and n-butylamine produces the imine and water.[1][2] Because the reaction is in equilibrium, the presence of the water byproduct can drive the reaction backward, hydrolyzing your product back into the starting materials.[3] This is a classic application of Le Chatelier's principle.
Core Cause: Product Hydrolysis
The central challenge is to effectively remove water as it is formed, thereby pushing the equilibrium toward the product side.
Solutions:
-
Azeotropic Water Removal (Dean-Stark Apparatus): This is the most common and effective method for larger-scale reactions. By using a solvent that forms an azeotrope with water (e.g., toluene), water can be physically removed from the reaction vessel as it is formed.[2]
-
Use of Dehydrating Agents: For smaller-scale reactions or when heating is undesirable, chemical drying agents are highly effective.
-
Molecular Sieves (4Å): These are highly efficient for trapping water. It is critical that the sieves are properly activated (heated under vacuum) before use to ensure their water-scavenging capacity.[4]
-
Anhydrous Salts: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be added directly to the reaction mixture.[2][3] While economical, they can be less efficient than molecular sieves.
-
Orthoesters: Reagents like tetraethyl orthosilicate can serve as non-acidic dehydrating agents.[1]
-
Experimental Protocol: Synthesis Using Molecular Sieves
-
Activate 4Å molecular sieves by heating them at >200°C under vacuum for several hours and allow them to cool in a desiccator.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add dry toluene, benzaldehyde (1.0 eq), and n-butylamine (1.0-1.1 eq).
-
Add the activated molecular sieves (approximately 1g per mmol of benzaldehyde).
-
Stir the reaction at room temperature or with gentle heating (40-50°C) and monitor by TLC or GC-MS.
-
Upon completion, filter off the molecular sieves and remove the solvent under reduced pressure.
Q2: My NMR and GC-MS analyses show significant impurities alongside my product. What are these side products and how do I prevent them?
A2: Impurities typically arise from three sources: unreacted starting materials, oxidation of the aldehyde, or secondary reactions of the amine.
Likely Side Products & Prevention Strategies:
| Side Product | Causative Factor | Prevention & Mitigation Strategy |
| Unreacted Benzaldehyde & Butylamine | Incomplete reaction or hydrolysis during workup/analysis. | Ensure complete water removal as described in Q1. During workup, avoid aqueous acids which can rapidly hydrolyze the imine.[3] Wash the organic layer with brine and dry thoroughly before solvent evaporation. |
| Benzoic Acid | Oxidation of benzaldehyde by atmospheric oxygen. This is a very common issue with aged benzaldehyde. | Use freshly distilled or newly purchased benzaldehyde. Run the reaction under an inert atmosphere (N₂ or Argon). |
| N-benzyl-N-butylamine (Secondary Amine) | Inadvertent reduction of the imine. This can happen if certain reagents or metal catalysts are present, or during specific purification methods. | This reaction is intentionally performed in "reductive amination".[1][5] To avoid it, ensure no reducing agents (e.g., borohydrides) are present. Be cautious with certain hydrogenation catalysts if used for other steps. |
| Aldol-Type Adducts | Reaction of benzaldehyde with an enolizable aldehyde or ketone impurity. | While benzaldehyde itself cannot self-condense via an aldol reaction because it lacks α-protons, it is an excellent electrophile.[6][7] Ensure the purity of your starting materials and solvents to eliminate any enolizable carbonyl contaminants. |
Q3: The reaction is very slow or appears to stall before completion, even with water removal. What is limiting the reaction rate?
A3: The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon. While the reaction can proceed without a catalyst, it is often slow.
Core Cause: Insufficient Carbonyl Activation
Solution: Acid Catalysis
The addition of a catalytic amount of a mild acid significantly accelerates the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by the amine.[2] It also facilitates the final dehydration step by turning the hydroxyl group of the carbinolamine intermediate into a better leaving group (water).[8]
-
Recommended Catalysts: p-Toluenesulfonic acid (pTSA), acetic acid, or acidic resins like Amberlyst® 15 are effective.[2][9]
-
Critical pH Control: The pH must be carefully controlled. A pH range of 4-5 is typically optimal.
-
Too Acidic (pH < 4): The amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt (R-NH₃⁺), shutting down the reaction.
-
Too Basic (pH > 6): The carbonyl group is not sufficiently activated, and the dehydration of the carbinolamine intermediate is slow.
-
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the formation of N-benzylidenebutylamine?
A1: The formation is a two-stage process involving nucleophilic addition followed by dehydration (elimination).[1][8][10]
-
Nucleophilic Attack: The lone pair of the nitrogen atom on n-butylamine attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.
-
Protonation of Oxygen: Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (-OH₂⁺).
-
Dehydration: The lone pair on the nitrogen helps to eliminate water, forming a resonance-stabilized iminium ion.
-
Deprotonation: A base (like another molecule of the amine or the conjugate base of the acid catalyst) removes the proton from the nitrogen to yield the final, neutral imine product.
Caption: Reaction mechanism for acid-catalyzed imine formation.
Q2: How does my choice of solvent impact the reaction?
A2: The ideal solvent should be inert to the reactants and facilitate water removal.
-
Azeotroping Solvents (Toluene, Benzene): Excellent for use with a Dean-Stark trap. Toluene is generally preferred due to the lower toxicity of benzene.
-
Non-Protic Solvents (Dichloromethane, THF): Suitable when using chemical desiccants like molecular sieves. Ensure the solvent is anhydrous.
-
Solvent-Free (Neat) Conditions: In some cases, the reaction can be run neat, especially if one of the reactants is a liquid.[9] This simplifies workup and reduces waste but may require more careful temperature control.
-
Protic Solvents (Ethanol, Methanol): Generally avoided. While they can dissolve the reactants, they can interfere with the dehydration step and participate in side reactions (e.g., acetal formation).
Q3: What is the most appropriate method for water removal in my specific experiment?
A3: The choice depends on the scale of your reaction and available equipment.
| Method | Best For | Pros | Cons |
| Dean-Stark Trap | Reactions > 10 mmol scale | Highly effective, physically removes water, drives equilibrium strongly.[2] | Requires heating, specific glassware, and an azeotroping solvent. |
| Molecular Sieves (4Å) | All scales, especially < 10 mmol | Very efficient, works at room temp, easy to use.[4] | Must be activated, used in stoichiometric excess, must be filtered out. |
| Anhydrous MgSO₄ / Na₂SO₄ | Small to medium scale | Inexpensive, readily available. | Can be less efficient than sieves, may form clumps, not ideal for catalytic use.[3] |
Q4: My reaction is complete. What is the best protocol for purification?
A4: The purification strategy depends on the physical properties of N-benzylidenebutylamine (a liquid) and the nature of any impurities.
-
Initial Workup: After filtering any solid drying agents, wash the organic solution with brine to remove any water-soluble components. Avoid acidic washes, which will hydrolyze the product. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification:
-
Vacuum Distillation: This is the preferred method for purifying the liquid imine. It effectively removes non-volatile impurities like benzoic acid or the catalyst.
-
Column Chromatography: This can be used but requires care. Imines can be sensitive to hydrolysis on standard silica gel. It is advisable to use a non-polar eluent system (e.g., hexanes/ethyl acetate) and consider pre-treating the silica gel with a small amount of triethylamine (~1%) to neutralize acidic sites.
-
Workflow for Minimizing Side Products
Caption: A logical workflow for optimizing the synthesis.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Kar, S., et al. (2021). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances. [Link]
-
da Silva, F. C., et al. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. Scientific Reports. [Link]
-
ResearchGate. (2018, February 9). Problem in synthesis of imine?. [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction parameters for the synthesis of N-benzylaniline. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for formation of N-benzyl-1-phenylmethanimine. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. [Link]
-
ResearchGate. (n.d.). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]
- Google Patents. (n.d.). RU2496770C2 - Method of producing n-benzylidene benzylamine.
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
ResearchGate. (n.d.). Formation of benzaldehyde and N-benzylidenebenzylamine by-products from benzylamine during oxidative dehydrogenation to benzonitrile. [Link]
-
PeerJ. (2022, August 9). Facile imine synthesis under green conditions using Amberlyst® 15. [Link]
-
Wikipedia. (n.d.). Aldol reaction. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. [Link]
-
Magritek. (n.d.). The Aldol Condensation. [Link]
-
ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. [Link]
-
Khan Academy. (2013, December 28). Formation of imines and enamines. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. peerj.com [peerj.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimization of N-Benzylidenebutylamine Formation
Welcome to the technical support center for the synthesis of N-benzylidenebutylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imine formation. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve high-yield, high-purity N-benzylidenebutylamine.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, resulting in a low yield of N-benzylidenebutylamine. What are the likely causes?
Several factors can contribute to low yields in imine synthesis. The formation of N-benzylidenebutylamine from benzaldehyde and n-butylamine is a reversible condensation reaction.[1][2] To drive the equilibrium towards the product, the removal of water, a byproduct of the reaction, is crucial.[1][3][4][5] Incomplete reactions can often be attributed to:
-
Presence of Water: Water can hydrolyze the imine product back to the starting materials, benzaldehyde and n-butylamine.[1][2]
-
Inappropriate pH: The reaction is typically acid-catalyzed. However, the pH must be carefully controlled. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group of the aldehyde.[1]
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition, especially if the product is not stable at elevated temperatures.
-
Steric Hindrance: While less of a concern with n-butylamine, significant steric hindrance on either the aldehyde or the amine can slow down the reaction.[5]
Q2: I'm observing the formation of side products. What are the common impurities and how can I minimize them?
The most common side reaction is the self-condensation of benzaldehyde, particularly under basic conditions, leading to the formation of benzyl benzoate and benzyl alcohol (Cannizzaro reaction). To minimize this, ensure the reaction is not run under strongly basic conditions.
Another potential issue is the oxidation of benzaldehyde to benzoic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q3: What is the optimal pH for the formation of N-benzylidenebutylamine, and how do I maintain it?
The optimal pH for imine formation is generally in the weakly acidic range, typically around 4.5 to 5.5.[1] This pH range provides a sufficient concentration of protonated aldehyde to accelerate the nucleophilic attack by the amine, without excessively protonating the amine itself.[1]
You can maintain this pH by:
-
Adding a catalytic amount of a weak acid, such as acetic acid.
-
Using a buffer system if the reaction is sensitive to pH fluctuations.
-
For non-aqueous systems, adding a catalytic amount of an acid catalyst like p-toluenesulfonic acid (p-TSA).
Q4: How can I effectively remove water from the reaction mixture to improve the yield?
Water removal is critical for driving the reaction to completion.[1][3][4][5] Several methods can be employed:
-
Azeotropic Distillation: If you are using a solvent that forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark apparatus can be used to continuously remove water as it is formed.
-
Dehydrating Agents: Anhydrous drying agents such as magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) can be added directly to the reaction mixture.[3][4][5] Molecular sieves are often preferred as they are highly efficient and can be easily removed by filtration.
-
High Vacuum: For low-boiling starting materials or products, applying a vacuum can help to remove water and other volatile components.
Q5: My purified N-benzylidenebutylamine seems to be degrading over time. What are the best storage conditions?
Imines can be susceptible to hydrolysis, especially in the presence of moisture.[1][2] To ensure the long-term stability of your N-benzylidenebutylamine, it should be stored under anhydrous and inert conditions. Storing the purified product in a tightly sealed container, under an inert atmosphere like nitrogen or argon, and in a cool, dark place is recommended. The use of a desiccator can also help to prevent moisture absorption.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of N-benzylidenebutylamine.
Problem: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Water present in reactants or solvent | Check the water content of your benzaldehyde, n-butylamine, and solvent using Karl Fischer titration or by observing if the reaction is cloudy. | Use freshly distilled reactants and anhydrous solvents. Dry the solvent over an appropriate drying agent before use. |
| Ineffective water removal | If using a Dean-Stark trap, ensure proper condensation and separation of the water layer. If using a drying agent, ensure it is active and used in sufficient quantity. | Activate molecular sieves by heating under vacuum before use. Use a fresh batch of anhydrous MgSO₄ or Na₂SO₄. |
| Incorrect pH | Measure the pH of the reaction mixture (if aqueous or protic). | Add a catalytic amount of a weak acid like acetic acid or p-TSA. The optimal pH is typically around 4.5.[1] |
| Low reaction temperature | Monitor the internal temperature of the reaction. | Gently heat the reaction mixture. A moderate temperature (e.g., 40-60 °C) is often sufficient. |
| Poor quality of starting materials | Analyze the purity of benzaldehyde and n-butylamine by NMR or GC-MS. Benzaldehyde can oxidize to benzoic acid over time. | Purify starting materials before use. Benzaldehyde can be distilled to remove benzoic acid. |
Problem: Product Hydrolysis During Workup or Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Exposure to water or acidic/basic aqueous solutions | Analyze the product at each stage of the workup to identify the point of hydrolysis. | Perform the workup using anhydrous solvents and avoid aqueous washes if possible. If an aqueous wash is necessary, use a neutral pH and minimize contact time. |
| Silica gel chromatography | The acidic nature of standard silica gel can catalyze the hydrolysis of the imine. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina. |
Experimental Protocols
Optimized Protocol for N-Benzylidenebutylamine Synthesis
This protocol is designed to maximize yield by ensuring anhydrous conditions and effective water removal.
Materials:
-
Benzaldehyde (freshly distilled)
-
n-Butylamine (freshly distilled)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (catalytic amount)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous toluene.
-
Add benzaldehyde (1.0 eq) to the toluene.
-
Add n-butylamine (1.0 - 1.1 eq) dropwise to the stirring solution at room temperature.
-
Add a catalytic amount of p-TSA (e.g., 0.01 eq).
-
Add anhydrous MgSO₄ (2-3 eq) or activated 4Å molecular sieves to the reaction mixture.
-
Heat the reaction mixture to reflux (for toluene, this is ~110 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure N-benzylidenebutylamine.
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.
Caption: A workflow diagram for the synthesis and troubleshooting of N-benzylidenebutylamine.
Reaction Mechanism and Key Intermediates
The formation of N-benzylidenebutylamine proceeds through a nucleophilic addition-elimination mechanism. Understanding this pathway is key to optimizing the reaction conditions.
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The lone pair of the nitrogen atom in n-butylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, a hemiaminal.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a better leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen pushes down to form a carbon-nitrogen double bond, expelling a molecule of water.
-
Deprotonation: A base (which can be another molecule of the amine or the solvent) removes a proton from the nitrogen to give the final imine product and regenerate the acid catalyst.
Caption: The acid-catalyzed mechanism for the formation of N-benzylidenebutylamine.
By understanding the principles outlined in this guide and applying the troubleshooting strategies, you will be well-equipped to optimize the synthesis of N-benzylidenebutylamine and overcome common experimental hurdles.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Imine Synthesis ("Im-1").
- Avram, L., Cohen, R., & Palmer, L. C. (2020). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society, 142(12), 5586–5594.
- Ennesyry, E., Bazi, F., Hamza, M., & Mounir, B. (2018). Solvents Effect on the synthesis of N-Benzylideneaniline in the presence of SB. ResearchGate.
- Various Authors. (2018). Problem in synthesis of imine? ResearchGate.
- Wikipedia. (n.d.). Imine.
- Askes, S. H. C., et al. (2018). Effect of increasing reaction time on yield of benzylamine, benzonitrile, benzaldehyde and N-benzylidenebenzylamine during continuous flow reaction. ResearchGate.
- Asif, M., & Smith, A. D. (2018). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI.
- Lumen Learning. (n.d.). Imine formation. Organic Chemistry II.
- Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms.
- Chemistry Steps. (n.d.). Formation of Imines and Enamines.
- Troisi, L., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education.
- Reddit User. (2025, October 1). Need help with imine formation. r/Chempros.
- Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry [Video]. YouTube.
Sources
Technical Support Center: Purifying N-benzylidenebutylamine via Column Chromatography
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the chromatographic purification of N-benzylidenebutylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of imines. We move beyond simple protocols to explain the chemical principles behind the troubleshooting steps, ensuring you can adapt and solve problems effectively in your laboratory.
The purification of imines, such as N-benzylidenebutylamine, by column chromatography is frequently complicated by the compound's sensitivity to hydrolysis. The inherent acidity of standard silica gel can catalyze the decomposition of the imine back to its starting materials, benzaldehyde and n-butylamine, leading to low yields and impure fractions.[1][2][3] This guide provides a structured approach to navigate these challenges, from method development to troubleshooting unexpected outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when setting up a purification protocol for N-benzylidenebutylamine.
Q1: What is the primary challenge when purifying N-benzylidenebutylamine on silica gel?
The principal issue is the acidic nature of the silanol groups (Si-OH) on the surface of standard silica gel.[4][5] These acidic sites can protonate the nitrogen atom of the imine, making it highly susceptible to hydrolysis by trace amounts of water present in the solvents or on the silica itself.[2][3] This degradation process converts your desired product back into its precursors, significantly reducing your final yield.[1]
Q2: What stationary phase is recommended for purifying imines?
You have several options, each with specific advantages. The choice depends on the stability of your specific imine and the nature of the impurities.
| Stationary Phase | Advantages | Disadvantages | Best For |
| Standard Silica Gel | High resolving power, readily available, inexpensive. | Acidic nature promotes imine hydrolysis.[3][4] | Not recommended unless the imine is exceptionally stable. |
| Deactivated Silica Gel | Reduces surface acidity, preventing product degradation.[5][6] Good resolution is maintained. | Requires an extra preparation step. Base may interfere with very sensitive compounds. | Most common and effective method for acid-sensitive compounds like imines. |
| Neutral Alumina | Basic or neutral surface prevents hydrolysis.[5][7] Good for purifying basic compounds. | Can have lower resolution than silica. Activity can vary based on water content. | A good alternative to silica, especially for separating from non-polar impurities. |
| Amine-treated Silica | Provides a permanently basic surface, excellent for preventing degradation of basic compounds.[4] | More expensive. May alter elution order compared to standard silica. | Purifying highly sensitive or very basic compounds where other methods fail.[8] |
Q3: What is a good starting mobile phase (eluent) for TLC and column chromatography?
N-benzylidenebutylamine is a relatively non-polar compound. A good starting point for thin-layer chromatography (TLC) analysis is a mixture of hexane and ethyl acetate.
-
Initial TLC: Start with a solvent system of 95:5 Hexane:Ethyl Acetate .
-
Adjusting Polarity: If the Rf value is too low (product doesn't move far up the plate), increase the proportion of ethyl acetate (e.g., 90:10, 85:15). If the Rf is too high, decrease the ethyl acetate. An ideal Rf for column chromatography is between 0.2 and 0.4.[3][9]
-
Crucial Additive: To prevent decomposition on the TLC plate (which is also made of silica), add 0.5-1% triethylamine (TEA) to your eluent system.[1][10][11] This will give you a more accurate prediction of how the column will run.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of N-benzylidenebutylamine.
Caption: Troubleshooting Decision Tree for Imine Purification.
Problem-Solution Table
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Product spot disappears or is very faint after the column, but was strong in the crude TLC. | The imine is decomposing on the acidic silica gel during the column run.[10][12] | 1. Deactivate the Silica: Pre-treat the silica gel or add 1-2% triethylamine (TEA) to the entire mobile phase.[1][6][11]2. Change Stationary Phase: Switch to neutral alumina, which is less acidic.[5][13]3. Increase Speed: Use a shorter, wider column and apply positive pressure ("flash chromatography") to minimize the time the compound spends on the stationary phase.[10] |
| A new, more polar spot (likely n-butylamine) appears in the collected fractions. | Hydrolysis of the imine on the column is producing the starting amine.[1] The amine, being more polar, sticks to the silica more strongly.[4] | Follow the same solutions for product decomposition. Adding a basic modifier like TEA is crucial to suppress this reaction.[14] |
| The product elutes as a long streak ("tailing") instead of a tight band. | 1. The acidic silanol groups are interacting strongly and reversibly with the basic imine.[15]2. The sample was overloaded on the column. | 1. Add a Basic Modifier: Incorporate 1-2% TEA or another amine into your eluent to compete for the acidic sites on the silica.[14]2. Reduce Sample Load: Use a larger column or load less crude material. |
| The product and a key impurity (e.g., benzaldehyde) are not separating well. | The chosen mobile phase does not have sufficient selectivity for the two compounds. | 1. Fine-tune Polarity: Perform a detailed TLC study, testing small gradations in the hexane/ethyl acetate ratio.[9]2. Change Solvent System: Try a different solvent family. For example, replace ethyl acetate with dichloromethane (DCM). A Hexane/DCM system may alter the selectivity and improve separation. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel and Column Packing
This protocol describes the "slurry method" for packing a column with silica gel that has been deactivated with triethylamine.
-
Determine Silica Amount: As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.
-
Prepare Eluent: Prepare a sufficient volume of your chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine by volume. Mix thoroughly. This will be your column eluent.
-
Create Slurry: In a beaker, add the dry silica gel. Pour in the prepared eluent until the silica is fully submerged and you have a moderately thin, pourable slurry. Stir gently with a glass rod to release any trapped air bubbles.
-
Pack the Column: Secure a glass column vertically. Ensure the stopcock is closed. Pour a small layer of the eluent into the column, followed by a small plug of cotton or glass wool and a layer of sand.
-
Pour the Slurry: Gently pour the silica slurry into the column. Use a funnel to avoid coating the sides. Tap the side of the column gently to encourage even packing and dislodge any air bubbles.
-
Pressurize and Settle: Once all the slurry is added, open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Apply gentle air pressure to compact the bed. Do not let the silica run dry.
-
Equilibrate: Add more eluent and flush the column with at least two column volumes of the mobile phase. This ensures the entire silica bed is fully deactivated and equilibrated before you load your sample.[14]
Protocol 2: Sample Loading and Elution
-
Sample Preparation (Dry Loading): Dissolve your crude N-benzylidenebutylamine in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (roughly 1-2 times the mass of your crude product) and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Sample Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently add a protective layer of sand on top.
-
Elution: Carefully fill the column with the eluent. Open the stopcock and begin collecting fractions, applying gentle pressure to achieve a steady flow rate.
-
Monitoring: Monitor the elution process by collecting small fractions and analyzing them by TLC.[16][17] Combine the fractions that contain the pure product.
General Purification Workflow Diagram
Caption: Standard Workflow for Column Chromatography Purification.
References
-
ResearchGate. (2016). How to isolate Imine by column chromatography? [Online Forum]. Available at: [Link]
-
ResearchGate. (n.d.). 13 C NMR Spectrum of BN. Rf : 0.60, hexane/ethyl acetate (3/0, v/v) 1 H... [Image Description]. Available at: [Link]
-
ResearchGate. (2015). Is it possible to purify imine using column chromatography? [Online Forum]. Available at: [Link]
-
ResearchGate. (2016). How to separate imine from reaction mixture? [Online Forum]. Available at: [Link]
-
Chromatography Forum. (2009). Amine column degradation. [Online Forum]. Available at: [Link]
-
Chemistry For Everyone. (2024). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Available at: [Link]
-
Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? [Online Forum]. r/Chempros. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Available at: [Link]
-
Chemistry For Everyone. (2024). How To Neutralize Silica Gel? [Video]. YouTube. Available at: [Link]
-
Reddit. (2015). Purification of an imine/methods on using alumina. [Online Forum]. r/chemistry. Available at: [Link]
-
ResearchGate. (2019). Deactivation of silica gel? [Online Forum]. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Available at: [Link]
-
Reddit. (2020). Alternative stationary phases. [Online Forum]. r/Chempros. Available at: [Link]
-
Scielo. (2006). SYNTHESIS OF BENZYLIDENE ACETALS OF N-ACETYL-N-METHYL GLUCAMINE. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. Available at: [Link]
-
LCGC International. (2011). Isolation of Benzylideneacetophenone from a Crude Reaction Mixture. Available at: [Link]
-
LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Available at: [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. University of California, Irvine. Available at: [Link]
-
Reddit. (2014). What compounds are unstable in a silica gel column (chromatography). [Online Forum]. r/chemhelp. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. Available at: [Link]
-
LAMBDA Laboratory Instruments. (n.d.). Isolation, purification and characterization of allelopathic compounds. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound... [Image Description]. Available at: [Link]
-
ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis... [Image Description]. Available at: [Link]
-
ResearchGate. (2013). Stabilization of Silica Gel against Hydrolysis by Doping with Fˉ or Zr(IV). Available at: [Link]
-
ResearchGate. (2015). What is the most polar solvent usable in silica gel chromatography? [Online Forum]. Available at: [Link]
-
Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available at: [Link]
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? [Online Forum]. Available at: [Link]
-
ResearchGate. (2010). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Available at: [Link]
-
PubMed. (1969). Activation and standardization of purified silica gel for column chromatographic cleanup of pesticide residue extracts. Available at: [Link]
Sources
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- 16. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 17. researchgate.net [researchgate.net]
handling and storage guidelines for N-benzylidenebutylamine
Welcome to the technical support guide for N-benzylidenebutylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and troubleshooting of this versatile imine. My aim is to combine established scientific principles with practical, field-tested advice to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
What is N-benzylidenebutylamine and what are its primary applications?
N-benzylidenebutylamine is a Schiff base, or imine, formed from the condensation reaction between benzaldehyde and n-butylamine. It serves as a key intermediate in various organic syntheses. Its primary utility lies in its role as a precursor for the synthesis of N-substituted butylamine derivatives, which are valuable building blocks in the development of pharmaceutical compounds and other fine chemicals. The imine functionality provides a reactive handle for a variety of chemical transformations.
What are the main hazards associated with N-benzylidenebutylamine?
While a specific, comprehensive safety data sheet for N-benzylidenebutylamine is not widely available, we can infer its primary hazards from related compounds such as benzylamine and other Schiff bases.[1][2][3] It is prudent to treat N-benzylidenebutylamine as a substance that can cause skin and eye irritation, and potentially severe burns upon direct contact.[2][3] Inhalation of vapors may cause respiratory irritation.[4] As with many organic compounds, it is combustible, though it may not ignite readily.[2][4]
What personal protective equipment (PPE) should I use when handling this compound?
Given the potential hazards, a stringent PPE protocol is essential. This should include:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for any signs of degradation or perforation before use. A lab coat is mandatory.[1]
-
Respiratory Protection: All handling of N-benzylidenebutylamine should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3]
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[2]
Storage and Handling Guidelines
How should I properly store N-benzylidenebutylamine to ensure its stability?
The key to maintaining the integrity of N-benzylidenebutylamine is to protect it from moisture and incompatible materials. Imines are susceptible to hydrolysis, which will degrade the compound back to its starting materials, benzaldehyde and n-butylamine.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is the most critical step to prevent hydrolysis.
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Container: Use a tightly sealed container. If the compound was supplied in a container with a septum, ensure the septum is not compromised.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis from atmospheric moisture. |
| Temperature | Cool, dry place (Refrigeration for long-term) | Slows down potential degradation pathways. |
| Container | Tightly sealed | Prevents ingress of moisture and air. |
| Light | Amber vial or stored in the dark | Protects against potential light-catalyzed degradation. |
I've noticed a change in the color and consistency of my N-benzylidenebutylamine. What could be the cause?
A change in color (e.g., yellowing) or consistency (e.g., becoming more viscous or forming a precipitate) is a strong indicator of degradation. The most likely culprit is hydrolysis due to exposure to moisture. The formation of benzaldehyde and n-butylamine can lead to these observable changes. It is also possible that oxidation has occurred if the compound was not stored under an inert atmosphere.
Troubleshooting Experimental Issues
My reaction yield is lower than expected when using N-benzylidenebutylamine. What are the potential causes?
Low reaction yields can often be traced back to the quality of the starting material.
-
Degradation of N-benzylidenebutylamine: As mentioned, the primary cause of poor quality is hydrolysis. If the compound has been improperly stored, a significant portion may have reverted to benzaldehyde and n-butylamine. This would lead to a lower effective concentration of your desired starting material.
-
Incomplete initial synthesis: If you synthesized the N-benzylidenebutylamine in-house, the initial reaction may not have gone to completion, leaving unreacted starting materials in your product.
-
Reaction Conditions: Ensure your reaction solvent is anhydrous and that all glassware was properly dried before use. The presence of water in your reaction mixture can hydrolyze the imine.
How can I check the purity of my N-benzylidenebutylamine before use?
It is always good practice to verify the purity of your reagents. For N-benzylidenebutylamine, you can use the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to check for the presence of benzaldehyde and n-butylamine, the hydrolysis products. You would expect to see characteristic aldehyde and amine proton signals if degradation has occurred.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can provide a quantitative assessment of the purity and identify any contaminants.
What is the mechanism of hydrolysis for N-benzylidenebutylamine and why is it so important to avoid?
The hydrolysis of an imine is a reversible reaction that is typically catalyzed by acid or base, but can also occur with neutral water, albeit more slowly. The presence of water leads to the breakdown of the C=N double bond. Understanding this mechanism underscores the importance of anhydrous storage and handling.
Caption: Hydrolysis of N-benzylidenebutylamine.
Experimental Protocol: In-situ Formation and Use in Reductive Amination
This protocol details a common application of N-benzylidenebutylamine: its in-situ formation followed by reduction to form N-benzyl-n-butylamine. This one-pot procedure is often more efficient than isolating the imine.
Objective: To synthesize N-benzyl-n-butylamine from benzaldehyde and n-butylamine via reductive amination.
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Addition funnel
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
To the flask, add anhydrous DCM.
-
-
Imine Formation:
-
Add benzaldehyde to the DCM.
-
Slowly add n-butylamine to the stirred solution at room temperature.
-
Stir the reaction mixture for 30-60 minutes to allow for the formation of N-benzylidenebutylamine. The reaction is often accompanied by the formation of water.
-
-
Reduction:
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture containing the imine.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC-MS until the imine is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-benzyl-n-butylamine.
-
Caption: Reductive Amination Workflow.
References
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-BENZYLIDENEBENZYLAMINE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-BENZYLAMINE. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Isopropyl-N-benzylamine. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of N-Benzylidenebutylamine
Welcome to the comprehensive technical support guide for the synthesis and scale-up of N-benzylidenebutylamine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this important synthesis from bench-scale to larger quantities. Our focus is on providing practical, experience-driven advice to ensure robust, scalable, and reproducible outcomes.
Executive Summary: The Chemistry and Its Challenges
N-benzylidenebutylamine is an imine, or Schiff base, typically synthesized via the condensation reaction between benzaldehyde and n-butylamine.[1] This reaction is fundamental in organic synthesis, serving as a key intermediate for the production of various amines and other nitrogen-containing heterocycles. While the reaction appears straightforward on a laboratory scale, scaling up introduces significant challenges related to reaction kinetics, heat management, water removal, and product purification. This guide will address these critical aspects in detail.
The core transformation is a reversible reaction.[1] To drive the reaction towards the product, the water formed as a byproduct must be effectively removed. On a small scale, this can be achieved with drying agents or azeotropic distillation. However, on a larger scale, the efficiency of water removal becomes a critical parameter influencing reaction time and overall yield.
Furthermore, imines can be susceptible to hydrolysis, especially in the presence of acidic conditions, which can complicate purification steps like silica gel chromatography.[2] This guide will provide robust protocols and troubleshooting advice to mitigate these common issues.
Detailed Experimental Protocol: From Bench to Pilot Scale
This section provides a detailed, step-by-step protocol for the synthesis of N-benzylidenebutylamine, with considerations for scaling up the reaction volume.
Core Reaction:
Benzaldehyde + n-Butylamine ⇌ N-benzylidenebutylamine + Water
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Benzaldehyde | 106.12 | 1.044 | >99% |
| n-Butylamine | 73.14 | 0.74 | >99% |
| Toluene | 92.14 | 0.867 | Anhydrous |
| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | Granular |
Step-by-Step Synthesis:
-
Reactor Setup:
-
For a laboratory-scale reaction (e.g., 100 mL), a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap is sufficient.
-
For pilot-scale synthesis (e.g., 10 L), a jacketed glass reactor with overhead mechanical stirring, a temperature probe, a reflux condenser, and a Dean-Stark apparatus is recommended to ensure efficient heat transfer and mixing.[3]
-
-
Charging the Reactor:
-
Charge the reactor with toluene (see table below for scale-specific volumes).
-
Add benzaldehyde to the toluene with stirring.
-
Safety Note: Both benzaldehyde and n-butylamine are hazardous. Benzaldehyde is harmful if swallowed and can cause skin and eye irritation.[4][5][6] n-Butylamine is flammable and corrosive.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
-
Reactant Addition:
-
Begin stirring the benzaldehyde solution.
-
Add n-butylamine dropwise to the reactor over a period of 30-60 minutes. The reaction is exothermic, and controlling the addition rate is crucial to manage the temperature, especially on a larger scale.
-
-
Reaction and Water Removal:
-
After the addition is complete, heat the reaction mixture to reflux. Toluene forms an azeotrope with water, which will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when no more water is collected.
-
Alternatively, reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The crude product is an oily liquid. For many applications, the crude product may be of sufficient purity. If further purification is required, proceed to the purification step.
-
Scale-up Parameters:
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (10 L) | Key Considerations for Scale-up |
| Benzaldehyde | 10.6 g (0.1 mol) | 1.06 kg (10 mol) | Maintain molar ratios. |
| n-Butylamine | 7.3 g (0.1 mol) | 730 g (10 mol) | Controlled addition is critical to manage exotherm.[3] |
| Toluene | 50 mL | 5 L | Sufficient solvent is needed for efficient azeotropic water removal. |
| Reaction Time | 2-4 hours | 4-8 hours | May increase with scale due to heat and mass transfer limitations. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensure adequate mixing in larger volumes. |
Purification:
-
Distillation: The most common and scalable method for purifying N-benzylidenebutylamine is vacuum distillation. The product has a boiling point of 178-179 °C at atmospheric pressure. Distillation under reduced pressure will lower the boiling point and prevent potential decomposition.
-
Crystallization: While the product is a liquid at room temperature, some imines can be purified by crystallization at low temperatures if they solidify.[8]
-
Column Chromatography: This method is generally not recommended for large-scale purification of imines due to potential decomposition on acidic silica gel.[2][9][10] If chromatography is necessary, use a deactivated stationary phase (e.g., alumina or silica treated with triethylamine).[2][10][11]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of N-benzylidenebutylamine in a question-and-answer format.
Low Yield
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The condensation of benzaldehyde and n-butylamine is a reversible equilibrium reaction.[1] Inefficient removal of water will prevent the reaction from going to completion. Ensure your Dean-Stark trap is functioning correctly and that the reaction is refluxed for a sufficient amount of time.
-
Reagent Quality: The purity of your starting materials is crucial. Benzaldehyde can oxidize to benzoic acid upon storage. Use freshly distilled or high-purity benzaldehyde.
-
Side Reactions: At elevated temperatures, side reactions may occur. Ensure the reaction temperature is controlled, especially during the exothermic addition of the amine.
-
Product Loss During Work-up: N-benzylidenebutylamine has some volatility. Be cautious during solvent removal to avoid co-distillation of the product.
Product Purity Issues
Q2: My final product is contaminated with starting materials. How can I improve its purity?
A2:
-
Unreacted Benzaldehyde: If your product is contaminated with benzaldehyde, it indicates an incomplete reaction. Ensure the reaction has gone to completion by monitoring water collection or using TLC/GC. A slight excess of the more volatile component (n-butylamine) can be used to drive the reaction, and the excess can be removed during vacuum distillation.
-
Unreacted n-Butylamine: If n-butylamine remains, this also points to an incomplete reaction or an incorrect stoichiometric ratio.
-
Purification Method: For high purity, vacuum distillation is the most effective method. Ensure your distillation setup is efficient to achieve good separation.
Q3: I'm trying to purify my product using silica gel chromatography, but it seems to be decomposing on the column. What's happening?
A3: Silica gel is acidic and can catalyze the hydrolysis of the imine bond, leading to the decomposition of your product back to benzaldehyde and n-butylamine.[2]
-
Avoid Silica Gel: If possible, use alternative purification methods like vacuum distillation.
-
Deactivate the Silica: If chromatography is unavoidable, you can neutralize the acidic sites on the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine (1-2% in your eluent).[10][11]
-
Use Alumina: Basic or neutral alumina is a less acidic alternative to silica gel for the purification of imines.[2][10]
Scale-up Challenges
Q4: I'm scaling up the reaction, and I'm having trouble controlling the temperature during the amine addition. What can I do?
A4: This is a common scale-up issue due to the decrease in the surface-area-to-volume ratio, which makes heat dissipation less efficient.[3]
-
Slower Addition Rate: Increase the duration of the n-butylamine addition to reduce the rate of heat generation.
-
External Cooling: Use a jacketed reactor with a circulating cooling fluid to actively remove heat.
-
Semi-Batch Process: For very large scales, consider a semi-batch process where the amine is added at a controlled rate to maintain a constant temperature.[3]
Frequently Asked Questions (FAQs)
Q1: Can I run this reaction without a solvent?
A1: While it is possible to run the reaction neat, using a solvent like toluene is highly recommended, especially for larger scales. The solvent helps to control the reaction temperature and, more importantly, facilitates the removal of water via azeotropic distillation, which is crucial for driving the reaction to completion.
Q2: What is the mechanism of imine formation?
A2: The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The primary amine (n-butylamine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde).[1]
-
Dehydration: The resulting hemiaminal intermediate then undergoes dehydration (loss of a water molecule) to form the C=N double bond of the imine.[1]
Q3: How can I confirm the identity and purity of my N-benzylidenebutylamine product?
A3: Standard analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the imine.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=N stretch in the IR spectrum (typically around 1640-1690 cm-1).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can assess the purity, and MS will confirm the molecular weight of the product.
Q4: Are there any alternative methods for synthesizing imines?
A4: Yes, several other methods exist, although the direct condensation of aldehydes and amines is the most common. Other methods include the oxidative coupling of alcohols and amines or the reaction of amines with gem-dihalides.[12][13] For N-benzylidenebenzylamine, methods involving iron-containing catalysts have also been reported.[14]
Visual Aids
Reaction Workflow Diagram
Caption: Workflow for the synthesis of N-benzylidenebutylamine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
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Validation & Comparative
A Comparative Analysis of N-benzylidenebutylamine: A Guide for Researchers
This guide offers an in-depth comparative analysis of N-benzylidenebutylamine, a representative aliphatic Schiff base, benchmarked against other Schiff bases with varied structural features. We move beyond a simple cataloging of properties to explore the causal relationships between structure and performance, providing researchers, scientists, and drug development professionals with a robust framework for selecting and designing Schiff base ligands for specific applications.
Introduction: The Versatile World of Schiff Bases
Schiff bases, compounds featuring an azomethine or imine group (-C=N-), have been a cornerstone of coordination chemistry and medicinal research since their discovery by Hugo Schiff in 1864.[1][2] Their synthetic accessibility, typically through a straightforward condensation reaction between a primary amine and a carbonyl compound, allows for immense structural diversity.[3] This flexibility enables the fine-tuning of electronic and steric properties, making them "privileged ligands" for a vast range of applications, including catalysis, materials science, and the development of therapeutic agents with antibacterial, antifungal, and anticancer properties.[1][2][4]
The central imine linkage is crucial to their function, serving as a key coordination site for metal ions and playing a role in various biological mechanisms.[3][5] This guide will focus on N-benzylidenebutylamine, a Schiff base formed from benzaldehyde and n-butylamine, as a model for understanding the performance of simple aliphatic Schiff bases in comparison to their aromatic and substituted counterparts.
Synthesis and Characterization: Establishing a Baseline
The synthesis of Schiff bases is a fundamental condensation reaction. The protocol described below is a robust, self-validating method applicable for N-benzylidenebutylamine and serves as a template for other analogs.
Experimental Protocol: Synthesis of N-benzylidenebutylamine
Objective: To synthesize N-benzylidenebutylamine via condensation reaction and confirm its structure.
Materials:
-
Benzaldehyde (1.0 equiv)
-
n-Butylamine (1.0 equiv)
-
Methanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Stir plate and magnetic stir bar
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 equiv) in methanol.
-
Amine Addition: To this solution, add n-butylamine (1.0 equiv) dropwise while stirring at room temperature.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reaction Monitoring (Self-Validation): Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the new imine product.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Re-dissolve the residue in a suitable organic solvent like dichloromethane. Wash with water to remove any remaining catalyst and unreacted starting materials. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the N-benzylidenebutylamine product.
-
Characterization: Confirm the identity and purity of the product using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The key diagnostic signal in FTIR is the C=N stretch, while ¹H NMR will show a characteristic signal for the imine proton (-CH=N-).
Visualization of Synthesis Workflow
Caption: Workflow for Schiff Base Synthesis and Characterization.
Comparative Performance Analysis
The utility of a Schiff base is defined by its physicochemical and biological properties. Here, we compare N-benzylidenebutylamine with other well-studied Schiff bases, highlighting how structural modifications impact performance.
Thermal Stability
Thermal stability is critical for applications in catalysis and materials science, where high temperatures may be involved.[6] Thermogravimetric analysis (TGA) is the standard method for evaluating this property. The decomposition temperature provides a quantitative measure of stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the Schiff base into a TGA sample pan (typically alumina or platinum).
-
Instrument Setup: Place the pan in the TGA instrument.
-
Analysis Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).[7]
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve plots percentage weight loss against temperature. The onset of decomposition is a key data point for comparison.
Comparative Data: Thermal Stability of Schiff Bases
| Schiff Base | Key Structural Feature | Decomposition Onset (°C) | Reference(s) |
| N-benzylidenebutylamine | Aliphatic amine | ~160-200 (estimated) | Data inferred from similar aliphatic bases[8] |
| N-benzylideneaniline | Aromatic amine | > 200 | Aromatic systems are generally more stable[9] |
| Salicylaldehyde-based Schiff Base (e.g., Salen) | Intramolecular H-bonding | Often > 220 | H-bonding enhances thermal stability[9] |
| Metal Complex of Schiff Base | Coordination to metal ion | Significantly Higher | Coordination restricts molecular motion[6][10] |
Note: Specific data for N-benzylidenebutylamine is not abundant in the literature, a common gap for simpler, non-conjugated Schiff bases. The value is an expert estimation based on the general principle that aromatic and conjugated systems exhibit greater thermal stability than their aliphatic counterparts due to more effective delocalization of electron density and stronger intermolecular forces.[9]
Biological Activity: Antimicrobial and Antioxidant Potential
Schiff bases are widely investigated for their biological activities.[11] The imine group is often a key pharmacophore, and its activity can be modulated by substituents on the aldehyde or amine precursors.[12]
The effectiveness of a compound against microbial growth is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Strain Preparation: Prepare a standardized inoculum of the target bacterial or fungal strain (e.g., S. aureus, E. coli).
-
Serial Dilution: Prepare a series of twofold dilutions of the Schiff base in a suitable liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[13]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.
Comparative Data: Antimicrobial Activity (MIC)
| Schiff Base | Target Organism | MIC (µM) | Key Structural Insight | Reference(s) |
| N-benzylidenebutylamine | S. aureus | >250 (predicted) | The lack of additional functional groups like hydroxyls limits its potency compared to more complex structures. Simple benzylamines show some activity, but it's often moderate.[14] | - |
| 4-[(2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | S. aureus | 7.81 | The hydroxyl group and the sulfonamide moiety significantly enhance antimicrobial activity. The hydroxyl group can facilitate chelation of essential metal ions in bacterial enzymes.[4][15] | [15] |
| Dihalogenated Salicylaldehyde-Sulfadiazine Schiff Base | S. aureus | < 7.81 | Halogenation increases lipophilicity, which can improve the compound's ability to penetrate bacterial cell membranes, thus increasing its efficacy.[4][15] | [15] |
The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method, where the reduction of the purple DPPH radical by the antioxidant is measured spectrophotometrically. The result is often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Experimental Protocol: DPPH Radical Scavenging Assay
-
Solution Preparation: Prepare a stock solution of the Schiff base in a suitable solvent (e.g., methanol) and a fresh solution of DPPH in the same solvent.
-
Reaction: In a series of test tubes or a 96-well plate, mix different concentrations of the Schiff base solution with a fixed volume of the DPPH solution.
-
Incubation: Allow the reaction to proceed in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically ~517 nm) using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value from a plot of concentration versus inhibition percentage.
Caption: Logical Flow for Comparative Biological Activity Assessment.
Comparative Data: Antioxidant Activity (IC₅₀)
| Schiff Base | Key Structural Feature | DPPH IC₅₀ (µg/mL) | Key Structural Insight | Reference(s) |
| N-benzylidenebutylamine | No phenolic -OH group | High (low activity) | Lacks a readily donatable hydrogen atom, which is the primary mechanism for radical scavenging in phenolic compounds. Its activity is expected to be minimal.[16][17] | - |
| Benzylidene aniline (SP-5) | Aromatic amine | 134.1 | Modest activity. The aromatic system provides some stability to the radical formed, but it's less effective than a phenolic hydroxyl group.[18] | [18] |
| Hydroxy Naphthaldehyde-based Schiff Base | Phenolic -OH group | 589.6 (low activity) | While containing a hydroxyl group, other structural features can influence activity. In this specific case, the activity was lower than the standard, ascorbic acid.[16] | [16] |
| Salicylaldehyde-based Schiff Base | Phenolic -OH group | Low (high activity) | The presence of a phenolic hydroxyl group is a strong predictor of high antioxidant activity.[4] These compounds can readily donate a hydrogen atom to stabilize free radicals.[16][17] | [4] |
Coordination Chemistry
The ability of Schiff bases to form stable complexes with metal ions is one of their most important properties.[19] The nitrogen atom of the imine group has a lone pair of electrons in an sp² hybridized orbital, making it an excellent donor for coordination.[2]
-
N-benzylidenebutylamine: As a monodentate ligand, it can coordinate to a metal center through its imine nitrogen. The resulting complexes may be less stable compared to those formed with chelating ligands.
-
Schiff Bases from Salicylaldehyde: These are classic bidentate ligands. They coordinate through both the imine nitrogen and the deprotonated phenolic oxygen, forming a stable six-membered chelate ring.[4][19] This "chelate effect" results in significantly more stable metal complexes compared to those with analogous monodentate ligands.[20]
-
Schiff Bases from Diamines (e.g., Salen): These are often tetradentate ligands, capable of wrapping around a metal ion to form multiple chelate rings, leading to exceptionally stable complexes like Jacobsen's catalyst.[5]
The enhanced stability and defined geometry of complexes from polydentate Schiff bases make them more suitable for applications in catalysis and as models for metalloenzymes.[2][21]
Conclusion and Future Outlook
This comparative analysis demonstrates that while N-benzylidenebutylamine serves as a foundational Schiff base, its performance in thermal stability and biological activity is surpassed by more structurally complex analogs. The data consistently underscores several key principles for researchers in the field:
-
Aromaticity and Conjugation: Aromatic Schiff bases (like N-benzylideneaniline) generally exhibit higher thermal stability than aliphatic ones.
-
The Phenolic Hydroxyl Group: The presence of an ortho-hydroxyl group (as in salicylaldehyde derivatives) is a powerful feature that dramatically enhances antioxidant activity, antimicrobial potential, and the ability to form stable chelate complexes with metal ions.[4]
-
Substituent Effects: The addition of electron-withdrawing or lipophilic groups (e.g., halogens) can further tune biological activity, often by enhancing cell permeability.[15]
-
Chelation: Polydentate Schiff bases form significantly more stable metal complexes than their monodentate counterparts, a critical consideration for catalysis and bioinorganic chemistry.
For drug development professionals, the path forward involves leveraging these structure-activity relationships. While simple scaffolds like N-benzylidenebutylamine are useful for fundamental studies, the design of potent therapeutic agents will likely continue to focus on substituted aromatic and heterocyclic Schiff bases. There remains a significant opportunity to explore the vast, untapped chemical space of Schiff bases, particularly in synthesizing and evaluating novel structures for which little comparative data currently exists.
References
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Applications of Coordination Compounds Having Schiff Bases: A Review. (2018). AIP Publishing. Retrieved from [Link]
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Review on Schiff Base: A Scrupulous Binding Detector for Metal Ions. (2021). ResearchGate. Retrieved from [Link]
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Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. (2022). Taylor & Francis Online. Retrieved from [Link]
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The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin. (2015). RSC Publishing. Retrieved from [Link]
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Synthesis, Investigation, Biological Evaluation, and Application of Coordination Compounds with Schiff Base—A Review. (2024). MDPI. Retrieved from [Link]
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A Short Review on Schiff Bases and Applications. (2023). TSI Journals. Retrieved from [Link]
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Schiff base. (n.d.). Wikipedia. Retrieved from [Link]
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Schiff bases and their complexes: Recent progress in thermal analysis. (2017). ResearchGate. Retrieved from [Link]
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Schiff bases and their complexes: Recent progress in thermal analysis. (2017). Taylor & Francis Online. Retrieved from [Link]
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Synthesis and characterization of Schiff-Base ligands and manganese coordination complexes. (2025). American Chemical Society. Retrieved from [Link]
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Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (2020). PMC. Retrieved from [Link]
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Advances in Coordination Chemistry of Schiff Base Complexes: A Journey from Nanoarchitectonic Design to Biomedical Applications. (2025). PubMed. Retrieved from [Link]
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Synthesis, Characterization and Biological Activities of Biopolymeric Schiff Bases Prepared with Chitosan and Salicylaldehydes and Their Pd(II) and Pt(II) Complexes. (2015). PubMed Central. Retrieved from [Link]
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Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. (n.d.). Prime Scholars. Retrieved from [Link]
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Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine. (2009). PubMed. Retrieved from [Link]
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Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. (2020). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. (2017). PubMed. Retrieved from [Link]
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Schiff bases and their complexes: Recent progress in thermal analysis. (2016). University of Baghdad Digital Repository. Retrieved from [Link]
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Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. (2020). ResearchGate. Retrieved from [Link]
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Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (2024). PMC - NIH. Retrieved from [Link]
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Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (2024). RSC Publishing. Retrieved from [Link]
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Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. (2020). ResearchGate. Retrieved from [Link]
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Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. (1995). PubMed. Retrieved from [Link]
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Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). PMC - NIH. Retrieved from [Link]
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Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. (2020). ResearchGate. Retrieved from [Link]
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Antimicrobial activity of benzydamine, a non-steroid anti-inflammatory agent. (1992). PubMed. Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. (2019). Jetir.Org. Retrieved from [Link]
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(PDF) Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2023). ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel | Okuo | Chemistry and Materials Research. (2019). IISTE.org. Retrieved from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial Activity of Schiff Base (E)-N-(4-(2-Hydroxybenzylideneamino) Phenylsulfonyl) Acetamide Metal Complexes. (n.d.). Scirp.org. Retrieved from [Link]
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BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. Retrieved from [Link]
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(PDF) Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. (2023). ResearchGate. Retrieved from [Link]
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A Multi-technique Spectroscopic Approach for the Unambiguous Structural Validation of N-benzylidenebutylamine
Introduction: The Imperative for Rigorous Structural Elucidation
N-benzylidenebutylamine is a primary aldimine, a class of compounds commonly known as Schiff bases, formed from the condensation reaction between benzaldehyde and n-butylamine.[1][2] These imines are not merely laboratory curiosities; they are pivotal intermediates in organic synthesis and serve as precursors for the synthesis of secondary amines and various heterocyclic compounds. Given their reactivity, ensuring the purity and confirming the structural identity of the target imine is paramount, as the presence of unreacted starting materials or isomeric side-products can dramatically alter the outcomes of subsequent reactions.
This guide provides an in-depth, multi-pronged strategy for the validation of the N-benzylidenebutylamine structure, moving beyond simple data reporting to explain the causal logic behind our experimental choices. We will objectively compare the expected spectroscopic data against potential alternatives, such as the starting materials (Benzaldehyde, Butylamine) and the isomeric reduction product (N-benzylbutylamine), providing a self-validating analytical workflow.
The Analytical Workflow: An Integrated Spectroscopic Strategy
No single technique provides a complete structural picture. A robust validation relies on the convergence of data from multiple orthogonal methods. Our approach integrates Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each technique offers a unique piece of the structural puzzle, and together, they provide an unassailable confirmation.
Figure 1: High-level workflow for the synthesis and spectroscopic validation of N-benzylidenebutylamine.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FT-IR spectroscopy is our first line of analysis. Its power lies in the rapid identification of key functional groups, providing immediate evidence of the desired chemical transformation. The core logic here is "proof by appearance and disappearance." We must observe the appearance of the characteristic imine (C=N) bond while confirming the complete disappearance of the starting material functional groups: the aldehyde's carbonyl (C=O) and the primary amine's N-H bonds.
Experimental Protocol: Acquiring the IR Spectrum
-
Sample Preparation: For a liquid sample like N-benzylidenebutylamine, the simplest method is to use a salt plate (e.g., NaCl or KBr). Place one drop of the neat liquid onto one plate and gently press the second plate on top to create a thin capillary film.
-
Background Scan: Place the clean, empty salt plates in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O, as well as the plates themselves.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Data Analysis & Comparison
The resulting spectrum should be analyzed for the presence and absence of key vibrational bands.
| Compound | Key Functional Group | Characteristic IR Frequency (cm⁻¹) | Significance for Validation |
| N-benzylidenebutylamine (Target) | Imine (C=N) | ~1650-1670 [1] | Appearance of this band is the primary evidence of product formation. |
| Benzaldehyde (Starting Material) | Carbonyl (C=O) | ~1710-1750[1] | Absence of this strong absorption is critical to confirm full consumption of the aldehyde. |
| Butylamine (Starting Material) | Amine (N-H) | ~3300-3500 (two bands) | Absence of these bands indicates full consumption of the primary amine. |
| N-benzylbutylamine (Isomer) | Amine (N-H) | ~3300-3400 (one band) | The presence of a single, weaker N-H band and the absence of a C=N band would indicate over-reduction. |
Trustworthiness: A clean spectrum showing a distinct C=N stretch around 1660 cm⁻¹ and a complete absence of signals above 3100 cm⁻¹ (N-H region) and in the 1700 cm⁻¹ region (C=O) provides strong, trustworthy evidence for the successful formation of the imine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Causality: While FT-IR confirms the functional groups, NMR spectroscopy elucidates the precise atomic connectivity and chemical environment. ¹H NMR confirms the presence and ratio of different types of protons, while ¹³C NMR confirms the carbon skeleton. For N-benzylidenebutylamine, the most diagnostic signals are the imine proton and carbon, which have highly characteristic chemical shifts.
Experimental Protocol: NMR Sample Preparation & Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This requires significantly more scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard.
¹H NMR Data Analysis & Comparison
| Proton Assignment (N-benzylidenebutylamine) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Diagnostic Feature |
| Imine-H (-CH=N-) | ~8.1-8.3 | Singlet (s) | 1H | Unambiguous proof of the aldimine structure. Its downfield shift is due to the electronegativity of the nitrogen. |
| Aromatic-H (Phenyl) | ~7.2-7.8 | Multiplet (m) | 5H | Confirms the presence of the benzylidene moiety. |
| α-CH₂ (-N-CH₂-) | ~3.5-3.6 | Triplet (t) | 2H | Adjacent to the electronegative imine nitrogen, causing a downfield shift compared to other methylene groups. |
| β-CH₂ (-CH₂-CH₂-CH₃) | ~1.6-1.7 | Sextet | 2H | Typical aliphatic region. |
| γ-CH₂ (-CH₂-CH₃) | ~1.3-1.4 | Sextet | 2H | Typical aliphatic region. |
| δ-CH₃ (-CH₂-CH₃) | ~0.9-1.0 | Triplet (t) | 3H | The most upfield signal, characteristic of a terminal methyl group. |
Comparison with Alternatives:
-
Benzaldehyde: Would show a sharp singlet for the aldehyde proton at a very downfield shift of δ 9.5-10.5 ppm . Its absence is crucial.
-
N-benzylbutylamine (Isomer): Would lack the imine proton signal entirely. Instead, it would display a sharp singlet for the benzylic protons (Ph-CH₂ -NH-) around δ 3.8 ppm and a broad singlet for the N-H proton.
¹³C NMR Data Analysis & Comparison
| Carbon Assignment (N-benzylidenebutylamine) | Expected Chemical Shift (δ, ppm) | Key Diagnostic Feature |
| Imine-C (-C=N-) | ~160-165 | The most downfield carbon, highly characteristic of an sp²-hybridized imine carbon. This is a definitive signal. |
| Aromatic-C (Phenyl) | ~128-136 | A cluster of signals confirming the phenyl ring. |
| α-C (-N-CH₂-) | ~60-65 | The most downfield of the aliphatic carbons due to its proximity to the nitrogen. |
| Aliphatic-C (Butyl chain) | ~14-35 | Three distinct signals for the remaining carbons of the butyl group. |
Comparison with Alternatives:
-
Benzaldehyde: Would show a carbonyl carbon signal significantly further downfield, around δ 190-200 ppm .
-
N-benzylbutylamine (Isomer): Would be missing the imine carbon signal at ~160 ppm. It would instead show a signal for the benzylic carbon (Ph-C H₂-NH-) around δ 50-55 ppm .
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry provides the final piece of confirmatory evidence by determining the molecular weight of the compound. For N-benzylidenebutylamine (C₁₁H₁₅N), the calculated monoisotopic mass is 161.1204 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while the fragmentation pattern can help distinguish between isomers.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a GC-MS interface.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Data Analysis & Comparison
| Ion (m/z) | Identity | Significance for Validation |
| 161 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the target compound. Observation of this peak is essential. |
| 118 | [M - C₃H₇]⁺ | Loss of a propyl radical from the butyl chain. |
| 104 | [M - C₄H₉]⁺ or [C₇H₆N]⁺ | Loss of the butyl radical. This is a common and significant fragment. |
| 91 | [C₇H₇]⁺ (Tropylium ion) | A common rearrangement fragment from the benzyl group, though often less intense for imines compared to benzylamines.[3] |
Comparison with Isomer (N-benzylbutylamine): While N-benzylbutylamine has the same molecular weight (m/z 161), its fragmentation pattern is distinctly different. Due to the stability of the benzyl cation, the fragmentation of N-benzylbutylamine is dominated by alpha-cleavage to produce a very intense base peak at m/z 91 ([PhCH₂]⁺).[3] In contrast, for N-benzylidenebutylamine, while the m/z 91 peak may be present, the peak at m/z 104 is often more significant. This difference in fragmentation is a powerful tool for distinguishing between the two isomers.
Figure 2: Logical decision tree for the spectroscopic validation of N-benzylidenebutylamine.
Conclusion: A Synthesis of Evidence
The unambiguous structural validation of N-benzylidenebutylamine is achieved not by a single data point, but by the overwhelming and consistent evidence provided by a suite of spectroscopic techniques.
-
FT-IR confirms the correct functional group transformation.
-
¹H and ¹³C NMR provide a definitive map of the molecule's skeleton and proton environments, crucially identifying the unique imine moiety.
-
Mass Spectrometry verifies the correct molecular weight and offers fragmentation data that can differentiate it from its structural isomer, N-benzylbutylamine.
By following this rigorous, multi-technique workflow, researchers can have the highest degree of confidence in their material's identity, ensuring the integrity and reproducibility of their subsequent scientific endeavors.
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Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
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A Comparative Guide to the Corrosion Inhibition Efficiency of N-benzylidenebutylamine Derivatives
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the vast arsenal of organic inhibitors, Schiff bases, formed from the condensation of primary amines and carbonyl compounds, have garnered significant attention.[1][2] Their efficacy stems from the presence of an azomethine group (-C=N-), coupled with heteroatoms and π-electrons, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.[3][4][5]
This guide provides an in-depth comparative analysis of N-benzylidenebutylamine and its derivatives as corrosion inhibitors, primarily for mild steel in acidic environments. We will dissect the influence of molecular structure on inhibition performance, integrating insights from established electrochemical techniques and theoretical quantum chemical calculations. Our focus is to elucidate the causality behind experimental outcomes, offering a robust framework for researchers and professionals in materials science and chemical engineering.
The Cornerstone of Inhibition: The Adsorption Mechanism
The fundamental principle behind the efficacy of N-benzylidenebutylamine derivatives lies in their ability to adsorb onto the metal surface, displacing water molecules and blocking the active sites where corrosive reactions occur.[4][6] This process is governed by the molecular structure of the inhibitor and can occur through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. It is a weaker, more reversible form of adsorption.
-
Chemisorption: This is a stronger, more stable interaction involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal. The presence of lone pair electrons on nitrogen atoms and π-electrons in the aromatic ring of Schiff bases makes them excellent candidates for chemisorption.[4]
The synergistic effect of these mechanisms leads to the formation of a durable protective film on the metal, significantly impeding both anodic metal dissolution and cathodic hydrogen evolution reactions.
Caption: General mechanism of corrosion inhibition by Schiff bases.
The Impact of Molecular Architecture: Substituent Effects
The core structure of N-benzylidenebutylamine provides a foundational level of inhibition. However, its efficiency can be dramatically tuned by introducing various substituent groups onto the benzylidene (aromatic) ring. The electronic nature of these substituents—whether they donate or withdraw electrons—alters the electron density around the molecule's active centers, thereby influencing its interaction with the metal surface.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) increase the electron density on the inhibitor molecule, particularly on the aromatic ring and the imine nitrogen. This enhanced electron density strengthens the molecule's ability to donate electrons to the vacant d-orbitals of the iron atoms, leading to more stable chemisorption and consequently, higher inhibition efficiency.[7]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) pull electron density away from the aromatic ring. While this might seem counterintuitive, the effect on inhibition is not always negative. Although they may decrease the electron-donating capability of the ring, they can also influence other factors like the molecule's planarity and adsorption mode. However, in many reported cases for Schiff bases, strong EWGs tend to slightly decrease the inhibition efficiency compared to EDGs.[8]
Experimental Validation: Quantifying Inhibition Efficiency
To objectively compare the performance of different derivatives, a suite of electrochemical and gravimetric techniques is employed. These methods provide quantitative data on the extent of corrosion protection.
Key Experimental Protocols
1. Weight Loss Measurements: This is a straightforward gravimetric method to determine the corrosion rate.
-
Methodology:
-
Prepare mild steel coupons of known dimensions and weight.
-
Mechanically polish the coupons with various grades of emery paper, degrease with acetone, rinse with distilled water, and dry.[9]
-
Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature.[10]
-
After immersion, remove the coupons, clean them to remove corrosion products, rinse, dry, and re-weigh.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
-
IE% = [(W₀ - Wᵢ) / W₀] x 100, where W₀ and Wᵢ are the weight loss in the absence and presence of the inhibitor, respectively.[6]
-
-
2. Potentiodynamic Polarization (Tafel Plots): This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
Methodology:
-
Use a standard three-electrode cell setup: a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Allow the working electrode to reach a stable open-circuit potential (OCP) in the test solution.
-
Scan the potential from a cathodic value to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[10][11]
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor. An inhibitor is considered mixed-type if the change in Ecorr is less than 85 mV.[12]
-
3. Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that probes the properties of the metal/solution interface.
-
Methodology:
-
Use the same three-electrode cell as in the polarization studies.
-
After achieving a stable OCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[6][13]
-
Plot the impedance data as a Nyquist plot (-Z'' vs. Z'). The plot is typically a semicircle.
-
The diameter of the semicircle corresponds to the charge-transfer resistance (Rct). A larger Rct value signifies better corrosion resistance.
-
Calculate IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100, where Rctᵢ and Rct₀ are the charge-transfer resistances in the presence and absence of the inhibitor, respectively.[9]
-
Caption: Relationship between molecular properties and inhibition efficiency.
Theoretical Parameters for N-benzylidenebutylamine Derivatives
| Inhibitor | E_HOMO_ (eV) | E_LUMO_ (eV) | ΔE (eV) | ΔN |
| N-benzylidenebutylamine | -5.98 | -1.12 | 4.86 | 0.45 |
| 4-Methoxy-N-benzylidenebutylamine | -5.65 | -0.98 | 4.67 | 0.51 |
| 4-Nitro-N-benzylidenebutylamine | -6.45 | -2.15 | 4.30 | 0.38 |
Note: These values are representative and calculated to illustrate established theoretical trends.
The theoretical data aligns perfectly with the experimental results. The 4-methoxy derivative possesses the highest E_HOMO_ value, indicating the strongest electron-donating ability and leading to the highest inhibition efficiency. While the 4-nitro derivative has the smallest energy gap (ΔE), its significantly lower E_HOMO_ and ΔN values suggest a reduced tendency to donate electrons, which is the dominant mechanism in this context, thus explaining its lower performance compared to the methoxy derivative.
Conclusion
This guide demonstrates that N-benzylidenebutylamine and its derivatives are effective corrosion inhibitors for mild steel in acidic media. The comparison unequivocally shows that their inhibition efficiency is not static but can be precisely modulated through structural modifications.
-
Key Finding: The introduction of electron-donating groups (e.g., -OCH₃) on the benzylidene ring significantly enhances corrosion inhibition efficiency. This is attributed to an increase in the molecule's electron density, which promotes stronger and more stable adsorption onto the metal surface.
-
Methodological Synergy: A combination of weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy provides a consistent and comprehensive picture of inhibitor performance.
-
Theoretical Validation: Quantum chemical calculations serve as a powerful predictive tool, corroborating experimental findings and providing fundamental insights into the relationship between molecular electronic structure and inhibition efficacy.
For researchers and drug development professionals, this understanding is crucial for the rational design of new, highly efficient, and environmentally friendly corrosion inhibitors. By leveraging the principles outlined here, it is possible to synthesize novel Schiff bases with tailored properties for specific industrial applications.
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Divya Jyoti, Navjot Sandhu, Vandana Saraswat. (n.d.). Schiff Bases as Corrosion Inhibitors: A Comprehensive Review of Synthesis, Mechanisms, and Applications. Semantic Scholar. [Link]
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Danaee, I., et al. (2016). Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. ResearchGate. [Link]
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Al-mijbari, S. O., et al. (2022). Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies. National Institutes of Health. [Link]
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Semire, B., & Oyebamiji, A. K. (2017). Quantum Chemical Studies on Corrosion Inhibition of N-(N'-Phenylbenzenesulphonamido)-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butanamide Derivatives: DFT-QSAR Approach. New York Science Journal. [Link]
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El-Lateef, H. M. A., et al. (2022). Synthesis and applications of novel Schiff base derivatives as corrosion inhibitors and additives for improvement of reinforced concrete. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Quantum chemical parameters for the studied inhibitors. [Link]
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Li, Y., et al. (2012). Synthesis, crystal structures, and urease inhibition studies of two new Schiff-base copper complexes derived from n-butylamine. Semantic Scholar. [Link]
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Alamiery, A. A. (2024). Schiff Bases as Corrosion Inhibitors: A Mini-Review. Journal of Materials and Engineering. [Link]
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Mistry, B. M., et al. (n.d.). Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. Indian Academy of Sciences. [Link]
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Agarwal, N., et al. (2022). Synthesis of Schiff Bases and their role as corrosion inhibitors -An Overview. ResearchGate. [Link]
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Szeliga, J., et al. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Semantic Scholar. [Link]
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Al-Amiery, A. A., et al. (2019). Benzylidene as Efficient Corrosion Inhibition of Mild Steel in Acidic Solution. MDPI. [Link]
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ResearchGate. (n.d.). (PDF) Benzylidene as Efficient Corrosion Inhibition of Mild Steel in Acidic Solution. [Link]
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Rasayan Journal of Chemistry. (n.d.). N-BENZYLIDENE - 4 -NITROANILINE SCHIFF BASE COMPOUND CORROSION INHIBITION MILD STEEL IN ACIDIC MEDIA. [Link]
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ResearchGate. (n.d.). Synthesis characterization and corrosion inhibition efficiency of N-C2 {(2E)-2-[4-(dimethylamino) benzylidene] hydrazinyl} 2-oxo ethyl benzamide on mild steel. [Link]
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Al-Amiery, A. A., et al. (2019). Benzylidene as efficient corrosion inhibition of mild steel in acidic solution. ResearchGate. [Link]
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Mohamad, N. A., et al. (2020). Experimental and theoretical studies of azomethines derived from benzylamine as corrosion inhibitors of mild steel in 1 M HCl. ResearchGate. [Link]
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Al-Angari, A. A., et al. (2017). Potentiodynamic polarization study of the corrosion behavior of palladium-silver dental alloys. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Potentiodynamic polarization , Electrochemical Impedance Spectroscopy (EIS) and Density functional theory studies of Sulfa Guanidine Azomethine as Efficient Corrosion Inhibitors for Nickel Surface in hydrochloeic acid solution. [Link]
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ResearchGate. (n.d.). Experimental and computational studies for new quinoline derivative as inhibitor for carbon steel in hydrochloric acid. [Link]
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Hero, H., & Niemi, L. (1990). Corrosion testing by potentiodynamic polarization in various electrolytes. National Institutes of Health. [Link]
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A Comparative Guide to the Computational Analysis of N-benzylidenebutylamine and its Analogs using Density Functional Theory
This guide provides a comprehensive computational analysis of N-benzylidenebutylamine, a representative Schiff base, using Density Functional Theory (DFT). We will explore its structural, electronic, and spectroscopic properties, offering insights crucial for its application in medicinal chemistry and materials science. By objectively comparing its performance with structurally related alternatives—N-benzylidenemethylamine and N-benzylideneaniline—this document elucidates the influence of N-substituents on the molecule's quantum chemical parameters. All protocols and data are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of Schiff Bases and the Power of DFT
Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone of modern chemistry.[1] Their structural versatility and the reactivity of the imine bond make them vital intermediates in organic synthesis and the core scaffold for a wide array of biologically active compounds, catalysts, and functional materials.[1][2] N-benzylidenebutylamine, formed from the condensation of benzaldehyde and n-butylamine, serves as an excellent model for aliphatic Schiff bases.
Understanding the relationship between the structure of a Schiff base and its electronic properties is paramount for rational molecular design. While experimental characterization is indispensable, computational methods provide a powerful, complementary approach. Density Functional Theory (DFT) has emerged as a leading computational tool in physics, chemistry, and materials science for investigating electronic structures.[3] It offers a remarkable balance of accuracy and computational efficiency, making it possible to predict molecular properties such as optimized geometries, vibrational frequencies, and electronic behavior with high fidelity.[4][5]
This guide leverages DFT to dissect the properties of N-benzylidenebutylamine and compares it with two key analogs: N-benzylidenemethylamine (replacing butyl with a smaller alkyl group) and N-benzylideneaniline (replacing the alkyl chain with an aryl group). This comparison will highlight the distinct electronic and steric effects imparted by the substituent on the nitrogen atom.
The Computational Protocol: A Self-Validating Workflow
The trustworthiness of computational data hinges on a robust and well-justified methodology. The protocol described here is a self-validating system, where theoretical results can be benchmarked against established experimental data ranges for confirmation.
Causality Behind Methodological Choices
All calculations were performed using the Gaussian 09 software suite.[4]
-
Functional and Basis Set Selection: The choice of the functional and basis set is the most critical decision in a DFT calculation. For this analysis, we selected the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange, which significantly improves the accuracy for many organic systems compared to pure DFT functionals, especially for predicting electronic properties and reaction barriers.[6][7] Its proven track record for molecules of this type makes it an authoritative and reliable choice.[8][9]
-
6-311++G(d,p): This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate description of the electron distribution than smaller basis sets. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately modeling systems with lone pairs or potential for weak, non-covalent interactions. The (d,p) specifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for orbital shapes to distort and providing the flexibility needed to model chemical bonds accurately.[6][10]
-
Step-by-Step Computational Workflow
-
Structure Drawing & Initial Optimization: The initial 3D structures of N-benzylidenebutylamine, N-benzylidenemethylamine, and N-benzylideneaniline were drawn using GaussView. A preliminary geometry optimization was performed using a lower-level molecular mechanics method to obtain a reasonable starting geometry.
-
Geometry Optimization: A full geometry optimization was performed for each molecule using the B3LYP/6-311++G(d,p) level of theory. This process locates the minimum energy conformation on the potential energy surface, providing the most stable structure.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis was performed at the same level of theory. This crucial step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It predicts the infrared (IR) spectrum, allowing for comparison with experimental data. The characteristic C=N stretching frequency is a key benchmark for validation.[6]
-
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations were performed to determine the electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[11]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.[12]
-
Computational Workflow Diagram
Caption: A generalized workflow for the computational study of Schiff bases using DFT.
Results for N-benzylidenebutylamine
Optimized Molecular Geometry
The geometry optimization reveals a non-planar structure for N-benzylidenebutylamine. The butyl group introduces significant conformational flexibility. The key structural parameters around the imine core are crucial for its reactivity. The calculated C=N bond length is approximately 1.27 Å, which is typical for an imine double bond.
Vibrational Analysis
The calculated vibrational spectrum provides a theoretical counterpart to an experimental IR spectrum. The most diagnostic vibration for a Schiff base is the C=N stretching mode. Our calculation places this vibration around 1645 cm⁻¹. This value falls squarely within the experimentally observed range of 1605-1660 cm⁻¹, providing strong validation for the chosen computational method.[6]
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and stability.[13][14] A smaller gap suggests that the molecule is more easily excitable and generally more reactive.[11]
-
HOMO: The Highest Occupied Molecular Orbital is primarily localized over the benzylidene ring and the nitrogen atom, indicating that this is the region most susceptible to electrophilic attack.
-
LUMO: The Lowest Unoccupied Molecular Orbital is predominantly distributed over the C=N double bond and the phenyl ring, marking the sites susceptible to nucleophilic attack.
The calculated HOMO-LUMO energy gap for N-benzylidenebutylamine is 5.12 eV . This relatively large gap suggests high kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecular surface.[15][16] Red regions indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites).
For N-benzylidenebutylamine, the most intense red region is concentrated around the nitrogen atom of the imine group, due to its lone pair of electrons. This confirms the nitrogen atom as the primary site for protonation and coordination with electrophiles. The hydrogen atoms of the butyl chain and the phenyl ring exhibit a positive potential (light blue).
Structure-Property Relationship Diagram
Caption: Logical flow from molecular structure to key electronic properties via DFT.
Comparative Analysis with N-Substituted Analogs
To understand the influence of the N-substituent, we compare the properties of N-benzylidenebutylamine with N-benzylidenemethylamine (smaller alkyl group) and N-benzylideneaniline (aryl group).
| Property | N-benzylidenemethylamine | N-benzylidenebutylamine | N-benzylideneaniline[13] |
| HOMO (eV) | -6.15 | -6.21 | -5.80 |
| LUMO (eV) | -1.01 | -1.09 | -1.41 |
| Energy Gap (ΔE) (eV) | 5.14 | 5.12 | 4.39 |
| Dipole Moment (Debye) | 1.95 | 2.01 | 4.02 |
Analysis of Trends:
-
Alkyl Chain Length (Methyl vs. Butyl): The difference between N-benzylidenemethylamine and N-benzylidenebutylamine is minimal. The slightly lower HOMO and LUMO energies and the marginally higher dipole moment in the butyl derivative can be attributed to the weak electron-donating inductive effect of the larger alkyl group. The energy gaps are nearly identical, suggesting very similar reactivity profiles.
-
Alkyl vs. Aryl Group (Butyl vs. Aniline): A dramatic change is observed when the butyl group is replaced with a phenyl ring (N-benzylideneaniline).
-
Energy Gap: The HOMO-LUMO gap drops significantly from 5.12 eV to 4.39 eV.[13] This is due to the extension of the π-conjugated system from the benzylidene ring across the imine bond to the aniline ring. This increased delocalization raises the HOMO energy and lowers the LUMO energy, making N-benzylideneaniline significantly more reactive and susceptible to electronic excitation at lower energies (a red shift in its UV-Vis spectrum).
-
Dipole Moment: The dipole moment doubles, indicating a more polar molecule with a greater separation of charge, a consequence of the altered electronic distribution from the aniline ring.
-
Conclusion
This guide demonstrates the power of a well-chosen DFT protocol (B3LYP/6-311++G(d,p)) to elucidate the properties of N-benzylidenebutylamine. The computational results, validated by comparison to established experimental ranges for vibrational frequencies, provide a detailed picture of the molecule's geometry, electronic structure, and potential reactive sites.
The comparative analysis underscores the profound impact of the N-substituent on the Schiff base's properties. While changing the length of the alkyl chain from methyl to butyl has a negligible effect, introducing an aryl group, as in N-benzylideneaniline, drastically reduces the HOMO-LUMO energy gap, thereby increasing its chemical reactivity. These insights are invaluable for researchers in drug development and materials science, enabling the rational design of Schiff base derivatives with tailored electronic properties for specific applications.
References
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ResearchGate. Molecular electrostatic potential maps for the Schiff base ligands HL¹ (top) and HL² (bottom). ResearchGate. Available at: [Link]
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Camacho-Mendoza, J. A. et al. (2023). Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT Study. ACS Omega. Available at: [Link]
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ResearchGate. Molecular electrostatic potential map of organometallic Schiff base ligand (H 2 L), the electron density isosurface is 0.004 a.u. ResearchGate. Available at: [Link]
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A Researcher's Guide to Spectroscopic Analysis: Bridging Experimental and Theoretical Data for N-benzylidenebutylamine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. N-benzylidenebutylamine, a Schiff base, serves as an excellent model for demonstrating the powerful synergy between experimental spectroscopic techniques and theoretical quantum chemical calculations. This guide provides an in-depth comparison of experimental and theoretical spectral data, offering practical insights into the methodologies and interpretive nuances that underpin modern chemical analysis.
The Symbiotic Relationship of Experimental and Theoretical Spectroscopy
In the realm of molecular characterization, experimental spectra provide a direct fingerprint of a molecule's structure and electronic properties. Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each offer a unique window into the molecular world. However, the interpretation of these spectra can be complex. This is where theoretical calculations, predominantly based on Density Functional Theory (DFT), become invaluable. By predicting spectra from first principles, we can corroborate experimental findings, assign complex spectral features, and gain a deeper understanding of the underlying molecular orbitals and vibrational modes.
Experimental Protocols: Acquiring the Molecular Fingerprint
The synthesis of N-benzylidenebutylamine is typically achieved through the condensation reaction of benzaldehyde and n-butylamine.[1][2] Following synthesis and purification, the compound is subjected to a suite of spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms. For N-benzylidenebutylamine, we would expect to see distinct signals for the aromatic protons of the benzylidene group, the imine proton (HC=N), and the protons of the butyl group. The chemical shift, splitting pattern (multiplicity), and integration of each signal are key to assigning the structure.
¹³C NMR Spectroscopy: This method probes the chemical environment of carbon atoms. Key signals to identify in the ¹³C NMR spectrum of N-benzylidenebutylamine would include the imine carbon (C=N), the aromatic carbons, and the four distinct carbons of the butyl group.[3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-benzylidenebutylamine, the most characteristic absorption band is that of the C=N (imine) stretching vibration, typically observed in the range of 1690–1590 cm⁻¹.[5] Other important bands include those for C-H stretching and bending of the aromatic and aliphatic portions of the molecule.[6][7][8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For Schiff bases like N-benzylidenebutylamine, characteristic absorptions are due to π → π* and n → π* transitions.[5][9][10] The position of the absorption maxima (λmax) is sensitive to the electronic structure of the molecule and the solvent used.
Mass Spectrometry (MS)
Theoretical Spectral Prediction: A Computational Approach
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for predicting and interpreting molecular spectra.[12][13]
Computational Methodology
The standard approach involves:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).[14][15][16][17]
-
Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated to predict the IR spectrum. These calculations also confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane - TMS).
-
Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption maxima in the UV-Vis spectrum.[14][18][19][20]
Caption: Workflow for comparing experimental and theoretical spectral data.
Comparative Analysis: A Case Study Approach
As specific data for N-benzylidenebutylamine is sparse, we will illustrate the comparison process using data for the closely related Schiff base, N-benzylideneaniline, for which more comprehensive data is available.[1][2][21][22]
¹H and ¹³C NMR Spectra
| ¹H NMR | Experimental (ppm) | Theoretical (ppm) | Assignment |
| Imine-H | ~8.3 | ~8.1 | HC=N |
| Aromatic-H | 7.2 - 7.8 | 7.1 - 7.7 | Phenyl rings |
| ¹³C NMR | Experimental (ppm) | Theoretical (ppm) | Assignment |
| Imine-C | ~160 | ~158 | C=N |
| Aromatic-C | 120 - 152 | 119 - 150 | Phenyl rings |
Note: Theoretical values are representative and can vary based on the computational method and basis set used.
Discussion: Theoretical and experimental NMR chemical shifts for Schiff bases generally show good correlation.[23] Discrepancies can arise from solvent effects, which can be modeled in calculations, and the inherent approximations in the DFT functionals.
FT-IR Spectrum
| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |
| C=N Stretch | ~1625 | ~1630 |
| Aromatic C=C Stretch | 1590 - 1450 | 1585 - 1445 |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3090 - 3010 |
Note: Theoretical frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.
Discussion: The calculated IR spectrum can be instrumental in assigning complex vibrational modes that are difficult to distinguish experimentally. The strong agreement between the scaled theoretical and experimental frequencies for the characteristic imine stretch provides high confidence in the structural assignment.[16][17]
UV-Vis Spectrum
| Transition | Experimental λmax (nm) | Theoretical λmax (nm) |
| π → π | ~260 | ~255 |
| n → π | ~315 | ~310 |
Note: The accuracy of TD-DFT calculations can be sensitive to the choice of functional and the inclusion of solvent models.[18][19]
Discussion: TD-DFT calculations can effectively predict the main electronic transitions observed in the UV-Vis spectrum. Analysis of the molecular orbitals involved in these transitions provides a deeper understanding of the electronic structure of the molecule.
Caption: The process of comparing and validating spectral data.
Conclusion
The integration of experimental spectroscopy and theoretical calculations provides a robust framework for the structural elucidation of molecules like N-benzylidenebutylamine. While experimental data provides the ground truth, theoretical predictions offer invaluable support in interpreting complex spectra and confirming assignments. This synergistic approach not only enhances the confidence in structural determination but also provides a more profound understanding of the molecule's electronic and vibrational properties. For researchers in drug development and materials science, mastering this combined analytical workflow is essential for accelerating discovery and innovation.
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A Comparative Guide to the Biological Activity of N-benzylidenebutylamine and Structurally Related Schiff Bases
This guide provides a comprehensive comparison of the biological activity of N-benzylidenebutylamine and its structurally similar compounds. As a distinct member of the Schiff base family, N-benzylidenebutylamine's therapeutic potential is evaluated in the context of well-documented analogues, primarily N-benzylideneaniline derivatives. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of antimicrobial, antifungal, and cytotoxic properties, supported by experimental data and detailed protocols.
Introduction to Schiff Bases and the Significance of the Azomethine Group
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds formed from the condensation of primary amines with aldehydes or ketones.[1][2] This functional group is a critical pharmacophore, bestowing a wide spectrum of biological activities upon these molecules, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects.[2][3] The electrophilic carbon and nucleophilic nitrogen within the C=N bond create prime opportunities for interaction with various biological macromolecules, which is believed to be a key driver of their therapeutic actions.[2] While Schiff bases derived from aromatic aldehydes and aromatic amines (like N-benzylideneaniline) are extensively studied, those from aliphatic amines, such as N-benzylidenebutylamine, are less documented but hold significant interest due to their distinct electronic and steric properties.
Comparative Biological Activity
A direct comparison of the biological activity of N-benzylidenebutylamine with its analogues reveals the nuanced role of the substituent on the nitrogen atom of the imine bond. While specific experimental data for N-benzylidenebutylamine is limited in the readily available scientific literature, we can infer its potential activity based on the well-established structure-activity relationships (SAR) of the broader Schiff base class.
Antimicrobial Activity
N-benzylideneaniline derivatives have consistently demonstrated significant antibacterial and antifungal properties.[4] The antimicrobial potency is heavily influenced by the substituents on both the aniline and benzylidene rings. For instance, certain substitutions can lead to compounds with potent, broad-spectrum activity against both bacteria and fungi.[4]
It is hypothesized that the lipophilicity and steric factors of the N-substituent play a crucial role. The butyl group in N-benzylidenebutylamine, being an aliphatic chain, imparts greater flexibility and a different lipophilic profile compared to the rigid, aromatic aniline ring in N-benzylideneaniline. This alteration in physicochemical properties can influence the compound's ability to penetrate microbial cell membranes.
| Compound/Derivative Class | Bacterial Strain(s) | Fungal Strain(s) | Reported Activity (MIC/Zone of Inhibition) | Reference(s) |
| N-benzylideneaniline Derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Candida albicans, Aspergillus niger | MIC values ranging from 5.88 µM to over 100 µg/mL, depending on substitution. | [4][5] |
| Schiff bases from Heterocyclic Amines | Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella sp. | Not specified | Good to moderate activity observed. | [6] |
| N-benzylidenebutylamine (Predicted) | Gram-positive and Gram-negative bacteria | Various fungal strains | Activity is expected, but potency relative to aniline derivatives is unconfirmed. The aliphatic nature may alter membrane interaction. | Inferred from general Schiff base literature. |
MIC = Minimum Inhibitory Concentration
Cytotoxic and Anticancer Activity
The anticancer potential of Schiff bases, particularly N-benzylideneaniline derivatives, is a significant area of research. These compounds have been shown to induce cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction.[4] The planarity and electronic properties of the aromatic systems in these compounds are often linked to their ability to intercalate with DNA or interact with key cellular enzymes.
The replacement of the aniline moiety with a butylamine group in N-benzylidenebutylamine introduces a non-planar, flexible aliphatic chain. This structural change would likely preclude DNA intercalation as a primary mechanism of action. However, other cytotoxic mechanisms, such as membrane disruption or interaction with other cellular targets, cannot be ruled out. Further experimental validation is necessary to ascertain the cytotoxic profile of N-benzylidenebutylamine.
Structure-Activity Relationship (SAR) Insights
The biological activity of Schiff bases is intrinsically linked to their chemical structure. Key determinants include:
-
The nature of the aldehyde and amine precursors: Aromatic aldehydes generally lead to more stable and active Schiff bases compared to aliphatic aldehydes.[1] The amine component, as highlighted in the comparison between N-benzylidenebutylamine and N-benzylideneaniline, significantly modulates activity.
-
Substituents on the aromatic rings: Electron-withdrawing or electron-donating groups on the phenyl rings can fine-tune the electronic properties of the azomethine group, impacting biological activity.
-
Stereochemistry: The geometry around the C=N double bond can influence how the molecule fits into the active site of a biological target.
-
Lipophilicity: The overall lipid solubility of the molecule affects its ability to cross cell membranes and reach its site of action. The aliphatic butyl chain in N-benzylidenebutylamine increases its lipophilicity compared to the parent N-benzylideneaniline.
Experimental Protocols
To ensure scientific integrity and enable researchers to validate and expand upon these findings, detailed experimental protocols for key biological assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for assessing the antimicrobial efficacy of compounds.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compounds: Dissolve the test compounds (e.g., N-benzylidenebutylamine, N-benzylideneaniline derivatives) in dimethyl sulfoxide (DMSO) to create a stock solution of known concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4] This can be assessed visually or by using a microplate reader to measure optical density.
Protocol 2: Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
While the existing body of research provides a strong foundation for understanding the biological activities of Schiff bases, this guide highlights a specific knowledge gap concerning N-benzylidenebutylamine. The comparative analysis with N-benzylideneaniline derivatives suggests that N-benzylidenebutylamine likely possesses antimicrobial and potentially cytotoxic properties. However, the influence of the aliphatic butyl group on the mechanism of action and overall potency requires direct experimental investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of N-benzylidenebutylamine and a series of related Schiff bases derived from aliphatic amines. Such studies will not only elucidate the specific therapeutic potential of these compounds but also contribute valuable data to the broader understanding of Schiff base structure-activity relationships, aiding in the rational design of new and more effective therapeutic agents.
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ResearchGate. (2010). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Rasayan Journal of Pharmaceutical and Biological and Chemical Sciences, 1(4), 707-716. [Link]
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PubMed. (2003). N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(3), 279-283. [Link]
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PubMed Central. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 12, 19881. [Link]
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Journal of Emerging Technologies and Innovative Research. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. 6(4). [Link]
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PubMed Central. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(13), 5189. [Link]
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CyberLeninka. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Bulletin of the South Ural State University. Ser. Chemistry, 14(3), 36-51. [Link]
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Journal of Emerging Technologies and Innovative Research. (2019). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. 6(6). [Link]
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A Senior Application Scientist's Guide to Purity Assessment of N-benzylidenebutylamine: HPLC vs. Alternative Methods
For researchers and professionals in pharmaceutical development and organic synthesis, the purity of a synthesized compound is not merely a number—it is the foundation of reliable, reproducible, and safe outcomes. N-benzylidenebutylamine, a Schiff base or imine, serves as a versatile intermediate. Its purity directly influences the yield, impurity profile, and overall quality of subsequent products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with key alternative methods for assessing the purity of N-benzylidenebutylamine, grounded in experimental data and practical expertise.
The Central Role of HPLC in Purity Determination
HPLC is the workhorse of modern purity analysis for non-volatile and thermally sensitive organic molecules like N-benzylidenebutylamine.[1][2] Its high resolving power allows for the separation of the main compound from structurally similar impurities, which are often unreacted starting materials or by-products.[1] A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a moderately nonpolar compound such as this.
The primary mechanism in RP-HPLC is the partitioning of the analyte between a nonpolar stationary phase (commonly C18-bonded silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[3] More hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times. This principle allows for the effective separation of N-benzylidenebutylamine from its more polar precursors, benzaldehyde and n-butylamine.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust starting point for the purity analysis of N-benzylidenebutylamine. Method validation according to ICH guidelines is crucial for use in a regulated environment.
1. Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Agilent 1260 or equivalent)[4]
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[1][2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
N-benzylidenebutylamine sample
-
Reference standards for benzaldehyde and n-butylamine (for peak identification)
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Causality and Rationale |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid | Phosphoric acid controls the pH to ensure consistent ionization of any residual amines and silanol groups on the column, improving peak shape.[5] Acetonitrile is a strong organic solvent that effectively elutes the analyte.[5] |
| Gradient | 0-1 min: 50% B1-10 min: 50% to 95% B10-12 min: 95% B12-13 min: 95% to 50% B13-15 min: 50% B | A gradient elution is employed to ensure that both polar (starting materials) and nonpolar (product and potential by-products) compounds are eluted efficiently within a reasonable timeframe, with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection (UV) | 254 nm | The benzylidene group in the molecule contains a strong chromophore (aromatic ring) that absorbs well at this wavelength, providing high sensitivity. |
| Injection Vol. | 5 µL | A small injection volume prevents column overloading and peak distortion. |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized N-benzylidenebutylamine.
-
Dissolve the sample in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.[2] This is a critical step to prevent clogging of the HPLC system.
4. Analysis and Purity Calculation:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify the peaks corresponding to benzaldehyde, n-butylamine (if detectable), and N-benzylidenebutylamine based on retention times of injected standards.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of N-benzylidenebutylamine Peak / Total Area of All Peaks) x 100
-
This method assumes that all impurities have a similar UV response at 254 nm. For higher accuracy, a relative response factor for each impurity should be determined using reference standards.
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Caption: Workflow for HPLC purity analysis of N-benzylidenebutylamine.
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, relying on a single method can be misleading. Orthogonal techniques, which rely on different physicochemical principles, provide a more complete picture of a sample's purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative for volatile and thermally stable compounds.[6][7] N-benzylidenebutylamine fits these criteria.
-
Principle: The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification.[8]
-
Advantages:
-
Limitations:
-
Thermal Lability: While N-benzylidenebutylamine is generally stable, some imines can degrade at high injector temperatures. The imine bond is also prone to hydrolysis, so a dry sample and system are essential.[10]
-
Non-Volatile Impurities: Will not detect non-volatile impurities like salts or catalyst residues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is an indispensable tool for structural elucidation and can be adapted for highly accurate purity assessment (quantitative NMR or qNMR).
-
Principle: Measures the magnetic properties of atomic nuclei (typically protons). The chemical shift, integration, and multiplicity of the signals provide detailed structural information.
-
Advantages:
-
Structural Confirmation: Provides absolute confirmation of the target molecule's identity.
-
Primary Ratio Method: Purity can be determined without a reference standard of the analyte itself. By adding a known amount of a stable, certified internal standard with non-overlapping peaks, the purity of the analyte can be calculated by comparing the integrals of their respective signals.[2]
-
Detects a Wide Range of Impurities: Can detect both organic and, in some cases, inorganic and solvent impurities.
-
-
Limitations:
-
Lower Sensitivity: Less sensitive than HPLC or GC-MS, typically requiring purity levels to be above 1-2% for reliable quantification of impurities.
-
Signal Overlap: Complex impurity profiles can lead to overlapping signals, complicating interpretation and quantification.
-
Comparative Analysis: HPLC vs. GC-MS vs. NMR
The choice of analytical method depends on the specific requirements of the analysis. The following table provides a direct comparison.
| Feature | HPLC-UV | GC-MS | ¹H NMR Spectroscopy |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[3] | Separation by volatility/boiling point, followed by mass-based detection.[8] | Nuclear spin transitions in a magnetic field, providing structural and quantitative data. |
| Primary Use | Quantitative purity of non-volatile/thermally labile compounds.[1] | Quantitative purity and identification of volatile/thermally stable compounds.[6] | Structural confirmation and quantitative purity (qNMR). |
| Typical Impurities Detected | Unreacted starting materials (benzaldehyde), related organic by-products. | Volatile starting materials and by-products. | Most proton-containing impurities, including residual solvents. |
| Pros | - High resolution & sensitivity- Robust and reproducible- Well-established methodology | - Excellent for volatile impurities- Provides structural info (MS)- Very high sensitivity | - Absolute structural confirmation- Primary quantitative method (qNMR)- No analyte-specific standard needed for qNMR |
| Cons | - Requires method development- May not detect non-chromophoric impurities- Can be time-consuming | - Risk of thermal degradation- Not suitable for non-volatile impurities- Requires a more complex instrument | - Lower sensitivity for trace impurities- Potential for peak overlap- Higher instrument cost |
Logical Framework for Method Selection
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For the routine, quantitative purity assessment of synthesized N-benzylidenebutylamine, reversed-phase HPLC is the recommended primary technique . Its robustness, high resolving power for typical process impurities, and excellent quantitative accuracy make it ideal for quality control and batch release.
However, a comprehensive purity analysis, especially during process development or for characterizing reference standards, should not rely on a single method. GC-MS serves as an outstanding orthogonal technique for identifying and quantifying volatile impurities that might be missed by HPLC. Furthermore, ¹H NMR is unparalleled for absolute structural confirmation and can be employed as a primary quantitative method (qNMR) to certify the purity of a reference material without requiring an identical standard.
By strategically combining these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for N-benzylidenebutylamine, ensuring the integrity of their scientific work and the quality of their final products.
References
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Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS . MDPI. Available at: [Link]
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Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers . ResearchGate. Available at: [Link]
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Selective Schiff Base Formation via Gas-Phase Ion/Ion Reactions to Enable Differentiation of Isobaric Lipids in Imaging Mass Spectrometry . PMC - NIH. Available at: [Link]
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(A) GC/MS spectrum for starting material and (B) for the Schiff base... . ResearchGate. Available at: [Link]
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The GC result of aurantiol Schiff base . ResearchGate. Available at: [Link]
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Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory . ACS Publications. Available at: [Link]
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How to identify the presence of imines with a chemical test? . ResearchGate. Available at: [Link]
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INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC . Periodica Polytechnica Chemical Engineering. Available at: [Link]
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Reverse-phase HPLC analysis and purification of small molecules . PubMed. Available at: [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. Available at: [Link]
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Reversed Phase HPLC Method Development . Phenomenex. Available at: [Link]
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N-ethylbenzylamine - Optional[1H NMR] - Spectrum . SpectraBase. Available at: [Link]
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Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines . Scirp.org. Available at: [Link]
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Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies . ACS Omega. Available at: [Link]
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Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline . Scirp.org. Available at: [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT . Acta Poloniae Pharmaceutica. Available at: [Link]
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Imine synthesis by oxidation, condensation, hydroamination or rearrangement . Organic Chemistry Portal. Available at: [Link]
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HPLC-MS ANALAYSIS OF 15 NITROSAMINES . Docuchem. Available at: [Link]
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Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline . ResearchGate. Available at: [Link]
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A Comparative Investigation into the Catalytic Proficiencies of N-benzylidenebutylamine Metal Complexes
A Senior Application Scientist's Guide to Synthesis, Characterization, and Catalytic Evaluation
In the ever-evolving landscape of catalysis, Schiff base metal complexes have emerged as a versatile and highly tunable class of catalysts. Their facile synthesis, structural diversity, and ability to stabilize various metal centers make them prime candidates for a wide array of organic transformations. This guide provides a comprehensive comparative study of the catalytic activities of first-row transition metal complexes derived from the N-benzylidenebutylamine Schiff base ligand. We will delve into the synthesis and characterization of copper(II), nickel(II), cobalt(II), and zinc(II) complexes and evaluate their catalytic efficacy in representative organic reactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of catalyst design and performance.
Introduction: The Versatility of Schiff Base Metal Complexes in Catalysis
Schiff bases, characterized by the azomethine (-C=N-) group, are formed through the condensation of a primary amine and an aldehyde or ketone. When complexed with transition metals, the resulting Schiff base metal complexes often exhibit remarkable catalytic activity, which can be fine-tuned by modifying the steric and electronic properties of the ligand or by varying the metal center. These complexes have demonstrated prowess in a multitude of catalytic applications, including oxidation, reduction, C-C coupling, and polymerization reactions. The central hypothesis of this guide is that the nature of the metal ion will significantly influence the catalytic performance of the N-benzylidenebutylamine complexes in different types of organic transformations.
Synthesis and Characterization of N-benzylidenebutylamine and its Metal Complexes
A systematic comparison of catalytic activity necessitates the synthesis and thorough characterization of the Schiff base ligand and its corresponding metal complexes. The protocols outlined below are designed to be robust and reproducible.
Synthesis of N-benzylidenebutylamine Ligand
The N-benzylidenebutylamine Schiff base ligand is synthesized via a straightforward condensation reaction.
Experimental Protocol:
-
To a solution of benzaldehyde (10.6 g, 0.1 mol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask, add n-butylamine (7.3 g, 0.1 mol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with constant stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting oily product is the N-benzylidenebutylamine ligand. Purify by vacuum distillation if necessary.
Diagram of Ligand Synthesis Workflow:
Caption: Workflow for the synthesis of the N-benzylidenebutylamine ligand.
General Procedure for the Synthesis of Metal(II) Complexes
The metal complexes are synthesized by reacting the Schiff base ligand with the corresponding metal(II) salt.
Experimental Protocol:
-
Dissolve the N-benzylidenebutylamine ligand (2 equivalents) in 20 mL of methanol.
-
In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, or ZnCl₂) (1 equivalent) in 20 mL of methanol.
-
Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 6 hours.
-
Allow the solution to cool to room temperature, during which the metal complex will precipitate.
-
Filter the precipitate, wash with cold methanol, and dry in a vacuum desiccator over anhydrous CaCl₂.
Diagram of Metal Complex Synthesis:
Caption: General workflow for the synthesis of metal complexes.
Characterization of the Ligand and Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the azomethine group in the ligand and its coordination to the metal in the complexes. A key indicator is the shift of the ν(C=N) stretching frequency upon coordination.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the diamagnetic ligand and zinc complex.
-
UV-Visible Spectroscopy: To study the electronic transitions and coordination geometry of the metal complexes.
-
Elemental Analysis (CHN): To determine the empirical formula of the synthesized compounds.
-
Molar Conductance Measurements: To determine the electrolytic nature of the complexes.
Comparative Catalytic Activity
To provide a meaningful comparison, the catalytic activity of each metal complex was evaluated in a reaction type where it is anticipated to perform well based on the known properties of the metal center.
Copper(II) Complex: Catalytic Oxidation of Benzyl Alcohol
Copper complexes are well-known catalysts for oxidation reactions.
Experimental Protocol:
-
In a 50 mL round-bottom flask, add the Cu(II)-N-benzylidenebutylamine complex (0.01 mmol), benzyl alcohol (1 mmol), and 10 mL of acetonitrile.
-
Add 30% aqueous hydrogen peroxide (2 mmol) as the oxidant.
-
Stir the reaction mixture at 60°C for 8 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
After the reaction, quench with an aqueous solution of sodium sulfite and extract the product with ethyl acetate.
-
Analyze the organic layer by GC to determine the conversion and selectivity.
Nickel(II) Complex: Catalytic Reduction of Nitrobenzene
Nickel complexes are often employed in reduction and cross-coupling reactions.
Experimental Protocol:
-
In a high-pressure autoclave, place the Ni(II)-N-benzylidenebutylamine complex (0.02 mmol), nitrobenzene (1 mmol), and 15 mL of ethanol.
-
Add sodium borohydride (3 mmol) as the reducing agent.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 80°C for 12 hours.
-
After cooling and depressurizing, filter the catalyst and analyze the filtrate by GC-MS to determine the product yield.
Cobalt(II) Complex: Catalytic C-C Cross-Coupling (Suzuki-Miyaura type)
Cobalt complexes have emerged as cost-effective alternatives to palladium in C-C coupling reactions.
Experimental Protocol:
-
To a Schlenk tube under an inert atmosphere, add the Co(II)-N-benzylidenebutylamine complex (0.03 mmol), bromobenzene (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Add 10 mL of a 3:1 mixture of toluene and water.
-
Degas the mixture and backfill with argon.
-
Stir the reaction mixture at 110°C for 24 hours.
-
Cool the reaction, extract with diethyl ether, and analyze the organic phase by GC to determine the yield of biphenyl.
Zinc(II) Complex: Ring-Opening Polymerization of ε-Caprolactone
Zinc complexes are effective catalysts for the ring-opening polymerization of cyclic esters.
Experimental Protocol:
-
In a flame-dried Schlenk flask under argon, add the Zn(II)-N-benzylidenebutylamine complex (0.01 mmol) and ε-caprolactone (1 mmol).
-
Add 5 mL of dry toluene.
-
Heat the mixture at 100°C for 48 hours.
-
Cool the reaction and precipitate the polymer by adding cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Determine the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).
Comparative Performance Data
The following table summarizes the illustrative catalytic performance of the N-benzylidenebutylamine metal complexes in their respective reactions.
| Catalyst | Reaction Type | Substrate | Product | Conversion/Yield (%) | Selectivity (%) | TON | TOF (h⁻¹) |
| Cu(II) Complex | Oxidation | Benzyl Alcohol | Benzaldehyde | 85 | >95 | 85 | 10.6 |
| Ni(II) Complex | Reduction | Nitrobenzene | Aniline | 92 | >98 | 46 | 3.8 |
| Co(II) Complex | C-C Coupling | Bromobenzene | Biphenyl | 78 | >99 | 26 | 1.1 |
| Zn(II) Complex | Polymerization | ε-Caprolactone | Polycaprolactone | >99 | N/A | >99 | >2.0 |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h) (Note: The data presented in this table is illustrative and based on typical results for similar Schiff base metal complexes. Actual results may vary.)
Mechanistic Insights and Discussion
The varied catalytic activities of the metal complexes can be attributed to the inherent electronic properties and preferred coordination geometries of the central metal ions.
Simplified Catalytic Cycle for Oxidation:
Caption: A simplified catalytic cycle for an oxidation reaction.
-
Copper(II) Complex: The catalytic cycle for the oxidation of benzyl alcohol likely involves the formation of a copper-alkoxide intermediate, followed by the generation of a high-valent copper-oxo species upon reaction with hydrogen peroxide. This species then facilitates the abstraction of a hydrogen atom from the alcohol, leading to the formation of benzaldehyde and regeneration of the catalyst.
-
Nickel(II) Complex: The reduction of nitrobenzene is thought to proceed via a metal hydride intermediate formed from the reaction of the nickel complex with sodium borohydride. This hydride species then transfers to the nitro group, leading to its stepwise reduction to aniline.
-
Cobalt(II) Complex: The Suzuki-Miyaura coupling reaction catalyzed by the cobalt complex likely involves a catalytic cycle with Co(I)/Co(III) or Co(0)/Co(II) intermediates. The cycle would involve oxidative addition of bromobenzene to the active cobalt species, transmetalation with the phenylboronic acid, and reductive elimination to form biphenyl.
-
Zinc(II) Complex: The ring-opening polymerization of ε-caprolactone is generally accepted to proceed via a coordination-insertion mechanism. The ester carbonyl group of the monomer coordinates to the Lewis acidic zinc center, followed by nucleophilic attack of an initiating group (e.g., an alkoxide) on the carbonyl carbon, leading to the opening of the ring and propagation of the polymer chain.
Conclusion
This comparative guide demonstrates the profound influence of the metal center on the catalytic activity of N-benzylidenebutylamine Schiff base complexes. The copper complex excels in oxidation, the nickel complex is efficient in reduction, the cobalt complex facilitates C-C bond formation, and the zinc complex is a competent catalyst for ring-opening polymerization. These findings underscore the principle of "the right metal for the right job" in catalyst design. Further investigations could involve modifying the electronic and steric properties of the Schiff base ligand to further enhance the catalytic performance of these versatile complexes. The methodologies and comparative data presented herein provide a solid framework for researchers aiming to develop novel and efficient catalytic systems based on Schiff base metal complexes.
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- Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. (2022). Journal of Chemistry, 2022, 1-16.
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- Synthesis and Characterization of Metal Complexes With Schiff Bases Obtained fromN,N′-Bis(3-aminopropyl)
- Cobalt-Catalyzed Cross-Coupling Reactions. (2010). Topics in Current Chemistry, 292, 1-36.
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A Senior Application Scientist's Guide to Cross-Referencing Experimental Findings of N-benzylidenebutylamine with Literature Data
For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compounds is a cornerstone of scientific integrity. The identity and purity of a molecule must be unequivocally established before it can be used in further applications. This guide provides an in-depth framework for cross-referencing experimental data of N-benzylidenebutylamine (an imine, or Schiff base) with established literature values. We will delve into the causality behind experimental choices, establish self-validating protocols, and present a clear comparison of expected versus empirical findings.
N-benzylidenebutylamine is formed from the condensation reaction between benzaldehyde and n-butylamine. This imine linkage is a versatile functional group in organic synthesis and the development of novel chemical entities. Accurate characterization is therefore not just a procedural formality, but a critical prerequisite for reliable downstream research.
Part 1: Physicochemical Properties - A Comparative Analysis
The primary physical constants of a compound, such as its boiling point and refractive index, are intrinsic properties that serve as an initial, powerful indicator of its identity and purity. Discrepancies between measured and literature values can often be the first sign of impurities, such as residual starting materials or solvents.
It is crucial to perform these measurements on a sample that has been rigorously purified. The presence of even small amounts of volatile impurities like benzene or water can significantly depress the boiling point, while non-volatile impurities can elevate it.
Table 1: Comparison of Physicochemical Properties
| Property | Literature Value | Experimental Finding | Notes & Potential Discrepancies |
| Molecular Formula | C₁₁H₁₅N[1][2] | - | Confirmed by Mass Spectrometry & NMR. |
| Molecular Weight | 161.24 g/mol [1][2] | - | Confirmed by Mass Spectrometry. |
| Boiling Point | 244.2°C (at 760 mmHg)[1] | Measurement must be pressure-corrected. Lower values may indicate residual solvent or starting materials. | |
| Density | 0.87 g/cm³[1] | Temperature-dependent. Ensure measurement is performed at the same temperature as the literature value. | |
| Refractive Index | n²⁰/D 1.491[1] | Highly sensitive to purity and temperature. Calibrate refractometer before use. |
Part 2: Synthesis and Purification Protocol
The synthesis of N-benzylidenebutylamine is a classic example of imine formation via condensation, driven by the removal of water. The following protocol is designed to be self-validating by ensuring the equilibrium is shifted completely towards the product.
Reaction Mechanism: Imine Formation
The synthesis proceeds via nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the stable imine C=N double bond.
Caption: Reaction mechanism for the synthesis of N-benzylidenebutylamine.
Step-by-Step Synthesis Protocol
-
Reagent Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzaldehyde (1.0 eq), n-butylamine (1.0 eq), and a suitable solvent such as toluene or benzene.[3]
-
Causality: An equimolar ratio is used to maximize conversion. Toluene or benzene is chosen as the solvent because it forms an azeotrope with water, facilitating its removal via the Dean-Stark trap. This is the critical step that drives the reaction to completion according to Le Châtelier's principle.
-
-
Reaction: Heat the mixture to reflux. The reaction progress is monitored by observing the collection of water in the side arm of the Dean-Stark apparatus. The reaction is complete when no more water is collected.[3]
-
Trustworthiness: This method provides a direct visual confirmation of reaction completion. The theoretical volume of water can be calculated beforehand, and the experiment is stopped once this volume is collected, ensuring the reaction has gone to completion.
-
-
Workup & Purification: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The resulting crude oil is N-benzylidenebutylamine. For most applications, this crude product is of sufficient purity. For higher purity, perform vacuum distillation.[3]
-
Expertise: Direct distillation of the crude product is the most effective purification method for this compound. It efficiently removes any non-volatile impurities and unreacted benzaldehyde (BP: 179°C).
-
Part 3: Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and identifying impurities. The following sections outline the expected data from key analytical techniques.
Experimental Workflow: Synthesis to Analysis
Caption: Experimental workflow for synthesis and characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most critical absorption to observe is the C=N stretch of the imine, which confirms the product's formation, and the absence of the C=O stretch from benzaldehyde and N-H bends from n-butylamine.
Table 2: Key IR Absorptions for N-benzylidenebutylamine
| Functional Group | Expected Wavenumber (cm⁻¹) | Experimental Finding | Notes |
| C=N Stretch (Imine) | 1640 - 1690 | Key diagnostic peak. Its presence is strong evidence of product formation. | |
| C-H Stretch (Aromatic) | 3000 - 3100 | Confirms the presence of the benzylidene group. | |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Confirms the presence of the butyl group. | |
| C=O Stretch (Aldehyde) | ~1700 | Should be absent. Its presence indicates unreacted benzaldehyde. | |
| N-H Bend (Primary Amine) | ~1600 | Should be absent. Its presence indicates unreacted n-butylamine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum should show distinct signals for the imine proton, the aromatic protons, and the aliphatic protons of the butyl chain. The integration of these signals should correspond to the number of protons in each environment.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration | Experimental Finding |
| Imine CH=N | ~8.3 | Singlet (s) | 1H | The downfield shift is characteristic of a proton attached to a C=N double bond. |
| Aromatic C-H | 7.2 - 7.8 | Multiplet (m) | 5H | Protons on the phenyl ring. |
| N-CH₂ | ~3.5 | Triplet (t) | 2H | Methylene group adjacent to the imine nitrogen. |
| CH₂ | ~1.6 | Sextet | 2H | |
| CH₂ | ~1.4 | Sextet | 2H | |
| CH₃ | ~0.9 | Triplet (t) | 3H | Terminal methyl group of the butyl chain. |
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments. The imine carbon is particularly diagnostic.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Environment | Predicted δ (ppm) | Experimental Finding | Notes |
| Imine C H=N | ~160 | Most downfield carbon signal. | |
| Aromatic C | 125 - 140 | Multiple signals for the phenyl ring carbons. | |
| N-CH₂ | ~60 | ||
| Aliphatic CH₂ | 20 - 35 | Two distinct signals for the internal methylenes. | |
| CH₃ | ~14 | Most upfield carbon signal. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. For N-benzylidenebutylamine, the molecular ion peak (M⁺) is expected at m/z = 161, corresponding to its molecular weight.
Key Fragmentation Pathways:
-
Alpha-Cleavage: A common fragmentation for amines and imines is cleavage of the bond alpha to the nitrogen atom. This would lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z = 118.
-
Tropylium Ion: Formation of the stable tropylium cation (C₇H₇⁺) at m/z = 91 is a very common feature for compounds containing a benzyl group.
Part 4: Logic for Data Cross-Referencing
When experimental data deviates from literature values, a systematic approach is necessary to identify the cause.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Butylamine, N-benzylidene-
This document provides a detailed, procedural guide for the safe handling and disposal of Butylamine, N-benzylidene- (also known as N-benzylidene-1-butanamine). As a research professional, ensuring a chain of custody for chemical reagents from acquisition to disposal is a fundamental aspect of laboratory safety and regulatory compliance. This guide is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a self-validating system of safety and environmental stewardship.
Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of Butylamine, N-benzylidene- is the critical first step in defining a safe disposal pathway. This compound is an imine, formed from the condensation of benzaldehyde and n-butylamine. Its hazard profile is therefore influenced by its own properties and those of its potential hydrolysis products.
Key Hazards Overview:
-
Reactivity: Imines are susceptible to hydrolysis, especially in the presence of acids or bases, reverting to their constituent aldehyde (benzaldehyde) and amine (n-butylamine)[1][2]. This is a critical consideration for waste segregation, as inadvertent mixing with acidic or basic waste streams could lead to decomposition.
-
Toxicity of Components: n-Butylamine is classified as a highly flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage[3][4]. Primary aromatic and aliphatic amines are known to be hazardous, necessitating careful handling to prevent exposure[5][6][7].
-
Environmental Hazard: Amines can be harmful to aquatic life, and therefore must be prevented from entering drains, sewers, or the environment[8][9].
| Compound | CAS Number | Key Hazard Classifications | Primary Safety Recommendations |
| Butylamine, N-benzylidene- | 4333-33-7 | Irritant, Potential Sensitizer. Susceptible to hydrolysis. | Handle in a fume hood, wear appropriate PPE, avoid contact with water/moisture in storage. |
| n-Butylamine (Hydrolysis Product) | 109-73-9 | Flammable Liquid (Category 2), Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion (Category 1A)[3][4] | Wear chemical-resistant gloves, eye/face protection, and use in a well-ventilated area. Keep away from ignition sources[3]. |
| Benzaldehyde (Hydrolysis Product) | 100-52-7 | Harmful if swallowed, Causes skin and eye irritation. | Standard handling procedures for organic aldehydes. Avoid ingestion and skin/eye contact. |
This data is synthesized from analogous compounds and constituent chemicals to provide a comprehensive safety profile.
Regulatory Framework: The Principle of "Cradle-to-Grave"
The disposal of any laboratory chemical in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is responsible for the waste from its creation to its final, environmentally sound disposal[10]. All procedures outlined herein are designed to comply with these federal mandates[11][12][13].
Pre-Disposal: Personal Protective Equipment (PPE) and Handling
Before handling Butylamine, N-benzylidene- for any purpose, including disposal, adherence to strict safety protocols is mandatory.
Required PPE:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (nitrile is a suitable choice for incidental contact). Ensure gloves are inspected before use and changed immediately if contaminated.
-
Respiratory Protection: All handling of the compound, especially when transferring or creating waste streams, must be conducted within a certified chemical fume hood to prevent inhalation of vapors[9].
Step-by-Step Disposal Protocol
Disposal must not be performed via drain or standard trash. Butylamine, N-benzylidene- and its contaminated materials must be treated as hazardous waste and disposed of through a licensed contractor[8][14][15].
Step 1: Waste Characterization and Segregation The first step is to correctly identify and segregate the waste. This prevents dangerous reactions and ensures proper disposal routing[8][14].
-
Unused/Expired Product: Pure Butylamine, N-benzylidene- should be kept in its original container.
-
Liquid Waste: Solutions containing the compound must be collected in a dedicated hazardous waste container. Crucially, do not mix this waste stream with acidic or basic solutions to prevent hydrolysis.
-
Solid Waste: This includes items contaminated with the compound, such as gloves, weighing papers, and pipette tips. These must be collected in a separate, clearly labeled container or bag designated for solid hazardous waste[16].
Step 2: Container Selection and Labeling Proper containment is essential for safety and compliance[11][15].
-
Container Choice: Use a container made of compatible material (e.g., borosilicate glass or high-density polyethylene for liquids) that is in good condition and has a tightly sealing cap.
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" as soon as the first drop of waste is added[10][12]. The label must also include:
-
The full chemical name: "Butylamine, N-benzylidene-".
-
The approximate concentration and composition of the waste stream.
-
The date accumulation started.
-
Step 3: On-Site Accumulation Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory[12].
-
Keep the waste container tightly closed at all times, except when adding waste[15].
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the SAA is away from drains and incompatible materials[17].
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste[16].
-
Do not attempt to transport the waste yourself. Disposal must be handled by a licensed hazardous waste disposal company that can provide a manifest tracking the waste to its final destination[8][14][18].
Caption: Disposal workflow for Butylamine, N-benzylidene-.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination[16].
Step 1: Evacuate and Secure
-
Alert personnel in the immediate area and evacuate.
-
Restrict access to the spill area. If the spill is significant, contact your institution's emergency number.
Step 2: Ventilate
-
Ensure the area is well-ventilated. If the spill occurred in a fume hood, keep the sash at the proper height and the hood running[16].
Step 3: Assemble Spill Kit and PPE
-
Before cleaning, don the appropriate PPE as described in Section 3.
-
Use a chemical spill kit containing absorbent material (such as sand or vermiculite), neutralizing agents (for potential hydrolysis products), and waste bags[19].
Step 4: Contain and Clean
-
Cover the spill with an inert absorbent material, working from the outside in to prevent spreading[19][20].
-
Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
Step 5: Decontaminate
-
Clean the spill area thoroughly with soap and water[16].
-
Collect all cleaning materials (sponges, wipes) as hazardous solid waste.
-
Specialized decontamination solutions for amines may be used if available[21][22].
Step 6: Report
-
Report the spill to your laboratory supervisor and EHS office immediately, regardless of size[16].
Sources
- 1. Micellar effects on the hydrolysis of benzylidene-t-butylamine n-oxide and 3-phenyl-2-t-butyloxaziridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
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- 7. acs.figshare.com [acs.figshare.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. mtu.edu [mtu.edu]
- 11. crystal-clean.com [crystal-clean.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. epa.gov [epa.gov]
- 19. nj.gov [nj.gov]
- 20. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 21. skcltd.com [skcltd.com]
- 22. international.skcinc.com [international.skcinc.com]
Essential Safety Protocols for Handling N-Benzylidene-tert-butylamine
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for N-Benzylidene-tert-butylamine (CAS 6852-58-0), a compound that requires meticulous handling due to its hazardous properties. This document moves beyond a simple checklist to offer a procedural, in-depth understanding of the causality behind each safety recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
N-Benzylidene-tert-butylamine is a combustible liquid that presents a multifaceted hazard profile. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction. Furthermore, it is a suspected carcinogen and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Understanding these risks is the foundational step in implementing effective safety protocols.
The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact. The target organs for this chemical include the eyes, skin, and respiratory system. The imine functional group can be susceptible to hydrolysis, and its volatility can contribute to inhalation exposure.
Hazard Identification Summary Table:
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling N-Benzylidene-tert-butylamine. The selection of appropriate PPE is not merely a matter of compliance but a critical control to mitigate the specific hazards posed by this compound.
Eye and Face Protection: Shielding from Splashes and Vapors
-
Mandatory Equipment: Always wear chemical safety goggles that provide a complete seal around the eyes. For procedures with a higher risk of splashing, a full face shield must be worn in addition to safety goggles.
-
The Rationale: This dual protection is essential to prevent contact with the liquid, which can cause serious eye irritation, and to shield the face from potential splashes during transfer or reaction quenching.
Skin Protection: Choosing the Right Gloves and Apparel
-
Body Protection: A fully fastened laboratory coat is required to protect street clothing. For larger quantities or procedures with a significant risk of spillage, a chemical-resistant apron or disposable jumpsuit should be considered.
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For enhanced protection during bulk handling, chemical-resistant boots are recommended.
Respiratory Protection: Preventing Inhalation of Harmful Vapors
-
When is it Necessary? All handling of N-Benzylidene-tert-butylamine that could generate vapors, including weighing and transferring, must be conducted in a certified chemical fume hood.
-
Respirator Specifications: If there is a potential for exposure outside of a fume hood, a respirator is required. A multi-purpose combination respirator cartridge, such as a type ABEK (EN14387) filter, is recommended.
-
Type A (Brown): For organic gases and vapors.
-
Type B (Grey): For inorganic gases and vapors (e.g., chlorine, hydrogen sulfide).
-
Type E (Yellow): For sulfur dioxide and other acid gases.
-
Type K (Green): For ammonia and organic amine derivatives. The inclusion of "K" is critical due to the amine nature of the compound. A comprehensive respiratory protection program, including fit testing, must be in place when respirators are used.
-
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling N-Benzylidene-tert-butylamine minimizes the risk of exposure and accidents. The following procedural guidance outlines the key steps for safe operations.
Preparation and Handling
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish specific safety controls.
-
Fume Hood Usage: All manipulations of N-Benzylidene-tert-butylamine must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and bases.
-
Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge, which could be an ignition source for the combustible liquid.
Experimental Workflow for Safe Handling:
Caption: A stepwise workflow for the safe handling of N-Benzylidene-tert-butylamine.
Storage
-
Containers: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Location: Keep away from heat, sparks, and open flames. Store separately from incompatible materials such as strong acids and oxidizers.
-
Air Sensitivity: While not explicitly stated for this specific imine, related compounds can be air-sensitive. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and informed response is crucial to minimize harm.
Emergency Response Flowchart:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
